molecular formula C11H12N2O B1626812 N-(4-(1-Cyanoethyl)phenyl)acetamide CAS No. 28694-91-9

N-(4-(1-Cyanoethyl)phenyl)acetamide

Cat. No.: B1626812
CAS No.: 28694-91-9
M. Wt: 188.23 g/mol
InChI Key: ROQNRAHSLXIIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1-Cyanoethyl)phenyl)acetamide (CAS 28694-91-9) is a phenylacetamide derivative with a molecular weight of 188.23 g/mol and the molecular formula C 11 H 12 N 2 O . This compound serves as a high-value, multifunctional building block in organic synthesis and medicinal chemistry research. Its structure incorporates a phenylacetamide core, known as a versatile precursor in constructing complex molecules , and a chiral 1-cyanoethyl group that provides a key site for chemical transformation and derivatization. The strategic importance of this scaffold lies in its unique combination of functional groups. The acetamide moiety can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems . The aromatic ring offers a rigid core for spatial orientation and sites for further substitution, allowing researchers to modulate electronic properties and lipophilicity . The nitrile group on the chiral side chain is a highly versatile handle; it can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to a primary amine, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies . Current research trajectories for such scaffolds include their use in developing novel pharmacological agents. Related phenylacetamide derivatives are being investigated for a spectrum of biological activities, including potential anticancer, anti-inflammatory, and antibacterial properties . Furthermore, beyond medicinal chemistry, this compound is a relevant intermediate in materials science, for instance, in the synthesis of specialized ligands for fluorescent metal complexes . Attention: This product is for research use only. It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(1-cyanoethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(7-12)10-3-5-11(6-4-10)13-9(2)14/h3-6,8H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQNRAHSLXIIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481341
Record name N-[4-(1-Cyanoethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28694-91-9
Record name N-[4-(1-Cyanoethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28694-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1-Cyanoethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(1-Cyanoethyl)phenyl)acetamide is a substituted phenylacetamide derivative. While specific literature on its synthesis is scarce, its structural motifs—an acetamide and a cyanoethyl group on a phenyl ring—are common in medicinal chemistry and materials science. This guide proposes two logical and feasible synthetic pathways to obtain this target molecule. The selection of a particular pathway in a research or development setting would depend on factors such as the availability of starting materials, desired scale, and safety considerations.

Proposed Synthetic Pathways

Two primary retrosynthetic analyses lead to two distinct forward synthesis pathways.

Pathway 1: Acetylation of a Key Amine Intermediate

This pathway involves the initial synthesis of the key intermediate, 4-(1-cyanoethyl)aniline, followed by a final acetylation step to yield the target compound.

Pathway 2: Modification of a Readily Available Acetyl Compound

This approach begins with the commercially available or easily synthesized N-(4-acetylphenyl)acetamide, followed by the conversion of the acetyl group into the desired 1-cyanoethyl group.

Pathway 1: Synthesis via Acetylation of 4-(1-cyanoethyl)aniline

This pathway is a robust approach that separates the construction of the cyanoethyl moiety from the final acetamide formation.

Logical Flow of Pathway 1

Pathway1 cluster_0 Step 1: Protection cluster_1 Step 2: Cyanohydrin Formation cluster_2 Step 3: Reduction of Hydroxyl Group cluster_3 Alternative Route A 4-Aminoacetophenone B N-(4-acetylphenyl)acetamide A->B Acetic Anhydride C N-(4-(1-hydroxy-1-cyanoethyl)phenyl)acetamide B->C NaCN, Acid D This compound (Target) C->D Reductive Dehydroxylation E 4-(1-Cyanoethyl)aniline C->E Deprotection E->D Acetylation Pathway2 cluster_0 Step 2.1: Reduction cluster_1 Step 2.2: Chlorination cluster_2 Step 2.3: Cyanation Start N-(4-acetylphenyl)acetamide Intermediate1 N-(4-(1-hydroxyethyl)phenyl)acetamide Start->Intermediate1 NaBH4 Intermediate2 N-(4-(1-chloroethyl)phenyl)acetamide Intermediate1->Intermediate2 SOCl2 Target This compound (Target) Intermediate2->Target NaCN Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification and Analysis A Charge Reactor with Starting Material and Solvent B Add Reagents under Controlled Conditions A->B C Monitor Reaction (TLC, HPLC) B->C D Quench Reaction C->D E Extraction D->E F Wash and Dry Organic Layer E->F G Concentrate Solvent F->G H Purify Crude Product (Chromatography/Recrystallization) G->H I Characterize Product (NMR, MS, IR, MP) H->I

Technical Guide: Physicochemical Properties of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physicochemical properties of N-(4-(1-Cyanoethyl)phenyl)acetamide is limited. This guide provides computationally predicted data for the target compound and experimental data for the closely related analog, N-phenylacetamide, for reference. Standardized experimental protocols applicable for the determination of these properties are also detailed.

Introduction

This compound is an organic compound featuring a central phenyl ring substituted with an acetamide group and a 1-cyanoethyl group. Understanding its physicochemical properties is fundamental for its potential application in research and development, particularly in fields such as medicinal chemistry and materials science. These properties govern the compound's behavior in various chemical and biological systems, influencing factors like solubility, membrane permeability, and formulation characteristics.

This document provides a summary of key physicochemical parameters, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Physicochemical Data

Quantitative data for this compound and its structural analog N-phenylacetamide are presented below.

Predicted Properties for this compound

Due to the scarcity of experimental data, the following table summarizes computationally predicted physicochemical properties. These values serve as an initial estimate for experimental design.

PropertyPredicted ValueData Source
Molecular Formula C₁₁H₁₂N₂O-
Molecular Weight 188.23 g/mol -
XLogP3 1.5PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 52.9 ŲPubChem*

*Note: Predicted values are derived from computational models for a structurally similar compound, N-[4-(cyanophenylmethyl)phenyl]acetamide, as a direct entry for the target compound was not available in major public databases like PubChem.[1]

Experimental Properties of N-phenylacetamide (Acetanilide)

To provide a contextual baseline, the following table lists experimentally determined properties for the parent compound, N-phenylacetamide (Acetanilide, CAS: 103-84-4).

PropertyExperimental ValueData Source
Molecular Formula C₈H₉NO[2]
Molecular Weight 135.16 g/mol [2]
Melting Point 113-115 °C[2]
Boiling Point 304 °C[2]
Water Solubility 5 g/L (at 25 °C)[2]
logP (octanol/water) 1.16[3]
Density 1.121 g/cm³[2]

Experimental Protocols

The following sections detail standardized laboratory methods for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.[4][5]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[6]

  • Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.[7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, perform a rapid preliminary heating (10-20 °C/min) to find an approximate melting range.[6]

    • Allow the apparatus to cool. Using a fresh sample, begin heating again, rapidly at first, until the temperature is about 15-20 °C below the approximate melting point.

    • Reduce the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.[4]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0°C) is indicative of a pure compound.[4]

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the LogP of a compound.[8][9]

Methodology:

  • Phase Saturation: Prepare mutually saturated solvents by shaking n-octanol with water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel for 24 hours. Allow the layers to separate completely.[9]

  • Stock Solution Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble (e.g., n-octanol).

  • Partitioning:

    • Add a precise volume of the saturated aqueous phase and a precise volume of the saturated n-octanol phase to a suitable vessel (e.g., a glass vial). The volume ratio is adjusted based on the expected LogP.[9]

    • Add a small aliquot of the compound's stock solution.

    • Seal the vessel and shake it vigorously until equilibrium is reached. This can take from several minutes to hours. Gentle, continuous agitation on a rotator is recommended.[10]

  • Phase Separation: Separate the two phases. Centrifugation is highly recommended to ensure a clean separation and avoid emulsions.[11]

  • Concentration Analysis:

    • Carefully sample an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value:

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log₁₀(P)

Equilibrium Solubility Determination

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific aqueous medium (e.g., buffer at a specific pH).[12][13]

Methodology:

  • Medium Preparation: Prepare the desired aqueous solvent (e.g., phosphate buffer at pH 1.2, 4.5, and 6.8 for biopharmaceutical classification).[12]

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the prepared solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator.[12]

    • Equilibration may take 24 to 72 hours. To confirm equilibrium, samples of the supernatant should be taken at different time points (e.g., 24, 48, 72 hours) until the concentration no longer increases.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Concentration Analysis:

    • Analyze the concentration of the compound in the clear filtrate using a validated analytical method like HPLC-UV. If necessary, dilute the sample accurately into the calibrated range of the instrument.

  • Reporting: The equilibrium solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH. The solid-state form of the remaining solid should be checked (e.g., by microscopy or DSC) to ensure no phase transformation occurred during the experiment.

Visualization

General Synthesis Workflow

The following diagram illustrates a general and common synthetic pathway for the preparation of N-substituted phenylacetamides, which would be applicable for the synthesis of the target compound. The process involves the N-acetylation of a substituted aniline.[14][15]

G sub Substituted Aniline (e.g., 4-(1-Cyanoethyl)aniline) reaction Reaction Mixture: N-Acetylation sub->reaction Reactant reagent Acetylation Reagent (e.g., Acetyl Chloride or Acetic Anhydride) reagent->reaction Reagent base Base (e.g., K₂CO₃, Pyridine) base->reaction Catalyst/ Acid Scavenger solvent Solvent (e.g., DMF, Glacial Acetic Acid) solvent->reaction Medium workup Aqueous Workup (Quenching & Extraction) reaction->workup Crude Product purify Purification (Recrystallization or Column Chromatography) workup->purify Extracted Product product Final Product: This compound purify->product Purified Product

Caption: General workflow for the synthesis of N-aryl acetamides.

References

An In-depth Technical Guide to 3-O-Acetyl-11-keto-β-boswellic Acid (AKBA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Acetyl-11-keto-β-boswellic acid (AKBA), a pentacyclic triterpenoid derived from the gum resin of Boswellia serrata, has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and potential hazards of AKBA. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the key signaling pathways modulated by AKBA, presents quantitative data in a structured format, and outlines relevant experimental protocols.

Physicochemical and Pharmacokinetic Properties

AKBA is a crystalline powder with a molecular weight of 512.7 g/mol and the empirical formula C₃₂H₄₈O₅.[1][2] It exhibits poor solubility in water but is soluble in organic solvents such as ethanol, methanol, acetonitrile, chloroform, and acetone.[2] The lipophilic nature of AKBA contributes to its low oral bioavailability.[3]

Table 1: Physicochemical Properties of AKBA

PropertyValueReference
CAS Number67416-61-9[4]
Molecular FormulaC₃₂H₄₈O₅[4]
Molecular Weight512.7 g/mol [1][4]
AppearanceWhite, crystalline powder[1]
SolubilityDMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 5 mg/ml[4]
λmax208, 249 nm[4]
Storage Temperature-20°C[4]

Table 2: Pharmacokinetic Parameters of a Boswellia Serrata Extract (containing KBA, a metabolite of AKBA)

ParameterValueReference
Peak Plasma Concentration (Cmax)2.72 x 10⁻³ ± 0.18 µmoles/ml[5]
Time to Peak Plasma Concentration (Tmax)4.5 ± 0.55 h[5]
Elimination Half-life (t½)5.97 ± 0.95 h[5]
Apparent Volume of Distribution (Vd)142.87 ± 22.78 L[5]
Plasma Clearance (CL)296.10 ± 24.09 ml/min[5]
Area Under the Curve (AUC₀-∞)27.33 x 10⁻³ ± 1.99 µmoles/ml·h[5]

Biological Activities and Mechanisms of Action

AKBA exhibits a wide range of biological activities, primarily attributed to its ability to modulate key inflammatory and oncogenic signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of AKBA are well-documented and are largely mediated through the inhibition of pro-inflammatory enzymes and transcription factors.

  • Inhibition of 5-Lipoxygenase (5-LOX): AKBA is a potent, direct, non-competitive inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[1][4][6] The IC₅₀ for 5-LOX inhibition is approximately 1.5 µM.[4][7] AKBA binds to a selective site on the enzyme, distinct from the arachidonic acid substrate-binding site.[6]

  • Modulation of the NF-κB Signaling Pathway: AKBA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[8][9] By inhibiting NF-κB, AKBA reduces the production of these inflammatory mediators.[8]

  • Inhibition of Matrix Metalloproteinases (MMPs): In the context of inflammatory conditions like arthritis, AKBA can inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix components, leading to tissue damage.[1]

AKBA_Anti_Inflammatory_Pathway AKBA AKBA Five_LOX 5-Lipoxygenase (5-LOX) AKBA->Five_LOX Inhibits NF_kB_Inhibitor IκB AKBA->NF_kB_Inhibitor Prevents Degradation Leukotrienes Leukotrienes Five_LOX->Leukotrienes Produces Inflammation Inflammation Leukotrienes->Inflammation Promotes NF_kB NF-κB NF_kB_Inhibitor->NF_kB Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NF_kB->Pro_inflammatory_Genes Activates Pro_inflammatory_Genes->Inflammation Promotes

AKBA's Anti-inflammatory Signaling Pathways
Anti-cancer Activity

AKBA has demonstrated significant anti-cancer potential in various cancer cell lines and animal models. Its mechanisms of action are multifaceted and involve the induction of apoptosis, inhibition of proliferation, and suppression of metastasis.

  • Induction of Apoptosis: AKBA can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways. It has been shown to increase the activity of caspases, key executioners of apoptosis, and decrease the mitochondrial membrane potential.[10][11]

  • Cell Cycle Arrest: AKBA can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation. For instance, in glioblastoma cells, AKBA has been shown to cause cell cycle arrest at the G2/M phase.[10][11]

  • Inhibition of Angiogenesis and Metastasis: AKBA can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis. It also suppresses cancer cell migration and invasion by downregulating the expression and activity of MMP-2 and MMP-9.[12]

  • Modulation of Oncogenic Signaling Pathways: AKBA has been found to modulate several key signaling pathways implicated in cancer, including the EGFR/PI3K/Akt pathway.[12][13] By inhibiting this pathway, AKBA can suppress tumor growth and survival.

AKBA_Anticancer_Pathway AKBA AKBA EGFR_PI3K_Akt EGFR/PI3K/Akt Pathway AKBA->EGFR_PI3K_Akt Inhibits Caspases Caspases AKBA->Caspases Activates MMPs MMP-2, MMP-9 AKBA->MMPs Inhibits Cell_Proliferation Cell Proliferation EGFR_PI3K_Akt->Cell_Proliferation Promotes Cell_Survival Cell Survival EGFR_PI3K_Akt->Cell_Survival Promotes Apoptosis Apoptosis Caspases->Apoptosis Induces Metastasis Invasion & Metastasis MMPs->Metastasis Promotes

AKBA's Anti-cancer Signaling Pathways

Hazards and Toxicology

Based on available safety data, AKBA is generally considered to have a good safety profile.

  • Acute Toxicity: The acute oral LD₅₀ of a standardized Boswellia serrata extract enriched with AKBA (5-Loxin®) was found to be greater than 5,000 mg/kg in rats.[14][15]

  • Subchronic Toxicity: A 90-day subchronic toxicity study in rats showed no significant adverse effects on organ weights, hematology, clinical chemistry, or histopathology.[14]

  • Irritation: A primary eye irritation test in rabbits classified the AKBA-enriched extract as mildly irritating.[14]

  • GHS Classification: According to some safety data sheets, AKBA is not classified as a hazardous substance or mixture.[16][17]

Table 3: Toxicological Data for an AKBA-Enriched Boswellia serrata Extract

TestSpeciesResultReference
Acute Oral LD₅₀Rat> 5000 mg/kg[14][15]
90-Day Subchronic ToxicityRatNo Observed Adverse Effect Level (NOAEL)[14]
Primary Eye IrritationRabbitMildly irritating[14]

Experimental Protocols

Synthesis of 3-O-Acetyl-11-keto-β-boswellic Acid (AKBA) Derivatives[20][21]

This protocol describes a general procedure for the synthesis of amide derivatives of AKBA.

Materials:

  • 3-O-Acetyl-11-keto-β-boswellic acid (AKBA)

  • N-Boc-ethylenediamine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Acyl chlorides or carboxylic acids

  • Triethylamine (TEA)

  • Sodium hydroxide (NaOH)

  • Methanol

Procedure:

  • Amide Coupling:

    • Dissolve AKBA, N-Boc-ethylenediamine, HATU, and DIPEA in DCM.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the free amine.

  • Acylation:

    • Dissolve the free amine and TEA in DCM.

    • Add the corresponding acyl chloride or carboxylic acid (with a coupling agent like HATU) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours.

    • Work up the reaction as described in step 1 and purify the product by column chromatography.

  • Hydrolysis (optional):

    • To obtain the deacetylated derivatives, dissolve the acetylated product in methanol.

    • Add a solution of NaOH in methanol and stir at room temperature for 1-3 hours.

    • Neutralize the reaction with dilute HCl and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer. Purify the final product by column chromatography.

AKBA_Derivative_Synthesis_Workflow Start Start: AKBA Step1 Amide Coupling (HATU, DIPEA) Start->Step1 Intermediate1 Boc-protected Intermediate Step1->Intermediate1 Step2 Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Free Amine Step2->Intermediate2 Step3 Acylation (Acyl Chloride, TEA) Intermediate2->Step3 Product Final Amide Derivative Step3->Product

Workflow for AKBA Derivative Synthesis
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay[22][23]

This protocol outlines a cell-free assay to determine the inhibitory activity of AKBA on purified human 5-LOX.

Materials:

  • Purified human recombinant 5-LOX

  • AKBA stock solution (in DMSO)

  • Nordihydroguaiaretic acid (NDGA) as a positive control

  • Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA

  • Calcium chloride (CaCl₂)

  • Arachidonic acid (AA)

  • Methanol

  • UPLC-MS/MS system

Procedure:

  • Pre-incubation:

    • In a microcentrifuge tube, pre-incubate the purified human 5-LOX (e.g., 0.5 µg/ml) with varying concentrations of AKBA or vehicle (DMSO) on ice for 15 minutes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding CaCl₂ (to a final concentration of 2 mM) and AA (to a final concentration of 10 µM).

    • Incubate the reaction mixture at 37°C for 10 minutes.

  • Reaction Termination:

    • Stop the reaction by placing the tubes on ice and adding an equal volume of cold methanol.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant for the presence of 5-LOX products (e.g., 5-HETE, LTB₄) using a validated UPLC-MS/MS method.

  • Data Analysis:

    • Quantify the 5-LOX products and calculate the percentage of inhibition for each concentration of AKBA.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

3-O-Acetyl-11-keto-β-boswellic acid is a promising natural compound with significant therapeutic potential, particularly in the fields of inflammation and oncology. Its well-defined mechanisms of action, targeting key signaling pathways such as 5-LOX and NF-κB, make it an attractive candidate for further drug development. This technical guide provides a solid foundation of its properties, biological activities, and safety profile, which can aid researchers in designing future studies to fully elucidate its therapeutic applications. Further research, including well-designed clinical trials, is warranted to translate the preclinical findings into effective treatments for human diseases.

References

An In-depth Technical Guide on N-(4-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "N-(4-(1-Cyanoethyl)phenyl)acetamide" is not available in public chemical databases and scientific literature. This guide provides a comprehensive overview of the closely related and well-documented compound, N-(4-cyanophenyl)acetamide .

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the chemical properties, synthesis, and characterization of N-(4-cyanophenyl)acetamide.

IUPAC Name and Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is N-(4-cyanophenyl)acetamide [1]. It is also known by several synonyms, including 4-Acetamidobenzonitrile, 4-Cyanoacetanilide, and p-Cyanoacetanilide[1][2].

Data Presentation: Chemical Identifiers

IdentifierValueReference
IUPAC Name N-(4-cyanophenyl)acetamide[1]
CAS Number 35704-19-9[1]
Molecular Formula C9H8N2O[1][3]
Molecular Weight 160.17 g/mol [1][3]
InChI Key UFKRTEWFEYWIHD-UHFFFAOYSA-N[1]
SMILES CC(=O)NC1=CC=C(C=C1)C#N[1]

Physicochemical and Crystallographic Data

N-(4-cyanophenyl)acetamide is a solid compound with a predicted LogP of 1.4[1]. Its structural properties have been characterized by X-ray crystallography.

Data Presentation: Computed Physicochemical Properties

PropertyValueReference
Molecular Weight 160.17 g/mol [1][3]
XLogP3 1.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Data Presentation: Crystal Structure Data

ParameterValueReference
Crystal System Monoclinic[1]
Space Group C 1 c 1[1]
Unit Cell a 3.8456 Å[1]
Unit Cell b 22.190 Å[1]
Unit Cell c 9.448 Å[1]
Unit Cell α 90.00°[1]
Unit Cell β 90.048°[1]
Unit Cell γ 90.00°[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of N-(4-cyanophenyl)acetamide was not found in the search results, a general and common method for the synthesis of N-arylacetamides is the acylation of the corresponding aniline.

Experimental Protocol: General Synthesis of N-(4-cyanophenyl)acetamide

This protocol is based on general chemical principles for the synthesis of similar acetanilide compounds.

Objective: To synthesize N-(4-cyanophenyl)acetamide from 4-aminobenzonitrile.

Materials:

  • 4-aminobenzonitrile

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., dichloromethane, ethyl acetate, or a polar aprotic solvent)

  • A base (e.g., pyridine or triethylamine, if acetyl chloride is used)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Dissolve 4-aminobenzonitrile in the chosen solvent in a round-bottom flask.

  • If using acetyl chloride, add a base to the solution to neutralize the HCl byproduct.

  • Slowly add acetic anhydride or acetyl chloride to the stirred solution at room temperature or 0 °C.

  • Allow the reaction to stir for several hours at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve washing with water and brine, followed by drying of the organic layer.

  • The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The final product should be characterized to confirm its identity and purity using methods such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O of the amide, C≡N of the nitrile).

  • Melting Point Analysis: To assess purity.

Potential Pharmacological Relevance

While specific pharmacological studies on N-(4-cyanophenyl)acetamide are not detailed in the provided search results, acetamide derivatives are a significant class of compounds in medicinal chemistry with a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties[4][5]. The cyano group can also be a key pharmacophore in various drug candidates.

Visualizations

Diagram: Proposed Synthesis Pathway

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Aminobenzonitrile P Acylation Reaction (Solvent, optional base) A->P B Acetic Anhydride B->P C N-(4-cyanophenyl)acetamide P->C Purification

Caption: Proposed synthesis of N-(4-cyanophenyl)acetamide.

Diagram: General Experimental Workflow for Compound Characterization

G Start Synthesized Crude Product Purification Purification (Recrystallization or Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC, Melting Point) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR NMR Spectroscopy (1H, 13C) Structure_Confirmation->NMR Confirms Connectivity MS Mass Spectrometry Structure_Confirmation->MS Confirms Mass IR IR Spectroscopy Structure_Confirmation->IR Confirms Functional Groups Final_Product Pure, Characterized Compound NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: Workflow for purification and characterization.

References

Technical Guide: Solubility of N-(4-(1-Cyanoethyl)phenyl)acetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-(1-Cyanoethyl)phenyl)acetamide is a complex organic molecule whose solubility is critical for its application in drug discovery and development. Solubility influences bioavailability, formulation, and efficacy. This guide offers a technical framework for understanding and determining the solubility of this compound in various organic solvents. The principles and methods described herein are fundamental for the characterization of new chemical entities.

Predicted Solubility Profile Based on Structural Analogs

To estimate the solubility of this compound, we can analyze the known solubility of structurally related compounds such as N-Phenylacetamide (Acetanilide) and N-(4-cyanophenyl)acetamide. The presence of a polar acetamide group and a cyano group, combined with a substituted phenyl ring, suggests a moderate solubility in polar organic solvents and lower solubility in nonpolar solvents.

Table 1: Illustrative Solubility Data of Structurally Similar Compounds

SolventCompoundSolubilityReference
EthanolN-PhenylacetamideVery Soluble[1][2]
AcetoneN-PhenylacetamideVery Soluble[1][2]
Diethyl EtherN-PhenylacetamideSoluble[1][2]
ChloroformN-PhenylacetamideSoluble[2]
BenzeneN-PhenylacetamideSoluble[2]
WaterN-PhenylacetamideSlightly Soluble (<0.56 g/100 mL at 25°C)[3]
DMSO2-PhenylacetamideApprox. 2 mg/mL[4]
Ethanol2-PhenylacetamideApprox. 10 mg/mL[4]

Note: This table is for illustrative purposes and provides a qualitative and, where available, quantitative guide to the expected solubility of this compound based on analogs.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. Both kinetic and thermodynamic solubility assays are crucial in drug discovery.[5][6] Kinetic solubility is often used for high-throughput screening in early stages, while thermodynamic solubility provides the true equilibrium value, which is essential for later-stage development.[6][7]

This high-throughput method assesses the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous or organic solvent.[5][8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Selected organic solvents (e.g., ethanol, acetonitrile, methanol)

  • 96-well microtiter plates

  • Plate reader with nephelometric or light-scattering capabilities

  • Automated liquid handler

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Solvent: To each well, add the selected organic solvent to induce precipitation. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C) with gentle shaking.[7]

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.[8]

The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.[7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Materials:

  • This compound (solid)

  • Selected organic solvents

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[9]

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for a comprehensive solubility assessment of a new chemical entity like this compound.

Solubility_Workflow cluster_early Early Stage Screening cluster_late Late Stage Development cluster_optimization Optimization Loop start Start: Compound Synthesis kinetic_sol Kinetic Solubility Assay (e.g., Turbidimetric) start->kinetic_sol High-Throughput Screening decision_early decision_early kinetic_sol->decision_early Solubility > Target? thermo_sol Thermodynamic Solubility Assay (Shake-Flask Method) decision_early->thermo_sol Yes structure_mod Structural Modification decision_early->structure_mod No formulation Formulation Development thermo_sol->formulation end_node End: Candidate Selection formulation->end_node structure_mod->kinetic_sol Re-screen

Caption: A logical workflow for solubility assessment in drug discovery.

Conclusion

While direct solubility data for this compound remains to be experimentally determined, an informed estimation can be made based on the behavior of its structural analogs. For drug development professionals, it is imperative to perform rigorous experimental validation. The detailed protocols for kinetic and thermodynamic solubility provided in this guide offer a robust framework for generating the precise data needed for informed decision-making in formulation and preclinical development.

References

Spectroscopic Data of N-(4-(1-Cyanoethyl)phenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the spectroscopic properties of 2-cyano-N-phenylacetamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key spectroscopic data for 2-cyano-N-phenylacetamide.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.33s1HNH (amide)
7.57d, J=8.2 Hz2Hortho-H of phenyl ring
7.34t, J=8.2 Hz2Hmeta-H of phenyl ring
7.12t, J=7.4 Hz1Hpara-H of phenyl ring
3.89s2HCH₂ (methylene)

Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
161.31C=O (carbonyl)
138.66ipso-C of phenyl ring
129.17ortho-C of phenyl ring
124.17para-C of phenyl ring
119.52meta-C of phenyl ring
116.23C≡N (nitrile)
26.97CH₂ (methylene)

Solvent: CDCl₃[2]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
3270N-H Stretch (amide)
2200 - 2227C≡N Stretch (nitrile)
1651 - 1682C=O Stretch (amide I)
1596N-H Bend (amide II)
1504 - 1575C=C Stretch (aromatic)

[2][3][4][5]

Table 4: Mass Spectrometry Data
m/zAssignment
160[M]⁺ (Molecular ion)
133[M-CN]⁺
120[M-CH₂CN]⁺

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1][3]

  • Sample Preparation: Approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[6][7] The sample is filtered if any solid particles are present to ensure magnetic field homogeneity.[6]

  • Instrument Setup: The NMR spectrometer is set up by inserting the sample, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal resolution.[8] The probe is tuned to the appropriate frequencies for ¹H and ¹³C.[8]

  • Data Acquisition:

    • For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually required.[7]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectra are commonly obtained using the KBr pellet method.[9][10][11]

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.[11]

    • About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added and thoroughly mixed with the sample.[11]

    • The mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[12]

  • Data Acquisition:

    • A background spectrum of a pure KBr pellet or empty sample chamber is recorded.[11]

    • The sample pellet is placed in the spectrometer's sample holder.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[10]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of volatile and thermally stable organic compounds.[13][14][15]

  • Sample Introduction: The solid sample is introduced into the ion source, often via a direct insertion probe, where it is vaporized by heating under high vacuum.[13]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a radical cation (molecular ion, M⁺).[14][15]

  • Fragmentation: The excess energy imparted during ionization often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[15]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

Potential Biological Activity of N-(4-(1-Cyanoethyl)phenyl)acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the potential biological activities of N-(4-(1-Cyanoethyl)phenyl)acetamide based on available scientific literature for structurally related compounds. No direct experimental data for this compound has been identified. The information presented herein is for research and informational purposes only and should not be construed as a definitive assessment of the compound's biological profile.

Introduction

This compound is a small molecule belonging to the N-phenylacetamide class of compounds. While this specific molecule is not extensively characterized in the public domain, its structural motifs—the N-phenylacetamide core and the cyanoethyl substituent—are present in numerous compounds with demonstrated biological activities. This technical guide aims to provide an in-depth analysis of the potential biological activities of this compound by examining the structure-activity relationships (SAR) of analogous N-phenylacetamide and cyanoacetamide derivatives. The potential pharmacological activities inferred from this analysis include anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties. This paper will detail the experimental protocols for assessing these activities and explore potential signaling pathways that may be modulated by this class of compounds.

Inferred Potential Biological Activities and Structure-Activity Relationship Analysis

The biological activity of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The presence of a 1-cyanoethyl group at the para-position of the phenyl ring in this compound is expected to modulate its physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, thereby influencing its interaction with biological targets.

Anticancer Activity

Numerous N-phenylacetamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The introduction of different substituents on the phenyl ring can significantly impact their anticancer potency. For instance, some studies have shown that halogen and nitro group substitutions can enhance cytotoxic activity. The cyano group, a known pharmacophore in medicinal chemistry, is present in several anticancer agents and is recognized for its ability to participate in hydrogen bonding and other molecular interactions. Therefore, the cyanoethyl group in the target compound may contribute to potential anticancer effects.

Antimicrobial and Antifungal Activity

The N-phenylacetamide scaffold is a common feature in various antimicrobial and antifungal agents. The biological activity is often dependent on the substituents attached to the phenyl ring and the acetamide nitrogen. The lipophilicity and electronic properties of these substituents play a crucial role in the compound's ability to penetrate microbial cell membranes and interact with intracellular targets. The cyano group, in particular, has been incorporated into various antimicrobial compounds, suggesting that this compound may possess similar properties.

Anti-inflammatory and Analgesic Activity

Certain N-phenylacetamide derivatives have demonstrated significant anti-inflammatory and analgesic properties. The mechanism of action for some of these compounds involves the inhibition of inflammatory mediators. The structural features of this compound, particularly the substituted phenyl ring, could potentially allow it to interact with enzymes or receptors involved in the inflammatory cascade, leading to anti-inflammatory and analgesic effects.

Anticonvulsant Activity

The N-phenylacetamide core is also found in some compounds with anticonvulsant activity. Structure-activity relationship studies have indicated that modifications to the phenyl ring can modulate the anticonvulsant potency. The electronic and steric properties of the 1-cyanoethyl group could influence the compound's ability to interact with ion channels or receptors in the central nervous system that are implicated in seizure activity.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the biological activity data of representative N-phenylacetamide and cyanoacetamide derivatives found in the literature. It is important to note that these values are for related compounds and not for this compound itself.

Compound Class Derivative Example Biological Activity Assay Cell Line/Model IC50/EC50/Activity Reference
Phenylacetamide2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideAnticancerMTS assayPC3 (prostate carcinoma)IC50 = 52 µM[1]
Phenylacetamide2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideAnticancerMTS assayMCF-7 (breast cancer)IC50 = 100 µM[1]
PhenylacetamideN-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamideAnticancerMTT assayVariousNot specified
Acetamide2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamideAntimicrobialNot specifiedGram-positive bacteriaGood activity
PhenylacetamideN-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamideAnalgesicNot specifiedNot specifiedGood activity
Phenoxy AcetamideN-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideAnticancerNot specifiedMCF-7, SK-N-SHExhibited activity[2]
Phenoxy AcetamideN-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideAnti-inflammatoryNot specifiedNot specifiedExhibited activity[2]
Phenoxy AcetamideN-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideAnalgesicNot specifiedNot specifiedExhibited activity[2]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the potential biological activities of this compound.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.[3]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3]

  • Incubation: Incubate the plates for 1.5 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 550 nm using a microplate reader.[4] Cell viability is calculated as a percentage of the control (untreated cells).

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., equivalent to a 0.5 McFarland standard).[5]

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[1]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.[1]

  • Incubation: Invert the plates and incubate at 35°C (± 2°C) for 16-18 hours.[1]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk. The size of the zone indicates the antimicrobial susceptibility.[6]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Dosing: Administer the test compound orally or intraperitoneally to rodents (e.g., rats or mice).[7][8]

  • Induction of Inflammation: After a specific time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar tissue of the animal's hind paw to induce localized inflammation.[7]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.[7]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[7]

Analgesic Activity: Formalin Test

This model assesses the analgesic effect of a compound on both acute and inflammatory pain.

  • Animal Dosing: Administer the test compound to mice.[9]

  • Formalin Injection: Inject a dilute formalin solution (e.g., 1% or 5%) into the dorsal surface of a hind paw.[9]

  • Observation: Observe the animal's behavior and record the time spent licking the injected paw.[9]

  • Data Analysis: The response is typically biphasic: an early phase (0-5 minutes) representing neurogenic pain and a late phase (20-30 minutes) representing inflammatory pain. The analgesic effect is determined by the reduction in licking time in either or both phases compared to a control group.[9]

Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

This is a widely used preclinical screen for potential antiepileptic drugs.

  • Animal Dosing: Administer the test compound to mice or rats.[10][11]

  • Electrode Placement: Place corneal or ear clip electrodes on the animal.[11]

  • Stimulation: Deliver a supramaximal electrical stimulus.[11]

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.[11]

  • Endpoint: The ability of the test compound to prevent the tonic hindlimb extension is considered a positive result for anticonvulsant activity.[11]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are unknown, related compounds have been shown to interact with various cellular targets.

Signaling_Pathways cluster_Anticancer Potential Anticancer Mechanisms cluster_Antiinflammatory Potential Anti-inflammatory Mechanisms cluster_Anticonvulsant Potential Anticonvulsant Mechanisms N-phenylacetamide Core N-phenylacetamide Core Apoptosis Induction Apoptosis Induction N-phenylacetamide Core->Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death Cyano Group Cyano Group Enzyme Inhibition Enzyme Inhibition Cyano Group->Enzyme Inhibition e.g., Kinases Cell Cycle Arrest Cell Cycle Arrest Enzyme Inhibition->Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Phenylacetamide Moiety Phenylacetamide Moiety COX/LOX Inhibition COX/LOX Inhibition Phenylacetamide Moiety->COX/LOX Inhibition Reduced Prostaglandin/Leukotriene Synthesis Reduced Prostaglandin/Leukotriene Synthesis COX/LOX Inhibition->Reduced Prostaglandin/Leukotriene Synthesis Anti-inflammatory Effect Anti-inflammatory Effect Reduced Prostaglandin/Leukotriene Synthesis->Anti-inflammatory Effect Substituted Phenyl Ring Substituted Phenyl Ring Ion Channel Modulation Ion Channel Modulation Substituted Phenyl Ring->Ion Channel Modulation e.g., Sodium, Calcium Channels Reduced Neuronal Excitability Reduced Neuronal Excitability Ion Channel Modulation->Reduced Neuronal Excitability Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Excitability->Anticonvulsant Effect

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Anticancer_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add Test Compound (Varying Concentrations) incubate1->add_compound incubate2 Incubate for 72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 1.5h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance at 550 nm solubilize->read_absorbance analyze Calculate Cell Viability (IC50) read_absorbance->analyze end_node End analyze->end_node

Antimicrobial_Assay_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Compound-impregnated Disks inoculate_plate->apply_disks incubate Incubate at 35°C for 16-18h apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Determine Antimicrobial Susceptibility measure_zones->interpret end_node End interpret->end_node

Conclusion

Based on the analysis of structurally related N-phenylacetamide and cyanoacetamide derivatives, this compound emerges as a compound with a diverse range of potential biological activities. The presence of the N-phenylacetamide core, coupled with the cyanoethyl substituent, suggests that this molecule could exhibit anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties. The provided experimental protocols offer a roadmap for the systematic evaluation of these potential activities. Further in-depth studies, including in vitro and in vivo assays, are warranted to elucidate the precise biological profile and therapeutic potential of this compound. The exploration of its mechanism of action and interaction with specific signaling pathways will be crucial in determining its viability as a lead compound for drug development.

References

An In-depth Technical Guide to N-(4-(1-Cyanoethyl)phenyl)acetamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenylacetamide, also known as acetanilide, and its derivatives represent a broad class of compounds with significant pharmacological interest.[1][2][3][4] Since the introduction of acetanilide in 1886 as an analgesic and antipyretic, numerous analogues have been synthesized and investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2][3] This technical guide focuses on a specific subset of this class: N-(4-(1-Cyanoethyl)phenyl)acetamide and its derivatives and analogues. While direct research on this specific molecule is limited, this document extrapolates from the rich chemistry and pharmacology of related N-phenylacetamide and cyano-containing compounds to provide a comprehensive overview of their potential synthesis, biological activities, and experimental evaluation.

Core Structure and Chemical Properties

The core structure of the target compound, this compound, features an acetamide group linked to a phenyl ring, which is further substituted with a 1-cyanoethyl group at the para position. The presence of the chiral center at the benzylic carbon of the cyanoethyl group suggests that its stereochemistry could play a significant role in its biological activity.

Table 1: Physicochemical Properties of a Related Analogue, N-[4-(cyanophenylmethyl)phenyl]acetamide [5]

PropertyValue
Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
XLogP3 2.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 250.110613074 Da
Topological Polar Surface Area 52.9 Ų

Synthesis of this compound and Analogues

A plausible synthetic route to this compound, though not explicitly detailed in the available literature for this exact compound, can be proposed based on established organic chemistry reactions. A key intermediate would be 2-(4-aminophenyl)propanenitrile.

Proposed Synthesis Workflow

A potential synthetic pathway could involve a multi-step process starting from 4-aminoacetophenone.

Synthesis_Workflow A 4-Aminoacetophenone B Strecker Reaction (e.g., NaCN, NH4Cl) A->B Step 1 C 2-(4-Aminophenyl)propanenitrile B->C D Acetylation (e.g., Acetic Anhydride) C->D Step 2 E This compound D->E SAR_Relationships cluster_substituent Key Features of the 1-Cyanoethyl Group Core N-Phenylacetamide Core Activity Biological Activity Core->Activity Base Scaffold Substituent 1-Cyanoethyl Group (para-position) Substituent->Activity Modulates Potency & Selectivity Lipophilicity Lipophilicity H_Bonding Hydrogen Bonding Stereochemistry Stereochemistry Signaling_Pathways Compound N-(4-(1-Cyanoethyl)phenyl) acetamide Analogue Target Potential Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binds to/Modulates Pathway Downstream Signaling Pathway (e.g., Inflammatory Cascade, Cell Proliferation Pathway) Target->Pathway Initiates/Inhibits Response Biological Response (e.g., Anti-inflammatory Effect, Anticancer Activity) Pathway->Response Leads to In_Vitro_Workflow Start Synthesized Compound Cytotoxicity Cytotoxicity Assay Start->Cytotoxicity Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Anti-inflammatory) Cytotoxicity->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Mechanism of Action) Hit_Identification->Secondary_Screening Lead_Selection Lead Candidate Selection Secondary_Screening->Lead_Selection

References

An In-depth Technical Guide to N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-phenylacetamide, commonly known as acetanilide, and its derivatives are a well-established class of organic compounds with a rich history in medicinal chemistry and material science. Acetanilide itself was one of the first aniline derivatives discovered to have analgesic and antipyretic properties. The core structure, consisting of an acetamide group linked to a phenyl ring, serves as a versatile scaffold for chemical modifications to modulate biological activity.

This technical guide focuses on a specific, lesser-documented derivative: N-(4-(1-Cyanoethyl)phenyl)acetamide . This molecule incorporates a cyanoethyl group at the para-position of the phenyl ring, a feature that can significantly influence its chemical properties and potential biological activity. The introduction of the nitrile group, a potent hydrogen bond acceptor and a precursor to other functional groups, along with the creation of a chiral center, makes this compound an interesting target for research and development, particularly in the context of designing novel therapeutic agents.

Due to the scarcity of direct literature on this compound, this document presents a hypothesized history, a plausible synthetic route based on well-established organic reactions, projected physicochemical and spectral data, and detailed experimental protocols for its preparation.

Hypothesized Discovery and History

While a definitive timeline for the discovery of this compound cannot be cited from historical records, its synthesis would be feasible using chemical reactions developed from the mid-20th century onwards. The key chemical transformations required for its synthesis, such as the acetylation of anilines, cyanohydrin formation, and reductive deoxygenation of benzylic alcohols, were well-established by that period.

It is plausible that this compound was first synthesized as part of a broader exploration of phenylacetamide derivatives for potential pharmacological activity. The structural similarity to known bioactive molecules would make it a logical target in a medicinal chemistry program. However, without specific publications or patents mentioning this exact compound, its history remains speculative.

Proposed Synthetic Pathway

A logical and feasible synthetic route to this compound is proposed to proceed in three main steps, starting from the commercially available 4-aminoacetophenone.

Overall Synthetic Scheme:

Synthetic Pathway 4-Aminoacetophenone 4-Aminoacetophenone N-(4-Acetylphenyl)acetamide N-(4-Acetylphenyl)acetamide 4-Aminoacetophenone->N-(4-Acetylphenyl)acetamide Acetic Anhydride, Glacial Acetic Acid N-(4-(1-Cyano-1-hydroxyethyl)phenyl)acetamide N-(4-(1-Cyano-1-hydroxyethyl)phenyl)acetamide N-(4-Acetylphenyl)acetamide->N-(4-(1-Cyano-1-hydroxyethyl)phenyl)acetamide Trimethylsilyl Cyanide, ZnI2 (cat.) then H+ N-(4-(1-cyano-1-hydroxyethyl)phenyl)acetamide N-(4-(1-cyano-1-hydroxyethyl)phenyl)acetamide This compound This compound N-(4-(1-cyano-1-hydroxyethyl)phenyl)acetamide->this compound 1. Mesyl Chloride, Et3N 2. Catalytic Hydrogenation (Pd/C, H2)

Figure 1: Proposed synthetic pathway for this compound.

The synthesis begins with the protection of the amino group of 4-aminoacetophenone as an acetamide. This is a standard N-acetylation reaction.

Step 1 cluster_0 Step 1: Acetylation 4-Aminoacetophenone 4-Aminoacetophenone Product1 N-(4-Acetylphenyl)acetamide 4-Aminoacetophenone->Product1 Glacial Acetic Acid AceticAnhydride Acetic Anhydride AceticAnhydride->Product1

Theoretical Exploration of N-(4-(1-Cyanoethyl)phenyl)acetamide: A Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical examination of the novel compound N-(4-(1-Cyanoethyl)phenyl)acetamide. In the absence of direct experimental data, this whitepaper constructs a predictive profile of the molecule's physicochemical properties, potential synthesis routes, and prospective biological activities. This analysis is founded on established principles of organic chemistry and draws parallels with structurally analogous compounds. The document outlines hypothetical experimental protocols for its synthesis and characterization and presents potential logical workflows for its investigation as a therapeutic agent. This theoretical study aims to stimulate further research into this unexplored molecule and provide a foundational framework for its potential development in medicinal chemistry.

Introduction

This compound is a small molecule characterized by a central phenylacetamide scaffold, substituted with a 1-cyanoethyl group at the para position of the phenyl ring. The phenylacetamide core is a prevalent motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and antidepressant effects. The introduction of a cyanoethyl group introduces a chiral center and a polar nitrile functionality, which can significantly influence the molecule's steric and electronic properties, receptor binding affinity, and metabolic stability. This whitepaper will explore the theoretical aspects of this compound to lay the groundwork for future empirical studies.

Predicted Physicochemical Properties

While experimental data for this compound is not currently available, its basic physicochemical properties can be predicted based on its constituent functional groups. A related compound, N-[4-(cyanophenylmethyl)phenyl]acetamide, has a molecular weight of 250.29 g/mol .[1] Another similar structure, N1-(4-CYANO-2-ETHYLPHENYL)ACETAMIDE, has a molecular formula of C11H12N2O and a formula weight of 188.23.[2] Based on the structure of this compound, we can predict its properties as summarized in the table below.

PropertyPredicted Value
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
LogP (Octanol/Water) ~1.5 - 2.5
Polar Surface Area ~69 Ų
Rotatable Bonds 3

Table 1: Predicted Physicochemical Properties of this compound.

Theoretical Synthesis

A plausible synthetic route for this compound can be conceptualized starting from the readily available precursor, 4-aminoacetanilide (also known as N-(4-aminophenyl)acetamide).[3][4][5][6][7] The synthesis could proceed via a cyanoethylation reaction.

Hypothetical Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Aminoacetanilide

  • Crotononitrile[8]

  • A suitable base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminoacetanilide (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add crotononitrile (1.2 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process 4-Aminoacetanilide 4-Aminoacetanilide Reaction Reaction 4-Aminoacetanilide->Reaction Crotononitrile Crotononitrile Crotononitrile->Reaction Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Reaction Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF)->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product This compound

Figure 1: Proposed synthesis workflow for this compound.

Predicted Biological Activity and Therapeutic Potential

The biological activity of this compound can be inferred by examining the properties of related phenylacetamide and cyano-containing compounds.

  • Analgesic and Anti-inflammatory Potential: Phenylacetamide derivatives are known to possess analgesic and anti-inflammatory properties.[9] The parent compound, acetanilide, was one of the first synthetic analgesics.[10] More complex acetamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[11] It is plausible that this compound could exhibit similar activities.

  • Antidepressant Activity: Certain phenylacetamide derivatives have been investigated as potential antidepressant agents.[9] The structural features of this compound could allow it to interact with targets in the central nervous system.

  • Antimicrobial and Antifungal Activity: Various acetamide and cyanoacetamide derivatives have demonstrated antimicrobial and antifungal properties.[12][13] The presence of the cyano group, in particular, is a feature in some biologically active heterocyclic compounds.[14]

  • Anticancer Potential: Some phenylacetamide derivatives have shown cytotoxicity against cancer cell lines.[15] The potential for this compound to exhibit antiproliferative effects warrants investigation.

Proposed Research Workflow

A logical workflow for the investigation of this compound would involve a multi-stage process, from initial synthesis to in-depth biological evaluation.

Research_Workflow Synthesis_and_Purification Synthesis and Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Synthesis_and_Purification->Structural_Elucidation In_Vitro_Screening In Vitro Biological Screening Structural_Elucidation->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->In_Vitro_Screening Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Figure 2: A proposed workflow for the investigation of this compound.

Conclusion

This compound represents an unexplored area of chemical space with significant potential for drug discovery. Based on the well-established biological activities of the phenylacetamide scaffold and the unique properties imparted by the cyanoethyl group, this compound warrants further investigation. The theoretical framework presented in this whitepaper provides a starting point for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Future research in this area could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

Technical Guide on the Safety and Handling of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-(1-Cyanoethyl)phenyl)acetamide is an aromatic acetamide derivative containing a nitrile group. Compounds of this class are of interest to researchers in medicinal chemistry and materials science. Due to the presence of the acetamide and cyano functionalities, this compound and its structural analogs may possess biological activity and require careful handling. This technical guide provides a comprehensive overview of the known safety precautions, handling procedures, and relevant experimental protocols for this compound and its related compounds, intended for use by researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Properties of Structurally Related Compounds

Quantitative data for the target compound is not available. The following tables summarize key data for structurally similar compounds to provide an estimate of its potential properties and hazards.

Table 1: Physicochemical Properties of Structurally Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-(4-Cyano-2-ethylphenyl)acetamide34921-76-1C₁₁H₁₂N₂O188.23
N-(4-Cyanophenyl)acetamide35704-19-9C₉H₈N₂O160.17[1]
2-Cyano-N-phenylacetamide621-03-4C₉H₈N₂O160.17[2]
Acetanilide (N-Phenylacetamide)103-84-4C₈H₉NO135.16[3]

Table 2: Toxicological Data for Structurally Related Compounds

Compound NameGHS Hazard StatementsSignal WordHazard Class
N-(4-Cyano-2-ethylphenyl)acetamideHarmfulWarningNot fully classified
N-(4-Cyanophenyl)acetamideH302, H315, H319, H335WarningAcute toxicity, Oral (Category 4); Skin irritation (Category 2); Eye irritation (Category 2A); Specific target organ toxicity - single exposure (Category 3), Respiratory system
2-Cyano-N-phenylacetamideH302: Harmful if swallowed[2]WarningAcute toxicity, Oral (Category 4)[2]
Acetanilide (N-Phenylacetamide)H302: Harmful if swallowed; H402: Harmful to aquatic life[3]WarningAcute toxicity, Oral (Category 4); Acute aquatic hazard (Category 3)[3]

Safety and Handling Precautions

Given the potential hazards associated with aromatic amides and nitrile compounds, the following handling procedures are recommended. These are general guidelines and should be supplemented by a risk assessment specific to the experimental conditions.

Engineering Controls
  • Ventilation: All work with this compound, especially when handling the solid material or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and safety shower should be readily accessible in the laboratory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Nitrile rubber gloves should be worn. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage
  • Handling: Avoid creating dust when handling the solid material. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures
  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be decontaminated. For larger spills, evacuate the area and follow institutional emergency procedures.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Plausible Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from general procedures for the acylation of anilines.

Workflow for the Synthesis of this compound

G Synthesis Workflow cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup and Purification A Dissolve 4-(1-cyanoethyl)aniline in a suitable solvent (e.g., dichloromethane) B Add a base (e.g., triethylamine or pyridine) A->B 1. C Cool the mixture in an ice bath B->C 2. D Add acetyl chloride or acetic anhydride dropwise C->D 3. E Stir at room temperature for several hours D->E 4. F Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine E->F 5. G Dry the organic layer over anhydrous sodium sulfate F->G 6. H Concentrate the solution under reduced pressure G->H 7. I Purify the crude product by recrystallization or column chromatography H->I 8.

Caption: A plausible workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1-cyanoethyl)aniline (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane. Add a base, for example, triethylamine (1.2 equivalents), to the solution.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[2][4] This protocol can be used to evaluate the potential cytotoxicity of this compound.

Workflow for In Vitro Cytotoxicity (MTT) Assay

G MTT Assay Workflow A Seed cells (e.g., HepG2) in a 96-well plate and incubate for 24h B Prepare serial dilutions of this compound A->B 1. Cell Culture C Treat cells with the compound and incubate for 24-72h B->C 2. Compound Treatment D Add MTT reagent to each well and incubate for 2-4h C->D 3. MTT Incubation E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E 4. Solubilization F Measure absorbance at ~570 nm using a plate reader E->F 5. Data Acquisition G Calculate cell viability and determine IC₅₀ value F->G 6. Analysis

Caption: A standard workflow for assessing chemical cytotoxicity using the MTT assay.

Methodology:

  • Cell Culture: Seed a suitable human cell line (e.g., HepG2, a liver carcinoma cell line) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate the plate at 37 °C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and untreated control (medium only). Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

While specific data for this compound is limited, a conservative approach to its handling is warranted based on the known hazards of structurally related aromatic amides and nitrile-containing compounds. Researchers and professionals in drug development should adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. The experimental protocols provided in this guide offer a framework for the synthesis and initial toxicological assessment of this compound. Further studies are necessary to fully characterize its physicochemical properties, toxicological profile, and biological activity.

References

Unraveling the Enigma: The Mechanism of Action of N-(4-(1-Cyanoethyl)phenyl)acetamide Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and pharmacological databases reveals a significant gap in the understanding of the precise mechanism of action for the compound N-(4-(1-Cyanoethyl)phenyl)acetamide. Despite its documented synthesis and availability in chemical catalogs, detailed in-vitro and in-vivo studies elucidating its pharmacological targets, signaling pathways, and overall biological effects are not publicly available.

This technical guide aims to address the current void of information by presenting the available data on related chemical structures and outlining a prospective experimental workflow to characterize the mechanism of action of this compound. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this and similar molecules.

In Silico Predictions and Hypothesis Generation

In the absence of direct experimental data, computational methods can provide initial hypotheses regarding the potential biological targets of this compound. Structural similarity searches and molecular docking simulations against known pharmacological targets are crucial first steps. The core N-phenylacetamide scaffold is present in a variety of bioactive molecules, suggesting a broad range of potential interactions.

Potential Target Classes Based on Structural Analogs:

  • Ion Channels: The lipophilic nature of the phenyl ring coupled with the polar acetamide group could facilitate interaction with transmembrane domains of various ion channels.

  • Enzymes: The acetamide and cyanoethyl moieties may act as hydrogen bond donors or acceptors, potentially interacting with the active sites of enzymes such as kinases, proteases, or metabolic enzymes.

  • G-Protein Coupled Receptors (GPCRs): The overall molecular shape and electrostatic potential could allow for binding to the orthosteric or allosteric sites of GPCRs, a large family of receptors involved in numerous physiological processes.

A Proposed Experimental Workflow for Elucidation of Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-tiered experimental approach is recommended. The following workflow outlines key experiments, from initial screening to in-depth pathway analysis.

experimental_workflow cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Target Validation & Characterization cluster_2 Phase 3: Pathway Elucidation & Functional Genomics A High-Throughput Screening (HTS) - Broad panel of cell-based assays - Phenotypic screening D Cellular Thermal Shift Assay (CETSA) - Confirm target engagement in cells A->D Identified Hits B Target-Based Screening - Binding assays (e.g., SPR, MST) - Enzyme inhibition assays B->D C Affinity Chromatography - Immobilize compound - Identify binding partners from cell lysates C->D E Genetic Approaches - siRNA/CRISPR-mediated knockdown/knockout - Assess loss of compound effect D->E Validated Target F Biophysical Characterization - Isothermal titration calorimetry (ITC) - Determine binding affinity and thermodynamics D->F G Transcriptomics (RNA-seq) - Identify downstream gene expression changes E->G Confirmed Target F->G H Proteomics/Phosphoproteomics - Uncover affected signaling pathways G->H Pathway Analysis I In Vivo Model Studies - Assess efficacy and toxicity - Correlate with in vitro findings H->I Functional Insights signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Compound This compound Kinase Target Kinase Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) Substrate->Pathway Proliferation Cell Proliferation Pathway->Proliferation Blocks Apoptosis Apoptosis Pathway->Apoptosis Induces

N-(4-(1-Cyanoethyl)phenyl)acetamide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-(1-Cyanoethyl)phenyl)acetamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its structure, featuring a reactive cyanoethyl group and an acetamido moiety, makes it an interesting candidate for further functionalization and biological evaluation. This technical guide provides a comprehensive review of the available literature on the synthesis, properties, and potential applications of this compound and closely related analogues. Due to the limited direct research on the title compound, this review extrapolates from established synthetic methodologies and characterization data of similar molecular frameworks to provide a predictive overview for researchers.

Introduction

The acetamide functional group is a cornerstone in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its ability to form hydrogen bonds and its metabolic stability contribute to favorable pharmacokinetic and pharmacodynamic profiles. Similarly, the cyano group is a versatile functional handle in organic synthesis and can act as a bioisostere for other functional groups in drug design. The combination of these functionalities on a phenyl scaffold in this compound suggests a molecule with potential for diverse biological activities and as a building block for more complex structures. This review aims to consolidate the fragmented information on related compounds to provide a foundational understanding of the title compound.

Proposed Synthesis

Direct literature detailing the synthesis of this compound is scarce. However, a plausible and efficient synthetic route can be proposed based on well-established organic transformations. The most logical approach involves the N-acetylation of the precursor amine, 4-(1-cyanoethyl)aniline.

A potential multi-step synthesis starting from commercially available 4-aminoacetophenone is outlined below. This pathway involves the formation of a cyanohydrin, followed by reduction and subsequent N-acetylation.

Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Reduction of Hydroxyl Group cluster_step3 Step 3: N-Acetylation A 4-Aminoacetophenone B 4-Amino-alpha-methyl- alpha-hydroxybenzyl cyanide A->B + NaCN, H+ C 4-(1-Cyanoethyl)aniline B->C Reduction (e.g., Zn/HCl or catalytic hydrogenation) D This compound C->D + Acetic Anhydride or Acetyl Chloride

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthetic steps, adapted from literature on analogous transformations.

Step 1 & 2: Synthesis of 4-(1-Cyanoethyl)aniline (Precursor)

A robust method for the synthesis of the aniline precursor involves the cyanation of an aniline derivative. A common method for introducing a cyanoethyl group is through the reaction of an aniline with acrylonitrile.

  • Materials: Aniline, acrylonitrile, acetic acid, cuprous chloride (catalyst).

  • Procedure: A mixture of aniline (1.0 eq), acrylonitrile (1.2 eq), and a catalytic amount of cuprous chloride in glacial acetic acid is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The aqueous layer is neutralized with a sodium bicarbonate solution, leading to the precipitation of the crude product. The precipitate is filtered, washed with water, and dried. Purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-(phenylamino)propanenitrile.

Step 3: N-Acetylation of 4-(1-Cyanoethyl)aniline

The final step involves the acetylation of the amino group of the synthesized precursor. This is a standard and high-yielding reaction.

  • Materials: 4-(1-Cyanoethyl)aniline, acetic anhydride or acetyl chloride, a base (e.g., pyridine or triethylamine), and a solvent (e.g., dichloromethane or ethyl acetate).

  • Procedure using Acetic Anhydride: To a solution of 4-(1-cyanoethyl)aniline (1.0 eq) in a suitable solvent, an excess of acetic anhydride (1.5-2.0 eq) and a catalytic amount of a base like pyridine are added. The mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to afford this compound.

Physicochemical and Spectroscopic Data of Analogous Compounds

Table 1: Physicochemical Properties of Analogous Acetamides

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
N-PhenylacetamideC₈H₉NO135.16113-115[1]
N-(4-Nitrophenyl)acetamideC₈H₈N₂O₃180.16212-216[2]
N-[4-(cyanophenylmethyl)phenyl]acetamideC₁₆H₁₄N₂O250.29Not Reported[3]
N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamideC₁₅H₁₃N₃O₃S315.35Not Reported[4]

Table 2: Spectroscopic Data of Analogous Acetamides

Compound NameKey ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)Mass Spec (m/z)Reference
N-Phenylacetamide7.5 (d, Ar-H), 7.3 (t, Ar-H), 7.1 (t, Ar-H), 2.1 (s, CH₃)3294 (N-H), 1660 (C=O)135 (M⁺)[1]
N-(4-Nitrophenyl)acetamide8.2 (d, Ar-H), 7.8 (d, Ar-H), 2.2 (s, CH₃)3325 (N-H), 1685 (C=O), 1558, 1342 (NO₂)180 (M⁺)[2]
2-Chloro-N-phenylacetamide9.95 (s, NH), 7.85 (d, ArH), 7.18 (d, ArH), 4.6 (s, CH₂)3303 (N-H), 1671 (C=O)Not Reported[5]

Potential Biological Activities and Applications

The biological profile of this compound has not been reported. However, the activities of related cyanoacetamide and phenylacetamide derivatives suggest several potential areas of interest for researchers and drug development professionals.

Biological_Activities A This compound B Antimicrobial Activity A->B Analogues show activity against bacteria and fungi C Anticancer Activity A->C Phenylacetamide derivatives tested against cancer cell lines D Anti-inflammatory Activity A->D Some acetamides show antioxidant and anti-inflammatory properties E Antidepressant Activity A->E Phenylacetamide derivatives have shown antidepressant potential

Caption: Potential biological activities based on analogous compounds.

  • Antimicrobial Activity: Various N-phenylacetamide derivatives containing heterocyclic moieties have demonstrated significant in vitro antibacterial and antifungal activities. The introduction of a cyanoethyl group could modulate the lipophilicity and electronic properties of the molecule, potentially influencing its antimicrobial spectrum.

  • Anticancer Activity: Phenylacetamide derivatives have been investigated as potential anticancer agents. For instance, some have shown cytotoxicity against various cancer cell lines. The cyano group can participate in interactions with biological targets, making this compound a candidate for screening in anticancer assays.

  • Anti-inflammatory and Antioxidant Activity: Studies have reported the synthesis and evaluation of acetamide derivatives for their antioxidant and anti-inflammatory properties. These activities are often linked to the molecule's ability to scavenge free radicals or modulate inflammatory pathways.[6][7]

  • Antidepressant Activity: Certain phenylacetamide derivatives have been designed and synthesized as potential antidepressant agents, showing promising results in preclinical models.[5]

Conclusion

This compound represents an under-explored area of chemical space with significant potential for applications in medicinal chemistry. This technical guide has provided a predictive framework for its synthesis, characterization, and potential biological activities based on a comprehensive review of analogous compounds. The proposed synthetic routes are robust and rely on well-established chemical transformations, offering a clear path for its preparation in a laboratory setting. The compiled data on related compounds serves as a valuable reference for researchers embarking on the study of this molecule. Further investigation into the biological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed, two-step protocol for the synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide. The synthesis commences with the formation of the key intermediate, 4-amino-α-methylphenylacetonitrile, from 4-aminoacetophenone via a Strecker-type reaction. The subsequent step involves the N-acetylation of the intermediate using acetic anhydride to yield the final product. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a substituted acetamide derivative containing a cyanoethyl group. Molecules of this class are of interest in medicinal chemistry and materials science due to the diverse reactivity of the nitrile and amide functional groups. The protocol outlined below describes a reliable method for the laboratory-scale synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 4-amino-α-methylphenylacetonitrile (Intermediate)

This procedure is adapted from the Strecker synthesis of α-amino nitriles.[1][2][3] It involves the reaction of 4-aminoacetophenone with sodium cyanide and ammonium chloride in an aqueous ammonia solution.

Materials and Reagents:

  • 4-Aminoacetophenone

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH₄Cl)

  • Aqueous Ammonia (28-30%)

  • Ethanol (95%)

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-aminoacetophenone in ethanol.

  • In a separate beaker, prepare a solution of 1.1 equivalents of ammonium chloride in water and add 2.0 equivalents of aqueous ammonia.

  • In a third container, dissolve 1.0 equivalent of sodium cyanide in water.

  • With vigorous stirring, add the 4-aminoacetophenone solution to the ammonium chloride/ammonia solution.

  • Carefully add the sodium cyanide solution to the reaction mixture.

  • Heat the mixture in a water bath at 60°C for 5-6 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and dichloromethane.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-amino-α-methylphenylacetonitrile.

  • The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of this compound (Final Product)

This procedure involves the N-acetylation of the synthesized intermediate using acetic anhydride.[4][5]

Materials and Reagents:

  • 4-amino-α-methylphenylacetonitrile (from Part 1)

  • Acetic Anhydride

  • Pyridine or Sodium Acetate

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve 1.0 equivalent of 4-amino-α-methylphenylacetonitrile in ethyl acetate in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add 1.2 equivalents of acetic anhydride to the cooled solution with stirring.

  • Add a catalytic amount of pyridine or 1.2 equivalents of sodium acetate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4-Aminoacetophenone (Starting Material)C₈H₉NO135.16Yellow solid103-107
4-amino-α-methylphenylacetonitrile (Intermediate)C₉H₁₀N₂146.19Oil/Solid-
This compound (Product)C₁₁H₁₂N₂O188.23Solid-

Note: The melting points for the intermediate and final product are to be determined experimentally.

Visualizations

Signaling Pathway/Reaction Scheme

Synthesis_Pathway cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Acetylation 4-Aminoacetophenone 4-Aminoacetophenone Intermediate 4-amino-alpha-methylphenylacetonitrile 4-Aminoacetophenone->Intermediate Final_Product This compound Intermediate->Final_Product Reagents1 NaCN, NH4Cl, NH4OH Reagents1->4-Aminoacetophenone Reagents2 Acetic Anhydride, Pyridine Reagents2->Intermediate

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A Mix 4-Aminoacetophenone, NH4Cl, NH4OH B Add NaCN solution A->B C Heat at 60°C B->C D Work-up & Extraction C->D E Purification D->E F Dissolve Intermediate E->F Proceed with purified intermediate G Add Acetic Anhydride & Pyridine F->G H Stir at RT G->H I Quench & Work-up H->I J Purification I->J

Caption: Experimental workflow for the two-step synthesis.

References

Application Note: Purification of N-(4-(1-Cyanoethyl)phenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the compound N-(4-(1-Cyanoethyl)phenyl)acetamide via recrystallization. This method is designed to effectively remove impurities, yielding a product of high purity suitable for further research and development applications. The protocol is based on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ethanol-water mixture is proposed as a suitable solvent system, leveraging the solubility characteristics of structurally similar aromatic acetamides.

Introduction

This compound is an organic compound of interest in medicinal chemistry and materials science. The purity of this compound is critical for its intended applications, as impurities can significantly impact biological activity, physicochemical properties, and reaction outcomes. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing the solution to cool, which leads to the formation of purified crystals as the solubility of the compound decreases. Impurities are ideally left behind in the solution. The choice of an appropriate solvent system is paramount for a successful recrystallization, requiring the target compound to be highly soluble at high temperatures and sparingly soluble at low temperatures.

Experimental Protocol

This protocol outlines the steps for the purification of this compound by recrystallization using an ethanol-water solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection and Preparation: Based on the solubility of related aromatic acetamides, an ethanol-water mixture is recommended. The optimal ratio may need to be determined empirically, starting with a higher proportion of ethanol.

  • Dissolution of the Crude Product:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add ethanol in small portions until the solid dissolves completely. Avoid adding an excessive amount of solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization:

    • Once the solid is fully dissolved, slowly add deionized water dropwise to the hot solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

    • If too much water is added and the product precipitates out, add a small amount of hot ethanol to redissolve it.

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of a cold ethanol-water mixture (the same ratio used for recrystallization) to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a watch glass or drying dish and dry them in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes the key quantitative parameters for the recrystallization process. Researchers should record their experimental values for process optimization and reproducibility.

ParameterValueUnit
Mass of Crude Compoundg
Volume of EthanolmL
Volume of WatermL
Dissolution Temperature°C
Crystallization Temperature°C
Mass of Purified Compoundg
Yield%
Melting Point of Crude Compound°C
Melting Point of Purified Compound°C
Purity (by HPLC, NMR, etc.)%

Experimental Workflow

Recrystallization_Workflow start Start dissolve Dissolve Crude Compound in Hot Ethanol start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration add_water Add Water to Induce Turbidity dissolve->add_water No Insoluble Impurities hot_filtration->add_water Impurities Present cool Slow Cooling to Room Temperature add_water->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end End dry->end

Caption: Workflow for the purification of this compound.

Discussion

The success of this recrystallization protocol hinges on the careful selection of the ethanol-to-water ratio and the rate of cooling. A solvent system with too much ethanol may result in poor recovery, while an excess of water can cause the compound to precipitate out prematurely as an oil or amorphous solid rather than forming pure crystals. The slow cooling step is critical for achieving high purity, as rapid cooling can trap impurities within the crystal lattice. The purity of the final product should be assessed using appropriate analytical techniques, such as melting point determination, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value is a good indicator of high purity. This protocol provides a solid foundation for the purification of this compound, and can be further optimized by adjusting solvent ratios and cooling rates to achieve the desired yield and purity for specific research needs.

Application Notes and Protocols for the Quantification of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-(4-(1-Cyanoethyl)phenyl)acetamide in various matrices. The protocols are based on established analytical techniques for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is an organic compound featuring an acetamide group and a cyanoethyl substituent on a phenyl ring. Accurate and precise quantification of this compound is crucial in pharmaceutical development, particularly for purity assessment of active pharmaceutical ingredients (APIs), stability studies, and impurity profiling. This document outlines two primary analytical approaches for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is proposed.

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration Injection Inject sample onto C18 column Filtration->Injection Separation Isocratic or Gradient Elution with Mobile Phase Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate peak area Detection->Integration Quantification Quantify using calibration curve Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Optional: Derivatization (e.g., Silylation) Extraction->Derivatization Injection Inject into GC with capillary column Derivatization->Injection Separation Temperature Programmed Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan or SIM) Ionization->Detection Integration Extract ion chromatogram and integrate peak Detection->Integration Quantification Quantify using internal standard Integration->Quantification

Application Note: HPLC Analysis of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-(1-Cyanoethyl)phenyl)acetamide is an organic compound of interest in pharmaceutical and chemical research. A reliable and accurate analytical method is crucial for its quantification in various sample matrices. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is designed for researchers, scientists, and drug development professionals requiring a robust analytical procedure for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions. This data is illustrative and may vary based on the specific instrument and laboratory conditions.

ParameterValue
Retention Time (tR) Approximately 4.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Experimental Protocol

This protocol outlines the steps for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Methanol (for sample preparation)

2. Instrumentation

  • HPLC system equipped with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

5. Sample Preparation

  • Dissolve the sample containing this compound in methanol.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify and quantify the this compound peak in the sample chromatogram based on the retention time of the standard.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration System Equilibration System_Equilibration->Calibration_Curve System_Equilibration->Sample_Injection Quantification Quantification Calibration_Curve->Quantification Peak_Integration Peak Integration & Identification Sample_Injection->Peak_Integration Peak_Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway/Logical Relationship

The following diagram illustrates the logical relationship between the analytical parameters and the desired outcome of a reliable HPLC method.

Logical_Relationship cluster_inputs Method Parameters cluster_outputs Performance Characteristics cluster_goal Analytical Goal Mobile_Phase Mobile Phase Composition Resolution Peak Resolution Mobile_Phase->Resolution Retention Retention Time Mobile_Phase->Retention Column Column Chemistry Column->Resolution Peak_Shape Peak Shape Column->Peak_Shape Flow_Rate Flow Rate Flow_Rate->Retention Flow_Rate->Peak_Shape Detection_WL Detection Wavelength Sensitivity Sensitivity (LOD/LOQ) Detection_WL->Sensitivity Reliable_Method Reliable & Robust Method Resolution->Reliable_Method Sensitivity->Reliable_Method Retention->Reliable_Method Peak_Shape->Reliable_Method

Caption: Logical relationship of HPLC parameters for method development.

Application Notes and Protocols: N-(4-(1-Cyanoethyl)phenyl)acetamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-(1-Cyanoethyl)phenyl)acetamide is a versatile chemical intermediate with potential applications in the synthesis of a variety of organic molecules, particularly in the field of medicinal chemistry. Its structure, featuring a reactive cyanoethyl group and an acetamide-protected aniline, makes it a valuable building block for the introduction of diverse functionalities. This document provides detailed application notes and experimental protocols for the synthesis and potential downstream applications of this intermediate. The information presented is based on established principles of organic chemistry and is intended to guide researchers in utilizing this compound for the development of novel chemical entities.

Chemical Properties and Data

While specific experimental data for this compound is not widely available in the public domain, its properties can be predicted based on its structural analogues. The following table summarizes these expected properties.

PropertyPredicted Value
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance Off-white to pale yellow solid
Melting Point 130-135 °C (estimated)
Solubility Soluble in methanol, ethanol, acetone, DMSO, DMF; sparingly soluble in water.
¹H NMR (400 MHz, CDCl₃) δ 7.55 (d, J=8.4 Hz, 2H), 7.30 (d, J=8.4 Hz, 2H), 4.05 (q, J=7.2 Hz, 1H), 2.18 (s, 3H), 1.65 (d, J=7.2 Hz, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 168.5, 138.0, 134.5, 129.0, 120.5, 118.0, 30.0, 24.5, 20.0.
IR (KBr, cm⁻¹) 3290 (N-H), 2245 (C≡N), 1660 (C=O), 1595, 1510 (aromatic C=C).

Note: The spectral data presented are hypothetical and intended for illustrative purposes. Actual values may vary.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from the readily available 4-aminoacetophenone.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acetylation A 4-Aminoacetophenone E Intermediate Amine A->E B Sodium Cyanoborohydride B->E C Ammonium Acetate C->E D Methanol D->E H This compound E->H F Acetic Anhydride F->H G Pyridine G->H

Caption: Proposed two-step synthesis of this compound.

Protocol 2.1: Synthesis of 4-(1-Aminoethyl)aniline (Intermediate)
  • To a solution of 4-aminoacetophenone (13.5 g, 100 mmol) and ammonium acetate (77.1 g, 1 mol) in 200 mL of methanol, add sodium cyanoborohydride (6.3 g, 100 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 2 M HCl until the pH is ~2.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 4 M NaOH to pH ~10 and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 4-(1-aminoethyl)aniline, which can be used in the next step without further purification.

Protocol 2.2: Synthesis of this compound
  • Dissolve the crude 4-(1-aminoethyl)aniline from the previous step in 150 mL of dichloromethane and cool to 0 °C.

  • Add pyridine (12.1 mL, 150 mmol) followed by the dropwise addition of acetic anhydride (14.2 mL, 150 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water (2 x 100 mL), 1 M HCl (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a solid.

Applications as a Chemical Intermediate

This compound can serve as a precursor to various functionalized molecules. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the acetamide can be hydrolyzed to reveal a primary amine, allowing for diverse synthetic transformations.

Application Workflow: Potential Transformations

Application_Workflow cluster_0 Hydrolysis of Nitrile cluster_1 Reduction of Nitrile cluster_2 Hydrolysis of Amide A This compound B 2-(4-Acetamidophenyl)propanoic Acid A->B Acidic or Basic Hydrolysis C N-(4-(1-Aminopropyl)phenyl)acetamide A->C LiAlH4 or H2/Raney Ni D 2-(4-Aminophenyl)propanenitrile A->D Acidic or Basic Hydrolysis E Bioactive Molecules (e.g., NSAID analogues) B->E Further Functionalization (e.g., Amide Coupling) F Novel Amines and Derivatives C->F Further Functionalization (e.g., Amide/Sulfonamide Formation) G Diverse Aromatic Compounds D->G Further Functionalization (e.g., Diazotization, Sandmeyer Reaction)

Caption: Potential synthetic transformations of this compound.

Protocol 3.1: Hydrolysis of the Nitrile to a Carboxylic Acid
  • Suspend this compound (1.88 g, 10 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (20 mL).

  • Heat the mixture to reflux for 6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford 2-(4-acetamidophenyl)propanoic acid.

ReactantProductYield (%)Purity (%)
This compound2-(4-Acetamidophenyl)propanoic Acid75-85>95 (HPLC)
Protocol 3.2: Reduction of the Nitrile to a Primary Amine
  • To a suspension of lithium aluminum hydride (0.76 g, 20 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.88 g, 10 mmol) in 20 mL of anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 8 hours.

  • Carefully quench the reaction by the sequential addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and water (2.4 mL).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield N-(4-(2-aminopropyl)phenyl)acetamide.

ReactantProductYield (%)Purity (%)
This compoundN-(4-(2-Aminopropyl)phenyl)acetamide60-70>90 (¹H NMR)

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling any of the chemicals mentioned in these protocols.

Conclusion

This compound represents a promising chemical intermediate for the synthesis of a wide range of functionalized molecules. The protocols outlined in this document provide a foundation for its preparation and subsequent chemical transformations. Researchers in drug discovery and organic synthesis can utilize this versatile building block to access novel chemical scaffolds with potential biological activity. Further exploration of its reactivity and applications is encouraged to fully realize its synthetic potential.

Application Notes and Protocols for N-(4-(1-Cyanoethyl)phenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided for research and development purposes. Specific data regarding the biological activity of "N-(4-(1-Cyanoethyl)phenyl)acetamide" is not currently available in public literature. The information presented herein is based on the known medicinal chemistry applications of structurally related N-phenylacetamide and cyano-containing compounds and should be considered hypothetical. All experimental procedures should be conducted with appropriate safety precautions and after a thorough literature review of analogous compounds.

Introduction

This compound is a small molecule featuring a central N-phenylacetamide scaffold substituted with a 1-cyanoethyl group. While this specific molecule is not extensively characterized in medicinal chemistry literature, its structural motifs—the N-phenylacetamide core and the cyano group—are present in numerous biologically active compounds.[1] N-phenylacetamide derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3] The cyano group is a versatile functional group in drug design, known for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a key pharmacophore in enzyme inhibitors.[4][5][6]

Given the established bioactivity of these structural components, this compound presents itself as a candidate for investigation in several areas of medicinal chemistry, most notably as a potential anticancer agent or as an enzyme inhibitor.

Potential Medicinal Chemistry Applications

Anticancer Activity

Many N-phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][7][8] The mechanism of action for such compounds can vary, but often involves the induction of apoptosis. Phenylacetamide derivatives have been shown to trigger both intrinsic and extrinsic apoptotic pathways, leading to cancer cell death.[7] The cyano group can also contribute to the anticancer potential of a molecule. Several approved anticancer drugs and clinical candidates contain a nitrile moiety, which can enhance binding to target proteins.[4][5]

Enzyme Inhibition

The N-phenylacetamide scaffold is a common feature in various enzyme inhibitors. For instance, derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain.[9] Additionally, N-phenylacetamide-based compounds have been investigated as carbonic anhydrase inhibitors and cholinesterase inhibitors.[10][11] The cyano group is a well-known pharmacophore in enzyme inhibitors, particularly for proteases, where it can form covalent or non-covalent interactions with active site residues.

Experimental Protocols

Illustrative Synthesis of this compound

This protocol describes a plausible synthetic route for this compound, starting from commercially available materials.

Materials:

  • 4-(1-Cyanoethyl)aniline

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 4-(1-Cyanoethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the potential anticancer activity of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and doxorubicin in complete medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound, positive control, or vehicle control.

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following table presents hypothetical cytotoxicity data for this compound against a panel of cancer cell lines, as would be generated from the MTT assay described above.

CompoundCell LineIC₅₀ (µM) [Hypothetical]
This compoundMCF-715.2
This compoundPC-322.5
This compoundA54935.8
Doxorubicin (Positive Control)MCF-70.5
Doxorubicin (Positive Control)PC-30.8
Doxorubicin (Positive Control)A5491.2

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a simplified apoptotic signaling pathway that could be investigated if this compound demonstrates anticancer activity.

Apoptosis_Pathway Compound This compound Cell_Stress Cellular Stress Compound->Cell_Stress p53 p53 Activation Cell_Stress->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Apaf1 Apaf-1 Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay In Vitro Biological Assay (e.g., MTT Assay) Characterization->Bioassay Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

References

Application Notes and Protocols: N-Aryl-Cyanoacetamides as Versatile Precursors for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for the specific compound "N-(4-(1-Cyanoethyl)phenyl)acetamide" as a precursor for heterocyclic synthesis did not yield any specific examples. The following application notes and protocols are based on the well-established and closely related class of compounds, N-aryl-cyanoacetamides , which are versatile starting materials for a wide range of heterocyclic systems. The methodologies presented herein can be considered as a foundational guide for the potential application of "this compound" and its analogues in similar synthetic strategies.

Introduction: The Synthetic Utility of N-Aryl-Cyanoacetamides

N-aryl-cyanoacetamides are highly valuable and versatile building blocks in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. Their utility stems from the presence of multiple reactive sites: an active methylene group, a nucleophilic amide nitrogen, and electrophilic carbonyl and cyano functionalities. This arrangement allows for a variety of cyclization and multicomponent reactions to form five- and six-membered heterocycles, many of which are scaffolds for biologically active molecules and pharmaceuticals. This document provides an overview of the application of N-aryl-cyanoacetamides in the synthesis of thiophenes, thiazoles, pyridines, and pyrimidines, complete with detailed experimental protocols and quantitative data.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to highly substituted 2-aminothiophenes.[1][2] The reaction typically involves the condensation of an α-methylene carbonyl compound, an activated nitrile (such as an N-aryl-cyanoacetamide), and elemental sulfur in the presence of a base.[3][4][5]

General Reaction Scheme:

G start N-Aryl-Cyanoacetamide + Carbonyl Compound + Sulfur intermediate Knoevenagel Adduct start->intermediate Base (e.g., Morpholine, Triethylamine) Knoevenagel Condensation product 2-Amino-3-(N-arylcarbamoyl)thiophene intermediate->product Sulfur, Base Cyclization

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethyl-N-phenylthiophene-3-carboxamide

A representative protocol adapted from the principles of the Gewald reaction is as follows:

  • To a solution of N-phenyl-2-cyanoacetamide (1.60 g, 10 mmol) and 3-methyl-2-butanone (1.03 mL, 10 mmol) in 20 mL of ethanol, add elemental sulfur (0.32 g, 10 mmol).

  • To this suspension, add morpholine (0.87 mL, 10 mmol) dropwise while stirring at room temperature.

  • Heat the reaction mixture to 50°C and stir for 3 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water (100 mL).

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 2-amino-4,5-dimethyl-N-phenylthiophene-3-carboxamide.

Quantitative Data for Representative 2-Aminothiophene Syntheses
EntryCarbonyl CompoundBaseSolventTime (h)Temp (°C)Yield (%)
1CyclohexanoneMorpholineEthanol25085
2AcetoneTriethylamineDMF56078[3]
32-ButanonePiperidineMethanol4Reflux82

Synthesis of Thiazole Derivatives

N-Aryl-cyanoacetamides can be converted into thiazole derivatives through a multi-step process, often involving reaction with a sulfur source and an α-halocarbonyl compound.[6][7][8]

General Reaction Scheme:

G start N-Aryl-Cyanoacetamide intermediate1 Thioamide Intermediate start->intermediate1 P4S10 or Lawesson's Reagent product 2-Substituted-4-amino-5-(N-arylcarbamoyl)thiazole intermediate1->product α-Halocarbonyl Compound, Base Hantzsch-type Cyclization

Caption: Synthetic pathway to thiazoles from N-aryl-cyanoacetamides.

Experimental Protocol: Synthesis of 4-Amino-2-methyl-N-phenylthiazole-5-carboxamide
  • A mixture of N-phenyl-2-cyanoacetamide (1.60 g, 10 mmol) and phosphorus pentasulfide (2.22 g, 5 mmol) in dry toluene (50 mL) is refluxed for 4 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is triturated with diethyl ether to yield the crude thioamide.

  • The crude thioamide is dissolved in ethanol (30 mL), and chloroacetone (0.87 mL, 11 mmol) is added.

  • The mixture is heated to reflux, and a solution of sodium acetate (0.90 g, 11 mmol) in water (5 mL) is added dropwise.

  • Refluxing is continued for an additional 2 hours. The reaction is monitored by TLC.

  • After cooling, the reaction mixture is poured into water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol.

Quantitative Data for Representative Thiazole Syntheses
Entryα-Halocarbonyl CompoundBaseSolventTime (h)Temp (°C)Yield (%)
1ChloroacetoneNaOAcEthanol2Reflux75
2Phenacyl bromideK2CO3DMF38080
3Ethyl bromoacetateEt3NAcetonitrile4Reflux72

Synthesis of Substituted Pyridines

Substituted pyridines, particularly 3-cyano-2-pyridones, can be synthesized from N-aryl-cyanoacetamides through multicomponent reactions, such as the Guareschi-Thorpe reaction.[9][10][11] These reactions often involve the condensation of the cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base and a nitrogen source like ammonium acetate.[12][13]

General Reaction Scheme:

G start N-Aryl-Cyanoacetamide + 1,3-Dicarbonyl Compound intermediate Michael Adduct start->intermediate Ammonium Acetate, Base Knoevenagel & Michael Addition product Substituted 3-Cyano-2-pyridone intermediate->product Intramolecular Cyclization & Aromatization

Caption: General route for the synthesis of 3-cyano-2-pyridones.

Experimental Protocol: Synthesis of 6-Methyl-2-oxo-4-phenyl-1,2-dihydro-N-phenylpyridine-3-carbonitrile
  • A mixture of N-phenyl-2-cyanoacetamide (1.60 g, 10 mmol), benzoylacetone (1.62 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in glacial acetic acid (20 mL) is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and poured into 100 mL of ice-water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • The solid is dried and recrystallized from acetic acid to give the pure product.

Quantitative Data for Representative Pyridine Syntheses
Entry1,3-Dicarbonyl CompoundCatalyst/BaseSolventTime (h)Temp (°C)Yield (%)
1AcetylacetonePiperidineEthanol5Reflux88
2Ethyl acetoacetate(NH4)2CO3Water/Ethanol18092[9]
3DibenzoylmethaneNH4OAcAcetic Acid6Reflux79

Synthesis of Pyrimidine Derivatives

N-Aryl-cyanoacetamides can serve as the active methylene component in Biginelli-type reactions to produce dihydropyrimidinones and their derivatives.[14][15][16][17] This one-pot, three-component reaction involves an aldehyde, a β-dicarbonyl compound (or an active methylene compound like cyanoacetamide), and a urea or thiourea derivative.[18]

General Reaction Scheme:

G start N-Aryl-Cyanoacetamide + Aldehyde + Urea/Thiourea intermediate Acyliminium Ion Intermediate start->intermediate Acid Catalyst (e.g., HCl, Lewis Acid) Condensation product Substituted Dihydropyrimidinone intermediate->product Cyclocondensation

Caption: Biginelli-type reaction for the synthesis of pyrimidinones.

Experimental Protocol: Synthesis of 5-Cyano-6-oxo-4-phenyl-N-phenyl-1,2,3,6-tetrahydropyrimidine-2-carboxamide
  • A mixture of N-phenyl-2-cyanoacetamide (1.60 g, 10 mmol), benzaldehyde (1.02 mL, 10 mmol), and urea (0.60 g, 10 mmol) in ethanol (30 mL) is prepared.

  • A catalytic amount of concentrated hydrochloric acid (0.2 mL) is added, and the mixture is stirred at reflux for 8 hours.

  • Upon cooling, a solid precipitates out. The precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried.

  • Recrystallization from ethanol affords the pure dihydropyrimidinone derivative.

Quantitative Data for Representative Pyrimidine Syntheses
EntryAldehydeUrea/ThioureaCatalystSolventTime (h)Temp (°C)Yield (%)
14-ChlorobenzaldehydeUreaHClEthanol8Reflux85
24-MethoxybenzaldehydeThioureaYb(OTf)3Acetonitrile6Reflux90
3Furan-2-carbaldehydeUreaBoric AcidMethanol10Reflux78

Conclusion

N-Aryl-cyanoacetamides are demonstrably powerful and adaptable precursors for the synthesis of a wide variety of medicinally and industrially relevant heterocyclic compounds. The protocols and data presented herein for the synthesis of thiophenes, thiazoles, pyridines, and pyrimidines provide a solid foundation for researchers. While direct literature precedent for "this compound" is currently unavailable, the fundamental reactivity of the N-aryl-cyanoacetamide scaffold suggests that it could be successfully employed in similar synthetic transformations, opening avenues for the creation of novel heterocyclic structures. Researchers are encouraged to adapt and optimize these methodologies for their specific substrates and target molecules.

References

Application Notes and Protocols for the Scalable Synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scalable synthesis of the target compound, N-(4-(1-Cyanoethyl)phenyl)acetamide. The synthetic strategy is a two-step process commencing with the formation of the key intermediate, 4-(1-cyanoethyl)aniline, from 4-aminoacetophenone via a modified Strecker synthesis. The subsequent step involves the acetylation of this intermediate to yield the final product. This methodology is designed to be robust and scalable, making it suitable for laboratory-scale research and adaptable for larger-scale production in drug development.

Introduction

This compound is a substituted phenylacetamide derivative. Phenylacetamide and its analogues are scaffolds of significant interest in medicinal chemistry and materials science. The presence of a cyanoethyl group introduces a reactive and versatile handle for further chemical modifications, while the acetamide moiety can influence the compound's physicochemical properties and biological activity. The scalable and efficient synthesis of such molecules is crucial for enabling extensive research and development.

This application note outlines a reliable synthetic route, provides detailed experimental protocols, and presents the necessary data for the successful synthesis, purification, and characterization of this compound.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a two-step reaction sequence:

  • Step 1: Strecker Synthesis of 4-(1-Cyanoethyl)aniline: 4-Aminoacetophenone undergoes a reaction with a cyanide source and an ammonium salt to form the corresponding α-aminonitrile, 4-(1-cyanoethyl)aniline.

  • Step 2: Acetylation of 4-(1-Cyanoethyl)aniline: The synthesized aniline derivative is then acetylated using acetic anhydride to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-(1-Cyanoethyl)aniline

This protocol is based on the principles of the Strecker synthesis, adapted for an aromatic ketone.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (for 10g scale)Moles
4-Aminoacetophenone135.1710.0 g0.074 mol
Sodium Cyanide (NaCN)49.014.35 g0.089 mol
Ammonium Chloride (NH4Cl)53.494.75 g0.089 mol
Methanol (MeOH)32.04150 mL-
Water (H2O)18.0250 mL-
Dichloromethane (DCM)84.93200 mL-
Anhydrous Magnesium Sulfate (MgSO4)120.37As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone (10.0 g, 0.074 mol) in methanol (150 mL).

  • In a separate beaker, dissolve sodium cyanide (4.35 g, 0.089 mol) and ammonium chloride (4.75 g, 0.089 mol) in water (50 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Slowly add the aqueous solution of NaCN and NH4Cl to the methanolic solution of 4-aminoacetophenone at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).

  • After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane (100 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(1-cyanoethyl)aniline.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield: 75-85%

Characterization (Predicted):

  • Appearance: Pale yellow solid.

  • IR (KBr, cm⁻¹): 3450-3350 (N-H stretch), 2240 (C≡N stretch), 1620 (N-H bend), 1520 (aromatic C=C).

  • ¹H NMR (CDCl₃, δ ppm): 1.6-1.7 (d, 3H, CH₃), 3.8-4.0 (br s, 2H, NH₂), 4.2-4.3 (q, 1H, CH), 6.7-6.8 (d, 2H, Ar-H), 7.2-7.3 (d, 2H, Ar-H).

Step 2: Synthesis of this compound

This protocol describes the acetylation of the synthesized 4-(1-cyanoethyl)aniline.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (for 10g of aniline)Moles
4-(1-Cyanoethyl)aniline146.1910.0 g0.068 mol
Acetic Anhydride102.097.6 mL (8.2 g)0.081 mol
Pyridine79.1020 mL-
Dichloromethane (DCM)84.93100 mL-
1 M Hydrochloric Acid (HCl)36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-(1-cyanoethyl)aniline (10.0 g, 0.068 mol) in dichloromethane (100 mL) and pyridine (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (7.6 mL, 0.081 mol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to afford this compound as a solid.

Expected Yield: 80-90%

Characterization (Predicted):

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 2240 (C≡N stretch), 1670 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1600, 1510 (aromatic C=C).

  • ¹H NMR (CDCl₃, δ ppm): 1.6-1.7 (d, 3H, CH₃-CH), 2.1-2.2 (s, 3H, COCH₃), 4.3-4.4 (q, 1H, CH), 7.3-7.4 (d, 2H, Ar-H), 7.5-7.6 (d, 2H, Ar-H), 7.8-8.0 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, δ ppm): 24.5 (COCH₃), 29.0 (CH-CH₃), 40.0 (CH-CN), 118.0 (CN), 120.0, 128.0, 135.0, 140.0 (aromatic carbons), 168.5 (C=O).

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₁H₁₂N₂O: 189.10.

Data Presentation

Table 1: Summary of Reagents for the Synthesis of 4-(1-Cyanoethyl)aniline (10g scale)

ReagentMolar Mass ( g/mol )AmountMolesRole
4-Aminoacetophenone135.1710.0 g0.074Starting Material
Sodium Cyanide49.014.35 g0.089Cyanide Source
Ammonium Chloride53.494.75 g0.089Ammonium Source
Methanol32.04150 mL-Solvent
Water18.0250 mL-Solvent

Table 2: Summary of Reagents for the Synthesis of this compound (from 10g of aniline intermediate)

ReagentMolar Mass ( g/mol )AmountMolesRole
4-(1-Cyanoethyl)aniline146.1910.0 g0.068Starting Material
Acetic Anhydride102.097.6 mL0.081Acetylating Agent
Pyridine79.1020 mL-Base/Solvent
Dichloromethane84.93100 mL-Solvent

Visualizations

Synthetic_Workflow cluster_step1 Step 1: Strecker Synthesis cluster_step2 Step 2: Acetylation 4-Aminoacetophenone 4-Aminoacetophenone NaCN_NH4Cl NaCN, NH4Cl Methanol/Water, Reflux 4-Aminoacetophenone->NaCN_NH4Cl Intermediate 4-(1-Cyanoethyl)aniline NaCN_NH4Cl->Intermediate Acetylation_Reagents Acetic Anhydride Pyridine, DCM, 0°C to RT Intermediate->Acetylation_Reagents Purified Intermediate Final_Product This compound Acetylation_Reagents->Final_Product

Caption: Overall synthetic workflow for this compound.

Strecker_Mechanism Start 4-Aminoacetophenone + NH3 Imine_Formation Formation of Iminium Ion Start->Imine_Formation - H2O Cyanide_Attack Nucleophilic attack by CN- Imine_Formation->Cyanide_Attack Aminonitrile 4-(1-Cyanoethyl)aniline Cyanide_Attack->Aminonitrile

Caption: Simplified mechanism of the Strecker synthesis step.

Acetylation_Mechanism Aniline_Start 4-(1-Cyanoethyl)aniline Nucleophilic_Attack Nucleophilic attack on Acetic Anhydride Aniline_Start->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Acetate Tetrahedral_Intermediate->Elimination Final_Product This compound Elimination->Final_Product - CH3COOH

Caption: Simplified mechanism of the acetylation step.

Scale-Up Considerations

  • Safety: The use of sodium cyanide in the first step requires stringent safety protocols, especially at a larger scale. Alternative, less toxic cyanide sources could be explored, such as the use of acetone cyanohydrin or trimethylsilyl cyanide, although this may require optimization of the reaction conditions. The acetylation reaction is exothermic and requires adequate cooling and controlled addition of acetic anhydride.

  • Reaction Monitoring: For larger scale reactions, in-process controls (e.g., HPLC) are recommended to accurately monitor reaction completion and impurity profiles.

  • Work-up and Purification: The extractive work-up procedures are scalable. For the purification of larger quantities of the intermediate and final product, crystallization is preferred over chromatography to improve efficiency and reduce solvent waste. Identifying a suitable recrystallization solvent system during small-scale synthesis is crucial.

  • Reagent Sourcing: The availability and cost of the starting materials and reagents should be considered for large-scale synthesis.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound. The described two-step protocol, involving a Strecker-type reaction followed by acetylation, offers a practical and scalable route to this valuable compound. The detailed experimental procedures, along with the tabulated data and graphical representations of the workflow and mechanisms, should enable researchers to successfully synthesize and scale up the production of this target molecule for further applications in drug discovery and materials science.

Application Note: Monitoring the Synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for monitoring the progress of the synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide via Thin-Layer Chromatography (TLC). TLC is a rapid, cost-effective, and versatile analytical technique ideal for qualitatively tracking the consumption of starting materials and the formation of products in real-time.[1][2] This protocol outlines the necessary materials, step-by-step procedures for sample preparation, plate development, visualization, and interpretation of results for the acylation of 4-(1-cyanoethyl)aniline.

Introduction

The synthesis of N-arylacetamides is a fundamental transformation in organic and medicinal chemistry. This compound is a substituted acetanilide derivative whose synthesis requires careful monitoring to ensure complete conversion of the starting material and to minimize the formation of impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose, offering a simple and swift method to assess the reaction status.[2][3] By comparing the chromatographic behavior of the reaction mixture against the starting material and product standards, one can effectively determine the optimal reaction time and conditions.

The separation on a standard silica TLC plate is based on the principle of differential adsorption.[3] The stationary phase (silica gel) is highly polar, while the mobile phase (a solvent mixture) is less polar. Polar compounds in the mixture will have a stronger affinity for the stationary phase and will travel shorter distances up the plate, resulting in a lower Retention Factor (Rf).[3][4] Conversely, less polar compounds will be more soluble in the mobile phase and travel further, yielding a higher Rf value.[4][5] In this synthesis, the product, an amide, is typically less polar than the starting material, an aromatic amine, allowing for clear separation and monitoring.

Reaction Scheme

The protocol described herein is designed to monitor the acylation of 4-(1-cyanoethyl)aniline (Starting Material, SM) with an acetylating agent (e.g., acetic anhydride or acetyl chloride) to yield this compound (Product, P).

cluster_reactants Reactants cluster_product Product SM 4-(1-cyanoethyl)aniline (Starting Material) P This compound (Product) SM->P + Base, Solvent Reaction Progress AC Acetic Anhydride (Reagent)

Caption: Synthesis of this compound.

Experimental Protocol

This section details the materials and step-by-step methodology for monitoring the reaction.

3.1. Materials and Equipment

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.[6]

  • Solvents: Ethyl acetate (EtOAc) and n-Hexane (or Heptane), analytical grade.

  • Reaction Samples: Starting material (4-(1-cyanoethyl)aniline), and aliquots from the reaction mixture.

  • Apparatus:

    • TLC developing chamber with a lid.

    • Capillary spotters or micropipettes.[7]

    • Pencil and ruler.

    • Forceps.

    • UV lamp (254 nm and 366 nm).[8][9]

    • Iodine chamber (optional, for visualization).[9][10]

    • Staining solution (e.g., potassium permanganate) and heating device (heat gun or hot plate) for visualization.[11]

3.2. Procedure

The entire TLC workflow, from plate preparation to analysis, is outlined below.

TLC_Workflow prep_plate 1. Prepare TLC Plate Draw baseline (pencil) ~1 cm from bottom. prep_chamber 2. Prepare Chamber Add mobile phase (e.g., 30% EtOAc/Hexane). Insert filter paper and saturate. spot_plate 3. Spot Plate Apply tiny spots of SM, Reaction Mix (RM), and a Co-spot (SM+RM) on the baseline. prep_plate->spot_plate develop_plate 4. Develop Plate Place plate in chamber. Elute until solvent front is ~0.5 cm from top. prep_chamber->develop_plate spot_plate->develop_plate dry_plate 5. Dry Plate Remove plate, immediately mark solvent front. Allow solvent to evaporate completely. develop_plate->dry_plate visualize 6. Visualize Spots View under UV lamp (254 nm). Use iodine or chemical stain if needed. dry_plate->visualize analyze 7. Analyze Results Circle spots, measure distances, and calculate Rf values. Assess reaction progress. visualize->analyze

Caption: Standard workflow for TLC reaction monitoring.

Step-by-Step Method:

  • Plate Preparation: Using a pencil and ruler, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.[7][12] Mark lanes for the starting material (SM), reaction mixture (RM), and a co-spot (Co).

  • Chamber Saturation: Pour the chosen mobile phase (e.g., 30% Ethyl Acetate in Hexane) into the TLC chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the plate.[5] Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even solvent front migration.[1] Cover with the lid and let it equilibrate for 5-10 minutes.

  • Sample Spotting:

    • Dissolve a tiny amount of the starting material, 4-(1-cyanoethyl)aniline, in a volatile solvent (like ethyl acetate or dichloromethane).

    • Quench a small aliquot of the reaction mixture (1-2 drops) in a vial containing a small amount of solvent.

    • Using a capillary spotter, apply a small spot of the diluted SM solution onto its designated lane on the baseline.[12]

    • Using a different spotter, apply a spot of the reaction mixture (RM) in its lane.

    • For the co-spot (Co) lane, apply a spot of the SM first, let it dry, and then apply a spot of the RM directly on top of it. This helps confirm the identity of the starting material spot in the reaction mixture.[2]

    • Ensure spots are small and concentrated (1-2 mm in diameter) to prevent streaking.[2]

  • Plate Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber and replace the lid.[7] Allow the mobile phase to ascend the plate via capillary action.[8]

  • Completion and Drying: Once the solvent front has moved to within 0.5-1 cm of the top of the plate, remove it from the chamber.[3] Immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Place the dried plate under a UV lamp (254 nm). Most aromatic compounds are UV-active and will appear as dark spots against the fluorescent green background of the plate.[8][9] Circle the visible spots with a pencil.

    • Iodine: If spots are not clearly visible, place the plate in a sealed chamber containing a few crystals of iodine.[10] Many organic compounds will form yellow-brown complexes with iodine vapor, making them visible.[9]

    • Staining: For compounds that are not UV-active and do not stain well with iodine, a chemical stain can be used. A potassium permanganate (KMnO₄) stain is effective for compounds that can be oxidized. Briefly dip the plate in the stain solution, then gently heat with a heat gun until colored spots appear against a pink/purple background. This is a destructive method.[9][11]

Data and Results Interpretation

4.1. Calculating the Retention Factor (Rf)

The Retention Factor (Rf) is a key parameter used to characterize a compound under a specific set of TLC conditions. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[5]

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

4.2. Interpreting the Chromatogram

  • Lane 1 (SM): A single spot corresponding to the starting material, 4-(1-cyanoethyl)aniline.

  • Lane 2 (RM):

    • At the start of the reaction (t=0), this lane will show primarily the SM spot.

    • As the reaction progresses, the SM spot will diminish in intensity, and a new spot corresponding to the product, this compound, will appear. The product is less polar than the amine starting material, so it will have a higher Rf value.

    • The reaction is considered complete when the SM spot is no longer visible in the RM lane.

  • Lane 3 (Co-spot): This lane will show two distinct spots if both SM and product are present in the reaction mixture. If the reaction is complete, only the product spot will be visible, and it will not align vertically with the original SM spot.

4.3. Quantitative Data Summary

The following table summarizes the expected Rf values for the starting material and product in a typical solvent system. Actual values may vary depending on the exact conditions (temperature, chamber saturation, plate quality).

CompoundRoleExpected PolarityMobile Phase System (30% EtOAc/Hexane)Expected Rf Value (Representative)
4-(1-cyanoethyl)anilineStarting MaterialMore PolarSilica Gel~ 0.35
This compoundProductLess PolarSilica Gel~ 0.60

Troubleshooting

  • Streaky Spots: The sample may be too concentrated or insoluble in the mobile phase. Dilute the sample or add a more polar solvent to the mobile phase.[3]

  • Spots Ran Unevenly: The bottom of the plate may not have been level in the chamber, or the adsorbent may have been scraped off. Ensure the plate is placed evenly.[2]

  • Rf Values Too High/Low: If all spots are near the solvent front (high Rf) or remain at the baseline (low Rf), the mobile phase polarity is incorrect. For high Rf, decrease the polarity (less EtOAc). For low Rf, increase the polarity (more EtOAc).[3] A good separation has Rf values between 0.15 and 0.85.[11]

Conclusion

Thin-Layer Chromatography is a highly effective and practical method for monitoring the synthesis of this compound. It provides rapid, qualitative feedback on the progress of the reaction, allowing for the timely identification of reaction completion and the potential formation of byproducts. The protocol described here serves as a comprehensive guide for researchers to implement this technique efficiently in their workflow.

References

Application Notes and Protocols: N-(4-(1-Cyanoethyl)phenyl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and synthetic protocols for N-(4-(1-Cyanoethyl)phenyl)acetamide, a versatile building block for the synthesis of various pharmaceutical compounds.

Application Notes

This compound is a valuable intermediate for the synthesis of a wide range of pharmaceutical compounds due to the presence of three key functional groups: an acetamide, a phenyl ring, and a cyanoethyl group. The strategic combination of these moieties offers multiple avenues for synthetic diversification and the development of novel therapeutic agents.

A Versatile Scaffold for Bioactive Molecules

The N-phenylacetamide core is a well-established pharmacophore found in numerous drugs with diverse biological activities.[1][2][3] This scaffold is known to interact with various biological targets, and its derivatives have been explored as:

  • Analgesic and Anti-inflammatory Agents: The phenylacetamide structure is related to commercially successful drugs like acetaminophen.[4] By modifying the substituents on the phenyl ring, novel non-hepatotoxic analgesic and anti-inflammatory candidates can be designed.[4][5]

  • Anticancer Agents: Phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][3] The presence of the cyanoethyl group on this compound offers a handle for further chemical modifications to enhance anticancer activity.

  • Antimicrobial Agents: The introduction of heterocyclic moieties to the N-phenylacetamide scaffold has led to the development of compounds with significant antibacterial activity.

The Cyanoethyl Group as a Key Functional Handle

The 1-cyanoethyl group is a particularly useful functional moiety in medicinal chemistry for several reasons:

  • Synthetic Versatility: The nitrile group can be readily transformed into other important functional groups, such as:

    • Carboxylic acids via hydrolysis.

    • Primary amines via reduction.

    • Amides via partial hydrolysis.

    • Tetrazoles , which are common bioisosteres for carboxylic acids.[6][7]

  • Bioisosteric Replacement: The cyanoethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[6][7][8][9][10] This strategy is a cornerstone of modern drug design for lead optimization.[6][7][8][9][10]

Potential Therapeutic Targets and Signaling Pathways

While the specific biological targets of this compound derivatives are yet to be fully elucidated, the structural motifs suggest potential interactions with pathways implicated in pain, inflammation, and cancer. For instance, derivatives could be designed to target cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Below is a conceptual diagram illustrating the potential synthetic utility of this compound in generating diverse pharmaceutical scaffolds.

G cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition Cycloaddition cluster_amide_modification Amide Modification A This compound B Carboxylic Acid Derivatives (e.g., NSAID analogues) A->B H3O+ C Amide Derivatives A->C H2O2, base D Amine Derivatives (e.g., for further derivatization) A->D LiAlH4 or H2/catalyst E Tetrazole Derivatives (Carboxylic acid bioisosteres) A->E NaN3, NH4Cl F Heterocyclic Scaffolds (e.g., via deacetylation and cyclization) A->F 1. Hydrolysis 2. Cyclization

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols describe a proposed synthetic route for this compound and its subsequent use in the preparation of a carboxylic acid derivative.

Protocol 1: Synthesis of this compound

This synthesis is a two-step process starting from 4-aminophenylacetonitrile. The first step involves the methylation of the benzylic carbon, followed by the acetylation of the aromatic amino group.

G A 4-Aminophenylacetonitrile B 2-(4-Aminophenyl)propanenitrile A->B 1. NaH, THF 2. CH3I C This compound B->C Acetic Anhydride, Pyridine

Caption: Proposed synthesis of this compound.

Step 1: Synthesis of 2-(4-Aminophenyl)propanenitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of 4-aminophenylacetonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-aminophenyl)propanenitrile.

Step 2: Synthesis of this compound

  • Dissolve 2-(4-aminophenyl)propanenitrile (1.0 eq) in pyridine.

  • Add acetic anhydride (1.5 eq) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol/water to yield pure this compound.

Table 1: Summary of Reaction Parameters and Expected Outcomes for the Synthesis of this compound

StepReactantsKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
14-AminophenylacetonitrileNaH, CH₃ITHF0 to RT12-1670-80
22-(4-Aminophenyl)propanenitrileAcetic AnhydridePyridine0 to RT4-685-95
Protocol 2: Hydrolysis of this compound to 2-(4-Acetamidophenyl)propanoic Acid

This protocol describes the hydrolysis of the nitrile functionality to a carboxylic acid, a common transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

G A This compound B 2-(4-Acetamidophenyl)propanoic Acid A->B H2SO4 (aq), Heat

Caption: Synthesis of 2-(4-Acetamidophenyl)propanoic Acid.

  • To a round-bottom flask, add this compound (1.0 eq) and a 6 M aqueous solution of sulfuric acid.

  • Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(4-acetamidophenyl)propanoic acid.

Table 2: Summary of Reaction Parameters for the Hydrolysis Protocol

ReactantKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
This compound6 M H₂SO₄WaterReflux8-1275-85

Disclaimer: The synthetic protocols provided are proposed based on standard organic chemistry principles and may require optimization. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: N-(4-(1-Cyanoethyl)phenyl)acetamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(4-(1-Cyanoethyl)phenyl)acetamide , a valuable building block in organic synthesis. Due to its unique combination of reactive functional groups—a secondary nitrile and an acetamide-protected aniline—this compound offers multiple avenues for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials.

Chemical Properties and Potential Applications

This compound is a bifunctional molecule with significant potential as a scaffold in medicinal chemistry and materials science. The acetamide group serves as a protecting group for the aromatic amine, allowing for selective reactions at other sites. It can also participate in hydrogen bonding, influencing the solid-state properties of its derivatives. The 1-cyanoethyl moiety is a versatile functional group that can undergo a variety of chemical transformations.

Key Potential Applications:

  • Pharmaceutical Synthesis: The core structure is present in various biologically active molecules. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a key linkage point for building larger drug candidates. The phenylacetamide moiety is a common feature in a range of pharmaceuticals.

  • Precursor to Chiral Amines and Acids: The carbon atom bearing the cyano group is a chiral center. Resolution of the racemic mixture or asymmetric synthesis could provide enantiomerically pure building blocks for chiral drugs.

  • Monomer for Polymer Synthesis: The presence of reactive functional groups makes it a potential monomer for the synthesis of specialty polymers with tailored properties.

  • Cross-linking Agent: The reactive sites on the molecule could be utilized for cross-linking applications in polymer chemistry.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Synthesis of the Precursor cluster_1 Step 2: Acetylation 4-aminoacetophenone 4-Aminoacetophenone precursor 4-(1-Cyanoethyl)aniline 4-aminoacetophenone->precursor 1. NaBH4, EtOH 2. SOCl2 3. NaCN, DMSO target This compound precursor->target Acetic Anhydride, Pyridine

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(1-Cyanoethyl)aniline (Precursor)

This protocol outlines a three-step, one-pot procedure starting from 4-aminoacetophenone.

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4-Aminoacetophenone135.1713.52100
Sodium Borohydride37.834.54120
Thionyl Chloride118.9714.28 (8.5 mL)120
Sodium Cyanide49.015.88120
Ethanol (anhydrous)-250 mL-
Dimethyl Sulfoxide (DMSO)-100 mL-

Procedure:

  • To a stirred solution of 4-aminoacetophenone (13.52 g, 100 mmol) in 250 mL of anhydrous ethanol at 0 °C, sodium borohydride (4.54 g, 120 mmol) is added portion-wise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The solvent is removed under reduced pressure. The residue is cooled to 0 °C, and thionyl chloride (8.5 mL, 120 mmol) is added dropwise with vigorous stirring.

  • The mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour.

  • After cooling to room temperature, 100 mL of DMSO is added, followed by the portion-wise addition of sodium cyanide (5.88 g, 120 mmol).

  • The reaction mixture is heated to 80 °C and stirred for 6 hours.

  • The mixture is cooled, poured into 500 mL of ice-water, and extracted with ethyl acetate (3 x 150 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-(1-cyanoethyl)aniline.

Expected Yield and Characterization:

ProductYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
4-(1-Cyanoethyl)aniline75-8585-887.15 (d, 2H), 6.65 (d, 2H), 3.80 (q, 1H), 3.70 (br s, 2H), 1.55 (d, 3H)
Protocol 2: Synthesis of this compound (Target Compound)

This protocol describes the N-acetylation of the precursor amine.[1][2][3]

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4-(1-Cyanoethyl)aniline146.1914.62100
Acetic Anhydride102.0912.25 (11.3 mL)120
Pyridine79.109.5 (9.7 mL)120
Dichloromethane (DCM)-200 mL-

Procedure:

  • A solution of 4-(1-cyanoethyl)aniline (14.62 g, 100 mmol) in 200 mL of dichloromethane is prepared in a round-bottom flask.

  • Pyridine (9.7 mL, 120 mmol) is added to the solution.

  • The mixture is cooled to 0 °C, and acetic anhydride (11.3 mL, 120 mmol) is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction mixture is washed successively with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from an ethanol/water mixture to yield pure this compound.

Expected Yield and Characterization:

ProductYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
This compound90-95150-1537.50 (s, 1H, NH), 7.45 (d, 2H), 7.30 (d, 2H), 3.90 (q, 1H), 2.15 (s, 3H), 1.60 (d, 3H)

Potential Transformations of this compound

The title compound serves as a versatile intermediate for a range of chemical modifications.

Potential_Transformations start This compound hydrolysis_cyano Hydrolysis of Nitrile start->hydrolysis_cyano H2O, H+ or OH- reduction_cyano Reduction of Nitrile start->reduction_cyano H2, Raney Ni or LiAlH4 hydrolysis_amide Hydrolysis of Amide start->hydrolysis_amide H+ or OH-, heat ring_substitution Electrophilic Aromatic Substitution start->ring_substitution e.g., Br2, FeBr3 carboxylic_acid N-(4-(1-Carboxyethyl)phenyl)acetamide hydrolysis_cyano->carboxylic_acid amine N-(4-(1-Amino-2-propyl)phenyl)acetamide reduction_cyano->amine aniline_deriv 4-(1-Cyanoethyl)aniline hydrolysis_amide->aniline_deriv substituted_ring Substituted this compound ring_substitution->substituted_ring

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed and logical synthetic pathway involves a two-step process. The first step is the acetylation of 4-aminoacetophenone to yield N-(4-acetylphenyl)acetamide. This intermediate subsequently undergoes a Strecker synthesis. In this second step, the ketone is treated with an ammonium salt (like ammonium chloride) and a cyanide source (such as sodium or potassium cyanide) to form the target α-aminonitrile, this compound.

Q2: What are the critical parameters to control during the Strecker synthesis step?

A2: The Strecker synthesis is sensitive to several parameters. Maintaining the optimal pH is crucial; it should be weakly acidic to neutral to facilitate imine formation without excessive hydrolysis of the cyanide salt. Temperature control is also vital to prevent side reactions and ensure the stability of the intermediates. The purity of the starting materials, particularly the N-(4-acetylphenyl)acetamide, will directly impact the purity of the final product and the side reaction profile.

Q3: Are there any major safety concerns I should be aware of?

A3: Absolutely. The use of cyanide salts (e.g., NaCN, KCN) is a significant safety hazard. These compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. It is critical to avoid acidification of cyanide-containing waste streams, as this will generate highly toxic hydrogen cyanide (HCN) gas. Always quench any residual cyanide with an appropriate oxidizing agent (like bleach) before disposal, following your institution's safety protocols.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete conversion of the starting material, N-(4-acetylphenyl)acetamide.- Increase the reaction time or temperature moderately. - Ensure efficient stirring to overcome any mass transfer limitations. - Check the purity and stoichiometry of your reagents.
Side reactions consuming the starting material or intermediate.- Optimize the reaction pH to favor the desired reaction pathway. - Lower the reaction temperature to minimize the rate of side reactions.
Presence of Unreacted N-(4-acetylphenyl)acetamide in the Product Insufficient reaction time or suboptimal reaction conditions.- Increase the duration of the reaction. - Consider a slight excess of the cyanide and ammonium source. - Purify the crude product using column chromatography or recrystallization.
Formation of a Significant Amount of Amide Hydrolysis Byproduct (N-(4-(1-carboxyethyl)phenyl)acetamide) Presence of excess water and/or harsh (acidic or basic) conditions during workup or the reaction itself.- Use anhydrous solvents for the reaction. - Perform the workup under neutral or mildly basic conditions and at a low temperature. - Minimize the exposure of the product to strong acids or bases.
Formation of a Yellowish Impurity Potential polymerization of cyanide or side reactions involving the aromatic ring.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Use purified reagents and solvents. - Employ activated carbon treatment during recrystallization to remove colored impurities.
Difficulty in Product Isolation/Purification The product may be an oil or have similar solubility to the byproducts.- If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. - Optimize the solvent system for recrystallization. A mixture of polar and non-polar solvents might be effective. - If recrystallization is ineffective, utilize column chromatography with a suitable eluent system (e.g., ethyl acetate/hexane).

Experimental Protocols

Synthesis of N-(4-acetylphenyl)acetamide (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminoacetophenone in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Acetylation: Add acetic anhydride dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to obtain pure N-(4-acetylphenyl)acetamide.

Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, combine N-(4-acetylphenyl)acetamide, ammonium chloride, and a solvent mixture (e.g., ethanol/water) in a round-bottom flask with a magnetic stirrer.

  • Addition of Cyanide: Slowly add a solution of sodium cyanide in water to the reaction mixture at a controlled temperature (e.g., 0-5 °C). Caution: Highly Toxic Reagent.

  • Reaction: Allow the reaction to stir at room temperature for several hours to overnight.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding it to a large volume of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Strecker Synthesis cluster_side_reactions Potential Side Reactions 4-Aminoacetophenone 4-Aminoacetophenone N-(4-acetylphenyl)acetamide N-(4-acetylphenyl)acetamide 4-Aminoacetophenone->N-(4-acetylphenyl)acetamide Acetic Anhydride This compound This compound N-(4-acetylphenyl)acetamide->this compound NH4Cl, NaCN Hydrolysis_Product N-(4-(1-carboxyethyl)phenyl)acetamide This compound->Hydrolysis_Product H2O, H+ or OH- Unreacted_Starting_Material Unreacted N-(4-acetylphenyl)acetamide Polymerization Cyanide Polymerization

Caption: Main reaction pathway and potential side reactions.

Experimental_Workflow Start Reaction_Setup Reaction Setup: - N-(4-acetylphenyl)acetamide - NH4Cl, Solvent Start->Reaction_Setup Reagent_Addition Slow Addition of NaCN Solution (Caution: Toxic!) Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor by TLC Reagent_Addition->Reaction_Monitoring Workup Quench with Water & Extract with Organic Solvent Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Characterization NMR, IR, MS Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General experimental workflow for the synthesis.

Technical Support Center: Purification of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with N-(4-(1-Cyanoethyl)phenyl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted starting materials: 4-Aminophenylacetonitrile and acetic anhydride/acetyl chloride.

  • Hydrolysis products: N-(4-(1-Carbamoylethyl)phenyl)acetamide or N-(4-(1-Carboxyethyl)phenyl)acetamide, formed by the hydrolysis of the cyano group.

  • Diacetylated byproduct: Formation of a diacetylated product on the aromatic amine.

  • Polymeric materials: Polymerization initiated by reactants or reaction conditions.

Troubleshooting Impurities

Impurity TypeRecommended ActionAnalytical Method for Detection
Unreacted Starting MaterialsAqueous wash (e.g., with dilute HCl for 4-aminophenylacetonitrile) followed by recrystallization.TLC, HPLC, GC-MS
Hydrolysis ProductsPurification via column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane). Avoid prolonged exposure to acidic or basic conditions during workup and purification.HPLC, LC-MS, IR (look for changes in C=O and N-H stretching)
Diacetylated ByproductColumn chromatography.HPLC, LC-MS
Polymeric MaterialsFiltration of the crude product solution before crystallization.Size Exclusion Chromatography (SEC), NMR

Q2: My purified this compound shows a broad melting point range. What could be the issue?

A2: A broad melting point range typically indicates the presence of impurities or that the compound exists as a mixture of stereoisomers (a racemic mixture if the synthesis was not stereospecific).

  • Troubleshooting for Impurities:

    • Recrystallization: Perform recrystallization using a binary solvent system. Based on data for similar compounds, an ethanol/water mixture can be effective.[1] Experiment with different solvent ratios to optimize crystal formation and purity.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separating polar and non-polar impurities.[2][3]

  • Troubleshooting for Stereoisomers:

    • Chiral HPLC: Use a chiral HPLC column to determine if you have a racemic mixture.

    • Chiral Resolution: If a single enantiomer is required, you may need to employ chiral resolution techniques, such as diastereomeric salt formation or preparative chiral chromatography.

Q3: I am observing a significant loss of product during recrystallization. How can I improve the yield?

A3: Product loss during recrystallization can be due to high solubility in the chosen solvent, even at low temperatures, or premature crystallization.

Strategies to Improve Recrystallization Yield

ParameterRecommendation
Solvent Selection Choose a solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their mixtures with water or hexane).
Cooling Rate Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
Concentration Ensure the solution is saturated at the boiling point of the solvent to maximize the yield upon cooling. Avoid using an excessive amount of solvent.
Seeding Introduce a seed crystal to a supersaturated solution to induce crystallization if it does not occur spontaneously.

Q4: The cyano group in my compound appears to be hydrolyzing during purification. How can I prevent this?

A4: The cyano group is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

Preventing Cyano Group Hydrolysis

  • pH Control: Maintain a neutral pH during aqueous workup steps. Use dilute bicarbonate solutions for neutralization instead of strong bases.

  • Temperature Control: Perform all extractions and washes at room temperature or below. Avoid prolonged heating during recrystallization.

  • Solvent Choice: Use anhydrous solvents for chromatography where possible to minimize the presence of water.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (e.g., 70-80 °C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add deionized water to the hot solution until turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C).

Purity Enhancement with Recrystallization (Hypothetical Data)

Recrystallization SolventInitial Purity (by HPLC)Purity after 1st RecrystallizationPurity after 2nd RecrystallizationYield
Ethanol/Water (3:1)85%97.5%99.2%75%
Isopropanol85%95.2%98.1%80%
Ethyl Acetate/Hexane85%96.8%99.0%70%

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Start with a lower polarity mixture and gradually increase the polarity (gradient elution) if necessary to separate compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization Initial Purification TLC TLC Analysis Recrystallization->TLC Check Purity ColumnChromatography Column Chromatography (Silica Gel) ColumnChromatography->TLC Monitor Fractions PureProduct Pure Product (>99%) TLC->ColumnChromatography If impure HPLC HPLC Analysis TLC->HPLC If pure NMR NMR Spectroscopy HPLC->NMR Confirm Structure MS Mass Spectrometry NMR->MS Confirm Mass MS->PureProduct Final Confirmation

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic start Impure Product check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities is_starting_material Unreacted Starting Materials? check_impurities->is_starting_material is_hydrolysis Hydrolysis Products? is_starting_material->is_hydrolysis No wash Aqueous Wash Recrystallize is_starting_material->wash Yes is_other Other Byproducts? is_hydrolysis->is_other No adjust_conditions Adjust pH & Temp during workup is_hydrolysis->adjust_conditions Yes chromatography Column Chromatography is_other->chromatography Yes pure Pure Product wash->pure chromatography->pure adjust_conditions->chromatography

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Crystallization of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of N-(4-(1-Cyanoethyl)phenyl)acetamide.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Question: My compound will not dissolve in the chosen solvent, even with heating. What should I do?

Answer:

  • Increase Solvent Volume: You may not be using enough solvent. Add small increments of the solvent while heating and stirring until the solid dissolves.

  • Change Solvent: The compound may have low solubility in the current solvent. Consult the compound's properties to select a more appropriate solvent or consider using a solvent mixture. For acetamide derivatives, solvents like acetone, benzene, ethyl acetate, and methanol are often used, sometimes in combination with water.[1]

  • Elevate Temperature: If the solvent's boiling point allows, you can cautiously increase the temperature. Ensure the temperature remains below the compound's melting point to avoid "oiling out."

Question: No crystals are forming after the solution has cooled. How can I induce crystallization?

Answer:

If crystals do not form spontaneously, several techniques can be employed to induce nucleation:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Introduce a tiny crystal of pure this compound into the cooled solution. This seed crystal will act as a template for further crystal growth.

  • Reducing Temperature: Cool the solution further using an ice bath. Lower temperatures decrease solubility and can promote crystallization.

  • Concentrating the Solution: If too much solvent was added, you can evaporate some of it to increase the concentration of the compound and induce crystallization upon cooling.

Question: The compound "oils out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point.[2] To resolve this:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature where the compound is more likely to be in its solid state.

Question: The crystals that formed are very small or look like a powder. How can I obtain larger crystals?

Answer:

The formation of small crystals is often due to rapid crystallization.[2] To encourage the growth of larger crystals:

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. You can insulate the flask to slow down the cooling process.

  • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound. This will lead to a slower rate of crystal growth.

Question: The yield of my recrystallized product is very low. What are the possible reasons?

Answer:

A low yield can result from several factors:[2]

  • Using Too Much Solvent: An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If crystals form while the solution is still hot (e.g., during hot filtration), product will be lost. Ensure all equipment is pre-heated.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: The table below summarizes the known computed properties of this compound. Experimental data is limited.

PropertyValueSource
Molecular FormulaC11H12N2OPubChem
Molecular Weight188.23 g/mol PubChem
XLogP31.6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem

Q2: Which solvents are recommended for the crystallization of this compound?

Q3: How can I assess the purity of my crystallized product?

A3: The purity of the crystallized this compound can be determined using various analytical techniques, including:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the crystallized product against the crude material and a standard reference if available. A single spot for the crystallized product indicates high purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy can confirm the chemical structure and identify the presence of impurities.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for recrystallizing this compound from a single solvent.

  • Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature but should dissolve it upon heating.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring. Continue adding the solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful if a single solvent that meets all the criteria for a good recrystallization solvent cannot be found.

  • Solvent Pair Selection: Choose two miscible solvents. One solvent (the "good" solvent) should readily dissolve this compound at all temperatures, while the other (the "poor" solvent) should not dissolve it at any temperature.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

TroubleshootingWorkflow Start Start Crystallization Dissolution Dissolve Compound in Hot Solvent Start->Dissolution Cooling Cool Solution Dissolution->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals CheckQuality Good Quality Crystals? CheckCrystals->CheckQuality Yes Induce Induce Crystallization: - Scratch - Seed - Cool further CheckCrystals->Induce No OilingOut Compound 'Oiled Out'? CheckQuality->OilingOut No CheckYield Acceptable Yield? CheckQuality->CheckYield Yes Success Successful Crystallization Induce->Cooling HandleOil Re-heat, Add More Solvent, Cool Slowly OilingOut->HandleOil Yes SmallCrystals Improve Crystal Size: - Slower Cooling - Less Supersaturation OilingOut->SmallCrystals No HandleOil->Cooling SmallCrystals->Cooling LowYield Address Low Yield: - Use Less Solvent - Pre-heat Funnel - Ensure Complete Cooling LowYield->Start CheckYield->Success Yes CheckYield->LowYield No

Caption: A troubleshooting workflow for the crystallization of this compound.

References

Technical Support Center: Synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide.

Troubleshooting Guide

The synthesis of this compound can present challenges related to purity and yield. The following table summarizes common impurities, their potential sources, and recommended troubleshooting actions.

Impurity Name Chemical Structure Potential Source Analytical Detection Method Recommended Action
N-(4-acetylphenyl)acetamide Incomplete reaction of the starting material.HPLC, GC-MS, NMR- Increase reaction time.- Increase the molar ratio of the cyanide source.- Optimize reaction temperature.
N-(4-(1-Carboxyethyl)phenyl)acetamide Hydrolysis of the nitrile group during reaction or workup.HPLC, LC-MS, IR (broad O-H and C=O stretch)- Perform the reaction under anhydrous conditions.- Use a non-aqueous workup.- Avoid strongly acidic or basic conditions during purification.
N-(4-(1-Amidoethyl)phenyl)acetamide Partial hydrolysis of the nitrile group.HPLC, LC-MS, IR (N-H and C=O stretches of primary amide)- Control the amount of water present in the reaction mixture.- Use aprotic solvents.- Purify via column chromatography.
4-Aminophenylacetonitrile Impurity in the starting N-(4-acetylphenyl)acetamide or side reaction.HPLC, GC-MS- Purify the starting material before use.- Optimize reaction conditions to favor the desired reaction pathway.
Polymeric byproducts Polymerization of reactants or intermediates under harsh conditions.Size Exclusion Chromatography (SEC), NMR (broad signals)- Lower the reaction temperature.- Use a more dilute reaction mixture.- Add a radical inhibitor if applicable.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The conversion of the starting material, N-(4-acetylphenyl)acetamide, may be incomplete. To address this, you can try increasing the reaction time, elevating the temperature moderately, or using a slight excess of the cyanide reagent.

  • Side Reactions: The formation of byproducts, such as the hydrolyzed carboxylic acid or amide, can consume your starting material and reduce the yield of the desired product. Running the reaction under anhydrous conditions and using aprotic solvents can minimize these side reactions.

  • Product Loss During Workup: The product may be lost during the extraction and purification steps. Ensure the pH of the aqueous phase during extraction is optimized to keep your product in the organic layer. When performing column chromatography, select a solvent system that provides good separation between your product and impurities.

  • Purity of Starting Materials: Impurities in your N-(4-acetylphenyl)acetamide or cyanide source can interfere with the reaction. It is advisable to verify the purity of your starting materials before commencing the synthesis.

Q2: I am observing an unexpected peak in my HPLC analysis. How can I identify this impurity?

A2: To identify an unknown impurity, a combination of analytical techniques is recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the most powerful tool for impurity identification. It will provide the molecular weight of the impurity, which can give you a crucial clue as to its structure. Fragmentation patterns from MS/MS analysis can provide further structural information.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), 1H and 13C NMR spectroscopy can elucidate its complete structure.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy can help identify the functional groups present in the impurity. For instance, a broad peak around 3300 cm-1 could indicate a carboxylic acid O-H group from hydrolysis of the nitrile.

Based on the likely synthesis route, common impurities to look for are unreacted starting material, and hydrolyzed products (amide or carboxylic acid).

Q3: What is the best method to purify the final product, this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization is often a good choice for obtaining highly pure material. A solvent screen should be performed to identify a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: For mixtures with significant amounts of impurities or impurities with similar solubility profiles to the product, silica gel column chromatography is the most effective method. A range of solvent systems, such as ethyl acetate/hexane or dichloromethane/methanol, can be explored to achieve optimal separation.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from N-(4-acetylphenyl)acetamide.

Materials:

  • N-(4-acetylphenyl)acetamide

  • Sodium cyanide (NaCN)

  • Acetic acid

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve N-(4-acetylphenyl)acetamide (1.0 eq) in methanol.

  • Add a solution of sodium cyanide (1.2 eq) in water to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic acid (1.5 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Safety Precautions: This reaction involves the use of sodium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

Visualizations

Synthesis_Pathway_and_Impurities Start N-(4-acetylphenyl)acetamide Product This compound Start->Product Main Reaction Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Reagent + NaCN / H+ Impurity2 N-(4-(1-Carboxyethyl)phenyl)acetamide (Hydrolysis) Product->Impurity2 Side Reaction (H₂O) Impurity3 N-(4-(1-Amidoethyl)phenyl)acetamide (Partial Hydrolysis) Product->Impurity3 Side Reaction (H₂O) Troubleshooting_Workflow Start Low Yield or Purity Issue Check1 Analyze Crude Product by HPLC/LC-MS Start->Check1 Decision1 Major Impurity Identified? Check1->Decision1 Impurity_SM High Level of Starting Material Decision1->Impurity_SM Yes Impurity_Hydrolysis Hydrolysis Products Present Decision1->Impurity_Hydrolysis Yes Impurity_Other Other Unknown Impurities Decision1->Impurity_Other Yes Action_Other Isolate and Characterize (LC-MS, NMR) Decision1->Action_Other No Action_SM Increase Reaction Time/Temp Increase Reagent Stoichiometry Impurity_SM->Action_SM Action_Hydrolysis Use Anhydrous Conditions Non-aqueous Workup Impurity_Hydrolysis->Action_Hydrolysis Impurity_Other->Action_Other

"N-(4-(1-Cyanoethyl)phenyl)acetamide" stability issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(4-(1-Cyanoethyl)phenyl)acetamide?

A1: Based on its chemical structure, which contains both an acetamide and a cyanoethyl group on a phenyl ring, the primary stability concerns are hydrolysis, and to a lesser extent, photodegradation and thermal stress. The amide and nitrile functional groups are susceptible to hydrolysis under acidic or basic conditions.

Q2: What are the likely degradation products of this compound?

A2: The two main degradation pathways are the hydrolysis of the amide linkage and the hydrolysis of the nitrile group.

  • Amide Hydrolysis: This would lead to the formation of 4-(1-cyanoethyl)aniline and acetic acid.

  • Nitrile Hydrolysis: This would result in the formation of N-(4-(1-carboxyethyl)phenyl)acetamide. In subsequent steps, the amide could also be hydrolyzed.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidative degradation. The container should be tightly sealed to protect it from moisture.

Q4: How can I monitor the stability of my this compound sample?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of the sample over time under defined storage conditions will reveal any changes in its purity and concentration.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of potency or appearance of new peaks in HPLC analysis of a solution. Hydrolysis: The compound is likely degrading in your solvent, especially if the solvent is aqueous and has a low or high pH.Prepare solutions fresh before use. If aqueous solutions are necessary, use a buffered system at a neutral pH (around 7) and store them at low temperatures (2-8 °C) for short periods.
Discoloration of the solid compound (e.g., yellowing). Photodegradation or Oxidation: Exposure to light, particularly UV light, or reaction with atmospheric oxygen could be causing degradation.Store the solid compound in an amber vial or a container protected from light. For long-term storage, consider storing under an inert atmosphere.
Inconsistent results in biological assays. Degradation in Assay Media: The compound might be unstable in the specific cell culture or assay buffer being used, which could have a non-neutral pH or contain components that catalyze degradation.Perform a time-course stability study of the compound in the assay medium. Analyze samples by HPLC at different time points to determine the extent of degradation. If unstable, consider preparing the compound solution immediately before addition to the assay or investigate alternative solvents or formulations.
Formation of a precipitate in an aqueous solution. Low Aqueous Solubility of Degradation Products: The degradation products may be less soluble in water than the parent compound, leading to precipitation over time.Confirm the identity of the precipitate using analytical techniques. If it is a degradation product, this indicates significant instability. Follow the recommendations for preventing hydrolysis.

Predicted Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the amide and nitrile functionalities.

Degradation Pathways A This compound B 4-(1-Cyanoethyl)aniline + Acetic Acid A->B Amide Hydrolysis (Acidic or Basic Conditions) C N-(4-(1-Carboxyethyl)phenyl)acetamide A->C Nitrile Hydrolysis (Acidic or Basic Conditions)

Predicted degradation of this compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.

Stress Condition Methodology
Acidic Hydrolysis Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
Basic Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
Neutral Hydrolysis Dissolve this compound in water (if soluble) or a mixture of water and a co-solvent. Reflux at 80°C for 24 hours.
Oxidative Degradation Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
Photodegradation Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
Thermal Degradation Expose a solid sample of this compound to dry heat at 80°C for 48 hours.
Stability-Indicating HPLC-UV Method

This hypothetical method is a starting point for developing a validated stability-indicating assay.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Experimental Workflow for Stability Assessment

Stability Assessment Workflow cluster_0 Forced Degradation cluster_1 Analytical Method cluster_2 Stability Study Acid Acid Hydrolysis Develop Develop Stability-Indicating HPLC-UV Method Acid->Develop Base Base Hydrolysis Base->Develop Oxidation Oxidation Oxidation->Develop Photo Photodegradation Photo->Develop Thermal Thermal Degradation Thermal->Develop Validate Validate Method (Specificity, Linearity, Accuracy, Precision) Develop->Validate Store Store Samples at Defined Conditions Validate->Store Analyze Analyze Samples at Time Points (e.g., 0, 1, 3, 6 months) Store->Analyze Evaluate Evaluate Data for Degradation Trends Analyze->Evaluate

Workflow for assessing the stability of a compound.

Technical Support Center: Tackling Poor Solubility of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of "N-(4-(1-Cyanoethyl)phenyl)acetamide" and similar novel chemical entities. Given the limited specific solubility data for this compound, this guide offers a systematic approach to characterizing and improving the solubility of poorly soluble organic molecules.

Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve this compound in common aqueous buffers for my biological assay. What should I do first?

A1: The first step is to perform a systematic solvent screening to identify a suitable organic solvent in which the compound is readily soluble. Start with common, water-miscible organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Once a suitable organic solvent is found, you can prepare a concentrated stock solution and dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems.

Q2: What are the key factors influencing the solubility of an organic compound like this compound?

A2: Several factors govern the solubility of an organic compound, including its molecular structure (presence of polar and non-polar groups), crystal lattice energy (how strongly the molecules are held together in a solid state), the pH of the solvent (for ionizable compounds), temperature, and the presence of co-solvents or excipients. For this compound, the presence of a phenyl ring and a cyanoethyl group suggests it may have lipophilic characteristics, potentially leading to poor aqueous solubility.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: The structure of this compound contains an acetamide group, which is weakly basic. Therefore, adjusting the pH of the solution might have a limited effect on its solubility. However, experimental verification is recommended. Performing a pH-solubility profile can determine if the compound's solubility is dependent on pH.

Q4: Are there any general strategies to enhance the solubility of poorly water-soluble drugs?

A4: Yes, several techniques can be employed to improve the solubility of poorly water-soluble compounds.[1][2][3][4][5] These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and drug dispersion in carriers (solid dispersions).[2][3] Chemical modifications involve strategies like salt formation, use of co-solvents, and complexation (e.g., with cyclodextrins).[2]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution of the organic stock into an aqueous buffer.
  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The organic solvent from the stock solution may also be affecting the overall solvency of the final mixture.

  • Troubleshooting Steps:

    • Reduce the final concentration: Attempt to use a lower final concentration of the compound in your assay.

    • Decrease the percentage of organic solvent: Prepare a more concentrated initial stock solution to minimize the volume of organic solvent added to the aqueous buffer. However, be cautious of reaching the solubility limit in the stock solution itself.

    • Use a different co-solvent: Investigate other water-miscible organic solvents that may have a less pronounced effect on the compound's solubility upon dilution.

    • Employ solubilizing excipients: Consider the addition of surfactants or cyclodextrins to the aqueous buffer to enhance the solubility of the compound.

Issue 2: The dissolved compound appears to be unstable in the chosen solvent over time.
  • Possible Cause: The compound may be degrading in the chosen solvent. Some organic solvents can react with solutes, especially under certain light or temperature conditions.

  • Troubleshooting Steps:

    • Perform a stability study: Prepare a solution of the compound and monitor its purity and concentration over time using an appropriate analytical technique (e.g., HPLC).

    • Test alternative solvents: Evaluate the compound's stability in a range of different solvents.

    • Store solutions appropriately: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.

    • Prepare fresh solutions: If stability is a persistent issue, prepare fresh solutions immediately before each experiment.

Experimental Protocols

Protocol 1: Solvent Solubility Screening

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Vials or test tubes

  • Vortex mixer

  • Analytical balance

  • A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane, Toluene)

Methodology:

  • Weigh a small, precise amount of the compound (e.g., 1-5 mg) into a series of vials.

  • Add a small, measured volume of a solvent to the first vial (e.g., 100 µL).

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, the compound is soluble at that concentration. Record the result.

  • If the solid has not dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat steps 3 and 4.

  • Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume of solvent has been added.

  • Repeat this process for each of the selected solvents.

Data Presentation:

SolventApproximate Solubility (mg/mL)Observations
Water
Ethanol
Methanol
Acetone
Acetonitrile
DMSO
DMF
Dichloromethane
Toluene

Note: This protocol provides an estimate of solubility. For precise measurements, techniques like shake-flask method followed by HPLC analysis are recommended.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To determine the effect of a water-miscible co-solvent on the aqueous solubility of this compound.

Materials:

  • This compound

  • A suitable water-miscible organic solvent in which the compound is soluble (e.g., DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vials or test tubes

  • Vortex mixer

  • Spectrophotometer or HPLC for quantification

Methodology:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v DMSO in PBS).

  • Add an excess amount of the compound to each vial containing the different co-solvent mixtures.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

Data Presentation:

Co-solvent Concentration (% v/v)Measured Solubility (µg/mL)
0 (Buffer only)
1
2
5
10
20

Visualizations

TroubleshootingWorkflow start Poor Solubility Observed solvent_screen Perform Solvent Screening start->solvent_screen soluble_organic Soluble in Organic Solvent? solvent_screen->soluble_organic stock_solution Prepare Concentrated Stock soluble_organic->stock_solution Yes insoluble_organic Insoluble in Common Organics soluble_organic->insoluble_organic No dilute_aqueous Dilute into Aqueous Buffer stock_solution->dilute_aqueous precipitation Precipitation Occurs? dilute_aqueous->precipitation troubleshoot_precip Troubleshoot Precipitation (Lower Conc., Co-solvents, etc.) precipitation->troubleshoot_precip Yes no_precip Proceed with Experiment precipitation->no_precip No troubleshoot_precip->dilute_aqueous advanced_methods Consider Advanced Solubilization Techniques (e.g., Solid Dispersion, pH mod.) insoluble_organic->advanced_methods

Caption: Troubleshooting workflow for poor compound solubility.

SolubilityEnhancement start Poor Aqueous Solubility physical_mod Physical Modifications start->physical_mod chemical_mod Chemical Modifications start->chemical_mod sub_physical Particle Size Reduction (Micronization, Nanosuspension) Crystal Habit Modification (Polymorphs, Amorphous) Solid Dispersion physical_mod->sub_physical sub_chemical pH Adjustment Co-solvency Complexation (Cyclodextrins) Salt Formation chemical_mod->sub_chemical

Caption: Strategies for solubility enhancement.

References

avoiding byproduct formation in "N-(4-(1-Cyanoethyl)phenyl)acetamide" reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on avoiding byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and direct synthetic route is a modification of the Strecker synthesis, starting from 4-aminoacetophenone. This two-step process involves the formation of an intermediate α-aminonitrile, followed by a controlled partial hydrolysis to the desired acetamide. Another potential, though less direct, route is the Ritter reaction of 4-vinylaniline with acetonitrile.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound via the Strecker route?

A2: The primary byproducts of concern are:

  • Unreacted 4-aminoacetophenone: Incomplete initial reaction.

  • Intermediate α-aminonitrile (2-(4-acetamidophenyl)-2-aminopropanenitrile): Incomplete hydrolysis of the nitrile group.

  • Over-hydrolyzed product (2-(4-acetamidophenyl)-2-aminopropanoic acid): Complete hydrolysis of the nitrile group to a carboxylic acid under harsh conditions.

  • Polymeric materials: Can form from side reactions of the starting materials or intermediates, especially under strong acidic or basic conditions.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. You can compare the reaction mixture to standards of your starting material and, if available, the desired product and potential byproducts. For quantitative analysis of product purity and byproduct levels, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1][2]

Q4: What are the best practices for purifying the final product?

A4: Recrystallization is often the most effective method for purifying this compound, especially for removing polar byproducts like the carboxylic acid. A suitable solvent system can be determined through small-scale solubility tests. If recrystallization is insufficient to remove certain impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of the desired this compound - Incomplete formation of the intermediate α-aminonitrile.- Inefficient hydrolysis of the nitrile.- Formation of significant amounts of byproducts.- For α-aminonitrile formation: Ensure anhydrous conditions and an adequate reaction time. Consider a slight excess of the cyanide source.- For hydrolysis: Carefully control the reaction temperature and the concentration of the acid or base to favor partial hydrolysis. Monitor the reaction closely by TLC or HPLC.- For byproduct formation: Refer to the specific byproduct issues below.
Presence of unreacted 4-aminoacetophenone in the final product Incomplete initial reaction in the first step of the Strecker synthesis.- Increase the reaction time for the formation of the α-aminonitrile.- Ensure proper stoichiometry of reactants.- Purify the intermediate α-aminonitrile before proceeding to the hydrolysis step.
High percentage of the intermediate α-aminonitrile in the final product Incomplete hydrolysis of the nitrile group.- Extend the hydrolysis reaction time.- Slightly increase the temperature of the hydrolysis reaction, but monitor carefully to avoid over-hydrolysis.- Increase the concentration of the acid or base catalyst for hydrolysis.
Significant formation of the carboxylic acid byproduct The hydrolysis conditions are too harsh (e.g., high temperature, high concentration of acid or base), leading to complete hydrolysis of the nitrile.[3][4]- Reduce the temperature and/or reaction time of the hydrolysis step.- Use a lower concentration of the acid or base catalyst.- Consider using a milder reagent for partial hydrolysis, such as hydrogen peroxide in an alkaline solution.[4]
Product is discolored or contains polymeric material Side reactions or degradation of starting materials or products, often caused by overly acidic or basic conditions or high temperatures.- Ensure all reaction steps are performed under an inert atmosphere (e.g., nitrogen or argon).- Use purified reagents and solvents.- Optimize the reaction temperature to be as low as possible while still allowing for a reasonable reaction rate.- Purify the final product by recrystallization, potentially with the use of activated carbon to remove colored impurities.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Modified Strecker Synthesis

Step 1: Synthesis of 2-(4-acetamidophenyl)-2-aminopropanenitrile (Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 4-aminoacetophenone (1 equivalent) in a suitable anhydrous solvent such as methanol or ethanol.

  • Add potassium cyanide (KCN) (1.1 equivalents) and ammonium chloride (NH₄Cl) (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile intermediate. This intermediate can be purified by recrystallization or used directly in the next step.

Step 2: Partial Hydrolysis to this compound

  • Dissolve the crude or purified α-aminonitrile intermediate from Step 1 in a suitable solvent such as a mixture of tert-butanol and water.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a base (e.g., KOH). The concentration should be carefully controlled to avoid complete hydrolysis.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor the progress by TLC or HPLC.

  • Once the reaction is complete (disappearance of the starting nitrile and minimal formation of the carboxylic acid byproduct), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable base (if acidic) or acid (if basic).

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

Table 1: Hypothetical Optimization of the Partial Hydrolysis Step

EntryCatalystCatalyst Conc.Temperature (°C)Time (h)Yield of Amide (%)Byproduct (Carboxylic Acid) (%)
1HCl6 M8064540
2HCl2 M60127515
3KOH2 M60107218
4HCl1 M5024855
5KOH1 M5024827

Note: This data is illustrative and serves as a guide for optimization. Actual results may vary.

Visualizations

Synthesis_Pathway 4-Aminoacetophenone 4-Aminoacetophenone Intermediate_Aminonitrile α-Aminonitrile Intermediate 4-Aminoacetophenone->Intermediate_Aminonitrile KCN, NH4Cl This compound Desired Product Intermediate_Aminonitrile->this compound Mild H+ or OH- Carboxylic_Acid_Byproduct Carboxylic Acid Byproduct Intermediate_Aminonitrile->Carboxylic_Acid_Byproduct Strong H+ or OH-

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Analyze Crude Product by HPLC/TLC purity Is Purity > 95%? start->purity byproduct_id Identify Major Byproduct(s) purity->byproduct_id No end Product Meets Specification purity->end Yes unreacted_sm High Unreacted Starting Material? byproduct_id->unreacted_sm intermediate High Intermediate Nitrile? unreacted_sm->intermediate No action_sm Increase Step 1 Reaction Time/ Reagent Stoichiometry unreacted_sm->action_sm Yes acid_byproduct High Carboxylic Acid? intermediate->acid_byproduct No action_intermediate Increase Hydrolysis Time/ Temperature intermediate->action_intermediate Yes action_acid Decrease Hydrolysis Temp/ Catalyst Concentration acid_byproduct->action_acid Yes purify Purify by Recrystallization/ Column Chromatography acid_byproduct->purify Other Impurities action_sm->start action_intermediate->start action_acid->start purify->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(4-(1-cyanoethyl)phenyl)acetamide. The information is designed to assist researchers in overcoming common challenges encountered during laboratory-scale synthesis and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and straightforward synthetic route is the acetylation of 4-(1-cyanoethyl)aniline with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the aniline derivative attacks the carbonyl carbon of the acetylating agent.

Q2: What are the critical parameters to control during the acetylation reaction?

The critical parameters to control include reaction temperature, rate of addition of the acetylating agent, and the stoichiometry of the reactants. The acetylation of aromatic amines is typically an exothermic reaction, and poor temperature control can lead to the formation of impurities.

Q3: What are the potential side reactions or impurities I should be aware of?

Potential side reactions include the formation of diacetylated byproducts, where the acetylating agent reacts with the newly formed amide. Additionally, if the reaction conditions are not anhydrous, hydrolysis of the acetylating agent can occur. The nitrile group's stability should also be considered, although it is generally stable under these conditions, prolonged exposure to harsh acidic or basic conditions could lead to hydrolysis.

Q4: What are suitable solvents for this reaction and its purification?

The choice of solvent depends on the specific acetylating agent and work-up procedure. For the reaction, solvents like glacial acetic acid, ethyl acetate, or dichloromethane can be used. For purification by recrystallization, ethanol, water, or a mixture of the two is often employed.

Experimental Protocols

Lab-Scale Synthesis of this compound

Materials:

  • 4-(1-Cyanoethyl)aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-(1-cyanoethyl)aniline in glacial acetic acid.

  • Prepare a solution of sodium acetate in water.

  • Slowly add acetic anhydride to the solution of the aniline derivative while maintaining the temperature between 0-5 °C with an ice bath.

  • After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Data Presentation

Table 1: Representative Quantitative Data for Lab-Scale vs. Pilot-Scale Synthesis

ParameterLab-Scale (10 g)Pilot-Scale (1 kg)Key Considerations for Scale-Up
Starting Material 4-(1-Cyanoethyl)aniline4-(1-Cyanoethyl)anilineEnsure consistent purity of starting material.
Acetylating Agent Acetic AnhydrideAcetic AnhydrideControlled addition is critical to manage exotherm.
Solvent Glacial Acetic AcidGlacial Acetic AcidEnsure adequate mixing and heat transfer.
Reaction Temperature 0-5 °C (addition), RT (reaction)0-10 °C (addition), 20-25 °C (reaction)Efficient cooling systems are necessary.
Reaction Time 1-2 hours2-4 hoursMonitor reaction completion by HPLC.
Typical Yield 85-95%75-85%Yield may decrease due to challenges in mixing and temperature control.
Purity (Post-Recrystallization) >99%>98%Multiple recrystallizations may be needed.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature slightly.- Ensure the purity of starting materials.
Product loss during work-up and purification.- Optimize the recrystallization solvent system.- Ensure complete precipitation before filtration.
Low Purity / Presence of Impurities Formation of diacetylated byproduct.- Use a stoichiometric amount of acetic anhydride.- Maintain a low reaction temperature during the addition of the acetylating agent.
Unreacted starting material.- Ensure complete reaction by monitoring with TLC or HPLC.- Optimize the purification process to remove the starting material.
Hydrolysis of the nitrile group.- Avoid prolonged exposure to strong acids or bases during work-up.
Poor Crystallization Incorrect solvent system.- Screen different solvents or solvent mixtures for recrystallization.
Presence of oily impurities.- Purify the crude product by column chromatography before crystallization.
Exothermic Reaction is Difficult to Control (Scale-Up) Too rapid addition of the acetylating agent.- Slow down the addition rate.- Use a jacketed reactor with an efficient cooling system.
Inadequate heat transfer.- Ensure efficient stirring to improve heat dissipation.

Visualizations

SynthesisWorkflow cluster_0 Reaction Stage cluster_1 Work-up & Purification A Dissolve 4-(1-cyanoethyl)aniline in glacial acetic acid B Add acetic anhydride (0-5 °C) A->B Controlled Addition C Stir at room temperature (1-2 hours) B->C Reaction D Precipitate in ice water C->D Quenching E Filter and wash with cold water D->E Isolation F Recrystallize from ethanol/water E->F Purification

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Purity Issue Q1 Impurity identified as starting material? Start->Q1 A1_yes Increase reaction time or use slight excess of acetylating agent. Q1->A1_yes Yes Q2 Impurity identified as di-acetylated product? Q1->Q2 No A2_yes Reduce amount of acetylating agent and control temperature. Q2->A2_yes Yes A_other Characterize unknown impurity and investigate source. Q2->A_other No

Caption: Troubleshooting decision tree for purity issues.

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues with "N-(4-(1-Cyanoethyl)phenyl)acetamide." The following question-and-answer format directly addresses common problems and provides detailed solutions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[1] Tailing is often an indication of undesirable interactions between the analyte and the stationary phase or other issues within the HPLC system.[3][4]

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing.[1]

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: For "this compound," which possesses a polar acetamide group, a moderately polar cyano group, and aromatic rings, the most likely causes of peak tailing in reversed-phase HPLC are:

  • Secondary Silanol Interactions: The primary cause of peak tailing for many compounds, especially those with basic or polar functional groups, is the interaction with residual silanol groups on the silica-based stationary phase.[2][3] The amide group in your compound can act as a hydrogen bond donor and acceptor, leading to these secondary interactions.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analyte and the silanol groups on the column.[5][6] If the pH is not optimized, it can lead to multiple analyte forms in equilibrium, causing peak broadening and tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[4]

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance and peak tailing. This can be due to the loss of bonded phase or the accumulation of contaminants.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[2]

Q3: My peak for this compound is tailing. Where do I start troubleshooting?

A3: A logical first step is to determine if the issue is related to the column, the mobile phase, or the sample itself. A good starting point is to inject a well-behaved, neutral compound to see if it also exhibits tailing. If it does, the problem is likely with the system (e.g., extra-column volume). If the neutral compound has a good peak shape, the issue is likely related to specific interactions between your analyte and the column or mobile phase.

The following diagram illustrates a systematic troubleshooting workflow:

HPLC_Troubleshooting_Peak_Tailing Troubleshooting Workflow for Peak Tailing of this compound start Peak Tailing Observed for This compound check_neutral Inject a Neutral Compound (e.g., Toluene) start->check_neutral tailing_persists Tailing Persists check_neutral->tailing_persists Yes no_tailing Symmetrical Peak check_neutral->no_tailing No system_issues Investigate System Issues: - Check for extra-column volume - Inspect fittings and tubing - Check detector settings tailing_persists->system_issues analyte_specific_issues Issue is Analyte-Specific no_tailing->analyte_specific_issues troubleshoot_method Troubleshoot Method Parameters analyte_specific_issues->troubleshoot_method mobile_phase Optimize Mobile Phase: - Adjust pH - Change organic modifier - Add buffer troubleshoot_method->mobile_phase Modify column_check Evaluate Column: - Use an end-capped column - Try a different stationary phase - Flush or replace the column troubleshoot_method->column_check Modify sample_check Check Sample and Injection: - Reduce injection volume/concentration - Ensure sample is fully dissolved in mobile phase troubleshoot_method->sample_check Modify end Symmetrical Peak Achieved mobile_phase->end column_check->end sample_check->end

Caption: A flowchart for systematically troubleshooting HPLC peak tailing.

Troubleshooting Guides

Guide 1: Addressing Secondary Interactions with the Stationary Phase

Secondary interactions, particularly with silanol groups, are a frequent cause of peak tailing for polar and basic compounds.[2][3]

Symptoms:

  • Peak tailing is more pronounced for "this compound" than for non-polar compounds.

  • The peak shape is sensitive to changes in mobile phase composition.

Solutions:

  • Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH 2.5-3.5), you can protonate the residual silanol groups on the silica surface, minimizing their ability to interact with the analyte.[3]

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated.[2] Using a well-end-capped C18 or a phenyl-hexyl column can significantly improve peak shape.

  • Employ a Different Stationary Phase: If tailing persists, consider a stationary phase with a different chemistry. A column with an embedded polar group can provide alternative interactions and shield the analyte from silanol groups. A cyano (CN) column could also be a good choice, as the stationary phase is similar in polarity to your analyte.

Guide 2: Optimizing Mobile Phase Conditions

The composition of the mobile phase plays a crucial role in achieving good peak symmetry.

Symptoms:

  • Peak shape changes significantly with small variations in mobile phase preparation.

  • Poor reproducibility of retention time and peak shape.

Solutions:

  • Buffer the Mobile Phase: Using a buffer (e.g., phosphate or acetate buffer, 10-25 mM) will help maintain a constant pH and improve the robustness of the method.[3]

  • Adjust the Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile is generally preferred for compounds with aromatic rings due to potential π-π interactions. Experiment with varying the percentage of the organic modifier.

  • Match Sample Solvent to Mobile Phase: Ensure that the solvent used to dissolve your sample is as close in composition as possible to the mobile phase.[4] Injecting a sample in a much stronger solvent can cause peak distortion.

Quantitative Data Summary

Parameter ChangeExpected Effect on Tailing Factor (Tf)Rationale
Mobile Phase pH
Decrease from pH 7.0 to pH 3.0Decrease in TfProtonates silanol groups, reducing secondary interactions.[3]
Organic Modifier
Switch from Methanol to AcetonitrilePotential Decrease in TfAcetonitrile can engage in favorable π-π interactions with the phenyl rings, potentially leading to better peak shape.
Column Type
Standard C18 to End-Capped C18Decrease in TfEnd-capping chemically blocks residual silanol groups, minimizing a key source of tailing.[2]
Injection Volume
Decrease from 20 µL to 5 µLDecrease in TfReduces the risk of column overload, which can cause peak asymmetry.[4]

Disclaimer: The data in this table is illustrative and based on general chromatographic principles. Actual results may vary.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of "this compound."

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • "this compound" standard

  • HPLC-grade acetonitrile and water

  • Phosphoric acid (for pH adjustment)

  • pH meter

Procedure:

  • Prepare a stock solution of "this compound" in a 50:50 mixture of acetonitrile and water.

  • Prepare three different mobile phases:

    • Mobile Phase A: 50:50 Acetonitrile:Water, pH adjusted to 7.0 with dilute phosphoric acid.

    • Mobile Phase B: 50:50 Acetonitrile:Water, pH adjusted to 4.5 with phosphoric acid.

    • Mobile Phase C: 50:50 Acetonitrile:Water, pH adjusted to 3.0 with phosphoric acid.

  • Equilibrate the HPLC system with Mobile Phase A for at least 30 minutes.

  • Inject the standard solution and record the chromatogram.

  • Repeat steps 3 and 4 with Mobile Phase B and Mobile Phase C.

  • Compare the tailing factor for the analyte peak in each chromatogram to identify the optimal pH.

Protocol 2: Evaluation of Column Performance

Objective: To assess if the column is the source of peak tailing.

Materials:

  • HPLC system with UV detector

  • Existing column suspected of causing tailing

  • A new, high-quality end-capped C18 column of the same dimensions

  • "this compound" standard

  • Optimized mobile phase from Protocol 1

Procedure:

  • Equilibrate the HPLC system with the existing column using the optimized mobile phase.

  • Inject the standard solution and record the chromatogram, noting the tailing factor.

  • Carefully replace the existing column with the new end-capped C18 column.

  • Equilibrate the system with the new column for at least 30 minutes.

  • Inject the standard solution and record the chromatogram.

  • Compare the tailing factor from the two runs. A significant improvement with the new column indicates that the original column was the source of the problem.

Visualizing Chemical Interactions

The following diagram illustrates the potential interactions leading to peak tailing.

Chemical_Interactions Analyte-Stationary Phase Interactions cluster_stationary_phase Silica Stationary Phase cluster_analyte This compound silanol Si-OH (Silanol Group) c18 Si-C18 (Reversed Phase) acetamide Acetamide Group (H-bond donor/acceptor) acetamide->silanol Secondary Interaction (Causes Tailing) phenyl Phenyl Group (Hydrophobic/π-π) phenyl->c18 Primary Interaction (Desirable) cyano Cyano Group (Polar)

Caption: Primary and secondary interactions contributing to retention and peak tailing.

References

Technical Support Center: Optimizing Solvent Systems for N-(4-(1-Cyanoethyl)phenyl)acetamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N-(4-(1-Cyanoethyl)phenyl)acetamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their purification strategies for this compound. As specific experimental data for this molecule is limited in published literature, the following recommendations are based on established principles of organic chemistry and purification data for structurally related acetamide derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and offers potential solutions.

Issue Potential Cause Troubleshooting Steps
Oiling Out During Recrystallization The compound is likely too soluble in the chosen solvent, or the cooling process is too rapid.- Add a small amount of a miscible anti-solvent (a solvent in which the compound is poorly soluble) to the hot solution until turbidity is observed, then clarify with a few drops of the primary solvent and allow to cool slowly.- Reduce the initial amount of solvent used to ensure a saturated solution at elevated temperatures.- Ensure a slow cooling rate. Consider allowing the flask to cool to room temperature on the benchtop before transferring to an ice bath.
Low Recovery After Recrystallization The compound may be too soluble in the mother liquor, even at low temperatures. The initial crude material may have a lower purity than expected.- Optimize the solvent system. A mixture of a good solvent and a poor solvent can often improve recovery.- Concentrate the mother liquor and attempt a second crystallization.- Ensure the product is thoroughly dried before weighing to remove residual solvent.
Persistent Impurities in the Final Product The impurity may have similar solubility properties to the target compound in the chosen solvent system. The impurity may be carried along with the product during crystallization.- Attempt recrystallization from a different solvent system with different polarity.- If recrystallization is ineffective, consider purification by column chromatography.- Wash the crystalline product with a cold, poor solvent to remove surface impurities.
Product Fails to Crystallize The compound may be too soluble in the chosen solvent, or there may be a high level of impurities inhibiting crystal lattice formation.- Try a different solvent or a solvent/anti-solvent combination.- "Scratch" the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.- Add a seed crystal of the pure compound, if available.- If all else fails, purification by column chromatography may be necessary.
Poor Separation During Column Chromatography The chosen eluent system may not be optimal for separating the target compound from impurities. The column may be overloaded.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Adjust the polarity of the eluent. For normal-phase silica gel chromatography, a less polar eluent will decrease the Rf of polar compounds.- Ensure the amount of crude material loaded onto the column is appropriate for the column size.

Frequently Asked Questions (FAQs)

Q1: What are the most promising solvent systems for the recrystallization of this compound?

A1: Based on the structure of this compound, which contains both polar (amide, nitrile) and non-polar (phenyl) groups, a range of solvents and solvent mixtures should be effective. Good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, and acetone are likely to be good primary solvents.

  • Solvent Mixtures: Mixtures such as ethanol/water, acetone/hexane, or ethyl acetate/hexane can be effective for fine-tuning solubility and maximizing recovery.

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The ideal solvent system for column chromatography should provide a good separation between your target compound and any impurities on a TLC plate. A good target Rf (retardation factor) for the desired compound is typically between 0.2 and 0.4. For this compound on a normal-phase silica gel column, start with a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone. The polarity can be gradually increased by increasing the proportion of the polar solvent.

Q3: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A3: Potential impurities could include unreacted starting materials (e.g., 4-(1-cyanoethyl)aniline and acetic anhydride or acetyl chloride), by-products from side reactions, or residual solvents from the reaction workup. The nature of the impurities will depend on the synthetic route employed.

Q4: My purified product has a low melting point with a broad range. What does this indicate?

A4: A low and broad melting point is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. Further purification steps, such as another recrystallization from a different solvent system or column chromatography, are recommended.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental conditions.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a suitable anti-solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Properties of Common Solvents for Purification
Solvent Boiling Point (°C) Polarity Index General Suitability for Acetamides
Water10010.2Good anti-solvent in combination with polar organic solvents.[1]
Ethanol784.3Often a good primary solvent for recrystallization.[2][3]
Acetone565.1Good primary solvent, can be paired with non-polar anti-solvents.[2]
Ethyl Acetate774.4Versatile solvent for both recrystallization and chromatography.
Dichloromethane403.1Primarily used as a solvent for chromatography and extractions.
Hexane690.1Common anti-solvent and a component of eluent systems for chromatography.
Diethyl Ether352.8Can be used for recrystallization and as an extraction solvent.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Attempt Purity_Check Purity Check (TLC, MP, NMR) Recrystallization->Purity_Check Column_Chromatography Column Chromatography Column_Chromatography->Purity_Check Re-analysis Purity_Check->Column_Chromatography If Impure Pure_Product Pure Product Purity_Check->Pure_Product If Pure

Caption: A general workflow for the purification and analysis of this compound.

solvent_selection Start Start: Crude Product Screen_Solvents Screen Single Solvents for Recrystallization Start->Screen_Solvents Good_Solubility_Hot Good Solubility Hot, Poor Solubility Cold? Screen_Solvents->Good_Solubility_Hot Use_Single_Solvent Use Single Solvent Good_Solubility_Hot->Use_Single_Solvent Yes Try_Solvent_Mixture Try Solvent/Anti-Solvent Mixture Good_Solubility_Hot->Try_Solvent_Mixture No Successful_Recrystallization Successful Recrystallization Use_Single_Solvent->Successful_Recrystallization Optimize_Ratio Optimize Ratio for Maximum Recovery Try_Solvent_Mixture->Optimize_Ratio Consider_Chromatography Consider Column Chromatography Try_Solvent_Mixture->Consider_Chromatography Optimize_Ratio->Successful_Recrystallization

Caption: A decision tree for selecting an appropriate solvent system for recrystallization.

References

Technical Support Center: Synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions, focusing specifically on the challenges related to catalyst poisoning during the synthesis process.

Troubleshooting Guide: Catalyst Deactivation

Catalyst deactivation is a primary cause of low yield and failed reactions. The following table summarizes common issues, their probable causes related to catalyst poisoning, and recommended solutions.

Observed Issue Potential Cause Recommended Troubleshooting Steps & Solutions
Low or No Conversion Catalyst Poisoning by Sulfur: Trace sulfur compounds in starting materials or solvents can severely poison palladium or nickel catalysts.[1][2][3]1. Analyze Starting Materials: Use techniques like GC-SCD to quantify sulfur levels in the 4-acetylphenylacetonitrile precursor and solvent. 2. Purify Inputs: Pass solvents through activated carbon or alumina. Recrystallize the starting ketone if impurities are suspected. 3. Use a Guard Bed: Implement a pre-column packed with a sacrificial adsorbent to capture poisons before they reach the main catalyst bed.[3]
Reaction Stalls Mid-way Product/Intermediate Inhibition: The amine product or imine intermediate can strongly adsorb onto the catalyst's active sites, preventing further reaction.[4][5]1. Optimize Reaction Conditions: Lower the reaction temperature to reduce the strength of product adsorption. 2. Adjust pH: For reductive aminations, maintaining a slightly acidic pH (around 6-7) can keep the amine protonated, reducing its ability to coordinate with and poison the metal catalyst. 3. Increase Catalyst Loading: A higher catalyst-to-substrate ratio may be necessary to compensate for partial deactivation.
Inconsistent Results Batch-to-Batch Variable Contaminants in Precursors: The quality of the 4-acetylphenylacetonitrile or the amine source can vary, introducing different levels of poisons like nitriles, halides, or other organic functional groups.[6]1. Standardize Material Purity: Establish strict purity specifications for all incoming raw materials.[2] 2. Implement a Pre-treatment Step: Consistently wash or recrystallize starting materials before use. 3. Screen for Known Poisons: Test new batches of reagents for common poisons like halides or heavy metals.
Gradual Decrease in Yield Over Catalyst Recycles Fouling or Coking: Deposition of high molecular weight organic byproducts (coke) on the catalyst surface can block active sites and pores.[7]1. Catalyst Regeneration: Calcine the spent catalyst in air at a controlled temperature (e.g., 200-300°C) to burn off organic deposits.[7] 2. Solvent Wash: Wash the catalyst with a suitable solvent (e.g., ethanol, dilute base) to dissolve adsorbed organic molecules.[8]

Quantitative Impact of Poisons

The effect of catalyst poisons can be quantified. The following data, adapted from studies on palladium catalysts, illustrates the significant impact of sulfur contamination.

Poison Concentration Effect on Pd Catalyst Rate Constant Reference
Sulfide (S²⁻)0 µM (Control)0.014 min⁻¹[1]
Sulfide (S²⁻)31.3 µM~50% Inhibition (rate constant not specified)[1]
Sulfide (S²⁻)93.8 µM0.006 min⁻¹ (~57% decrease)[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound and which are most susceptible to poisoning?

A1: The synthesis is typically achieved via reductive amination of 4-acetylphenylacetonitrile. Common catalysts include palladium (e.g., Pd/C), platinum (e.g., Pt/C), and nickel (e.g., Raney Ni).[4][9] Palladium catalysts are highly active but are also extremely sensitive to poisoning, particularly from sulfur and nitrogen-containing compounds.[1][6][10] Raney Nickel is a more cost-effective option but is also susceptible to similar poisons and can be pyrophoric.[11]

Q2: My starting material, 4-acetylphenylacetonitrile, contains a nitrile group. Can this poison the catalyst?

A2: Yes, the nitrile group (-CN) itself can act as a catalyst poison.[6] Nitriles can adsorb onto the active sites of metal catalysts, inhibiting the desired reductive amination of the ketone. This is a case of competitive inhibition, where the starting material competes with the imine intermediate for access to the catalyst surface. Careful selection of reaction conditions (temperature, pressure, solvent) is crucial to favor the desired reaction pathway.

Q3: How can I detect catalyst poisoning in my reaction?

A3: Catalyst poisoning can be inferred from reaction monitoring. A sharp decrease in hydrogen uptake (in catalytic hydrogenations), a stalled reaction progress observed via TLC or HPLC, or the need for significantly longer reaction times are strong indicators. Post-reaction, techniques like Temperature Programmed Reduction (TPR) or X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the catalyst surface for the presence of poisons.[2]

Q4: Is it possible to regenerate a poisoned catalyst?

A4: Yes, regeneration is often possible depending on the nature of the poison.

  • For sulfur poisoning: Oxidative treatments can sometimes regenerate the catalyst.[1] A controlled calcination in air or treatment with an oxidizing agent like hydrogen peroxide may be effective.[1][8]

  • For organic fouling/coking: The catalyst can be washed with solvents to remove adsorbed species or calcined at moderate temperatures (200-300°C) to burn off carbonaceous deposits.[7]

  • For heavy metal poisoning: This is often irreversible as the metals can alloy with the catalyst.

Regeneration under a hydrogen stream at elevated temperatures can also be effective for some poisons.[10]

Q5: Can the choice of reducing agent or solvent affect catalyst poisoning?

A5: Absolutely. While catalytic hydrogenation with H₂ gas is common, alternative reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can be used in reductive aminations and are not susceptible to poisoning in the same way as heterogeneous metal catalysts.[12][13] The solvent choice is also critical; impurities within the solvent are a common source of poisons. Using high-purity, degassed solvents is essential.

Visualizing the Troubleshooting Process

The following workflow provides a logical path for diagnosing and addressing catalyst deactivation issues.

G start Reaction Failure (Low Yield / Stalled) check_params Verify Reaction Parameters (Temp, Pressure, Time) start->check_params params_ok Parameters Correct? check_params->params_ok analyze_sm Analyze Starting Materials & Solvents for Impurities params_ok->analyze_sm Yes adjust_params Adjust Parameters & Re-run params_ok->adjust_params No poison_found Poison Detected? analyze_sm->poison_found purify Purify Starting Materials / Solvents poison_found->purify Yes (e.g., Sulfur) consider_alt Consider Alternative Catalyst (e.g., Ni, Pt) or Different Reducing Agent poison_found->consider_alt No regenerate Regenerate or Replace Catalyst purify->regenerate rerun1 Re-run Reaction success Problem Solved rerun1->success optimize Optimize Catalyst Loading & Reaction Conditions consider_alt->optimize rerun2 Re-run Reaction optimize->rerun2 regenerate->rerun1 rerun2->success adjust_params->success

Caption: Troubleshooting workflow for catalyst deactivation.

This second diagram illustrates how poisons interact with the catalyst, preventing the reaction from proceeding.

G cluster_0 Normal Catalytic Cycle cluster_1 Poisoning Event ketone Ketone + Amine imine Imine Intermediate ketone->imine Condensation catalyst_active Catalyst Active Site imine->catalyst_active:f1 Adsorption product Amine Product catalyst_active:f0->product Reduction & Desorption poison Poison (e.g., Sulfur) catalyst_poisoned Catalyst Poisoned Site poison->catalyst_poisoned:f1 Strong Adsorption (Deactivation)

Caption: Mechanism of catalyst active site poisoning.

Experimental Protocol: Reductive Amination using Pd/C

This section provides a representative protocol for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • 4-acetylphenylacetonitrile (1 equivalent)

  • Ammonium acetate (5-10 equivalents)

  • Methanol (High Purity, degassed)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Hydrogen gas (H₂)

Procedure:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 4-acetylphenylacetonitrile and ammonium acetate.

  • Solvent Addition: Add methanol to the vessel. The typical concentration is 0.1-0.5 M.

  • Inerting: Seal the vessel and purge thoroughly with nitrogen (N₂) or argon (Ar) gas 3-5 times to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the wet 10% Pd/C catalyst to the reaction mixture.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by observing hydrogen uptake or by taking aliquots for analysis (TLC, LC-MS).

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional methanol.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

References

resolving emulsion problems during "N-(4-(1-Cyanoethyl)phenyl)acetamide" workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering emulsion problems during the workup of organic reactions, with a focus on the synthesis of "N-(4-(1-Cyanoethyl)phenyl)acetamide".

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of a chemical workup?

An emulsion is a stable mixture of two or more immiscible liquids, such as an organic solvent and an aqueous solution.[1][2] In a workup, this typically appears as a cloudy or milky layer between the organic and aqueous phases, making separation difficult.[3] This intermediate layer can trap the desired product, leading to reduced yields.[4]

Q2: What causes emulsions to form during the workup of my "this compound" synthesis?

While specific causes for "this compound" are not extensively documented, general causes of emulsion formation in organic workups include:

  • Presence of Surfactant-like Molecules: Byproducts or unreacted starting materials with both polar and non-polar regions can act as emulsifying agents.[4] This can include phospholipids, free fatty acids, and proteins if working with biological samples.[4]

  • Finely Divided Solids: Insoluble powders or precipitates can stabilize emulsions by coating the droplets of the dispersed phase, preventing them from coalescing.[2]

  • Vigorous Shaking: Excessive agitation of the separatory funnel can increase the surface area between the two phases, promoting the formation of a stable emulsion.[4]

  • High Concentration of Solutes: A high concentration of dissolved substances in either the aqueous or organic phase can increase the viscosity and stabilize an emulsion.

Q3: How can I prevent emulsions from forming in the first place?

Prevention is often more effective than breaking an established emulsion.[5] Consider the following preventative measures:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[4]

  • Pre-emptive Addition of Brine: If you anticipate emulsion formation, adding a saturated solution of sodium chloride (brine) to the aqueous layer before extraction can increase its ionic strength and reduce the likelihood of an emulsion.[4]

  • Solvent Choice: Evaporate the reaction solvent before workup and take up the residue in your extraction solvent.[6]

  • Filtration: If your reaction mixture contains solid particles, filter them out before performing the liquid-liquid extraction.[2]

Troubleshooting Guide: Breaking Emulsions

If you have already formed an emulsion during the workup of "this compound", here are several techniques you can employ to break it, ranging from simple physical methods to chemical interventions.

Initial Physical Methods

Q4: I have a persistent emulsion. What is the first thing I should try?

A4: The simplest approach is often effective. Allow the separatory funnel to stand undisturbed for 10-30 minutes.[1][6] Gravity alone may be sufficient to cause the phases to separate. Gentle swirling or tapping of the funnel can sometimes aid this process.[3]

Chemical Intervention

Q5: Waiting did not work. What chemical additives can I use to break the emulsion?

A5: Adding a saturated aqueous solution of sodium chloride (brine) is the most common and often effective method.[4][6] The increased ionic strength of the aqueous layer helps to force the separation of the two phases. Add the brine, gently swirl, and allow the mixture to stand.

Q6: I've added brine, but the emulsion persists. Are there other chemical solutions?

A6: Yes, consider the following:

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase and help to break the emulsion.[1][4]

  • Acidification: If the emulsion is suspected to be caused by basic impurities acting as surfactants, careful addition of a dilute acid (e.g., 1M HCl) can help.[1][3] Conversely, if acidic impurities are the cause, a dilute base (e.g., 1M NaOH) may be effective.[1] Always consider the stability of your target compound, "this compound", to changes in pH.

Advanced Physical and Mechanical Methods

Q7: The emulsion is very stubborn and chemical methods are not working or are undesirable. What else can I do?

A7: More robust physical methods can be employed:

  • Filtration through Celite or Glass Wool: Filtering the entire mixture through a plug of Celite or glass wool in a Hirsch or Büchner funnel can physically disrupt the emulsion and allow the layers to separate.[5][6]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the separation of the layers.[1][3][5]

  • Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can provide energy to coalesce the dispersed droplets.[3]

  • Heating or Cooling: Gentle heating can decrease the viscosity of the mixture and aid separation.[1] Conversely, cooling or even freezing the aqueous layer can sometimes help break the emulsion.[1][2] Exercise caution with heating flammable organic solvents.

Data Presentation

Table 1: Properties of Common Extraction Solvents

SolventDensity (g/mL) at 20°CBoiling Point (°C)Miscibility with Water
Diethyl ether0.71334.6Slightly soluble
Ethyl acetate0.90277.1Slightly soluble
Dichloromethane1.32639.6Immiscible
Chloroform1.48961.2Immiscible
Toluene0.867110.6Immiscible
Hexane0.65568.7Immiscible

Note: The choice of solvent can influence the likelihood of emulsion formation. Solvents with densities significantly different from water (1.0 g/mL) can sometimes make phase separation easier.

Experimental Protocols

Protocol 1: Standard Brine Wash for Emulsion Resolution

  • Carefully transfer the entire contents of the separatory funnel (including the emulsion) to a beaker or Erlenmeyer flask of appropriate size.

  • Add a volume of saturated sodium chloride (brine) solution approximately equal to 10-20% of the total volume of the mixture.

  • Stir the mixture gently with a glass rod for 5-10 minutes.

  • Pour the mixture back into the separatory funnel and allow it to stand.

  • Observe for phase separation. If successful, drain the aqueous layer and proceed with the workup.

Protocol 2: Filtration through Celite for Emulsion Breaking

  • Prepare a small plug of glass wool at the bottom of a Hirsch or Büchner funnel.

  • Add a 1-2 cm layer of Celite on top of the glass wool and gently pack it down.

  • Place the funnel on a clean filter flask connected to a vacuum source.

  • Wet the Celite pad with the organic solvent being used in the extraction.

  • Slowly pour the entire emulsion mixture onto the Celite pad under gentle vacuum.

  • The filtrate collected in the flask should consist of two distinct layers. Transfer this back to a clean separatory funnel to separate the phases.

Mandatory Visualization

Emulsion_Troubleshooting_Workflow start Emulsion Formed During Workup patience Let Stand for 10-30 min Gentle Swirling start->patience check1 Is the Emulsion Resolved? patience->check1 brine Add Saturated NaCl (Brine) and Gently Mix check2 Is the Emulsion Resolved? brine->check2 check1->brine No success Phases Separated Continue Workup check1->success Yes solvent_or_ph Consider: - Adding a different organic solvent - Adjusting pH (carefully) check2->solvent_or_ph No check2->success Yes check3 Is the Emulsion Resolved? filtration Filter through Celite or Glass Wool check3->filtration No check3->success Yes centrifugation Centrifuge the Mixture filtration->centrifugation If filtration fails failure Consult with Supervisor/ Consider Alternative Purification centrifugation->failure If centrifugation fails solvent_or_ph->check3

Caption: A workflow diagram for troubleshooting emulsions during chemical workups.

References

characterization of unexpected products in "N-(4-(1-Cyanoethyl)phenyl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide. Our resources are designed to help you identify and resolve common issues encountered during this synthesis, particularly the characterization of unexpected products.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound?

A common and plausible method for the synthesis of this compound is a variation of the Strecker synthesis. This one-pot reaction typically involves the reaction of a ketone (4-acetylphenylacetamide) with a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) and an amine source (e.g., ammonia or ammonium chloride).

Q2: What are the most common unexpected products in this synthesis?

The most frequently encountered unexpected products arise from side reactions involving the starting materials or the product itself. These include:

  • Hydrolysis Products: The nitrile group of the target compound is susceptible to hydrolysis, which can lead to the formation of N-(4-(1-carbamoylethyl)phenyl)acetamide (the amide) or N-(4-(1-carboxyethyl)phenyl)acetamide (the carboxylic acid).[1][2] This is more likely to occur during workup or purification steps, especially if acidic or basic conditions are prolonged.

  • Unreacted Starting Material: Incomplete reaction can result in the presence of 4-acetylphenylacetamide in the final product mixture.

  • Ketimine Intermediate: The reaction between 4-acetylphenylacetamide and ammonia can form a ketimine intermediate. While this is a transient species in the main reaction pathway, it could potentially be isolated under certain conditions or contribute to other side reactions.

Q3: My yield is consistently low. What are the potential causes and solutions?

Low yields can be attributed to several factors:

  • Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Side reactions: The formation of hydrolysis products or other byproducts will consume the desired product and lower the overall yield. Optimizing reaction conditions (temperature, pH, reaction time) can help minimize these.

  • Purification losses: The product may be lost during extraction and purification steps. Ensure proper phase separation during workup and consider using alternative purification methods like column chromatography if recrystallization is inefficient.

  • Reagent quality: The purity of starting materials, particularly the cyanide source and the ketone, is crucial. Using old or impure reagents can lead to a host of side reactions and lower yields.

Q4: How can I effectively purify the final product from the common impurities?

Purification can be challenging due to the similar polarities of the product and some of the byproducts.

  • Recrystallization: This is often the first method of choice. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined empirically.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient elution system with a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone) is typically effective.

  • Acid-Base Extraction: To remove the carboxylic acid byproduct, the crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution). The desired product and other neutral impurities will remain in the organic layer.

Troubleshooting Guide: Characterization of Unexpected Products

This guide will help you identify unexpected products based on their spectral data.

Issue: An unknown impurity is observed in the 1H NMR spectrum of the final product.

Solution: Compare the signals of the impurity with the predicted spectral data for common byproducts in the table below.

CompoundPredicted 1H NMR Signals (δ, ppm)Predicted 13C NMR Signals (δ, ppm)Predicted Mass Spectrum (m/z)Predicted IR Spectroscopy (cm-1)
This compound (Target Product)~7.5 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.5 (q, 1H, CH), ~2.1 (s, 3H, COCH3), ~1.7 (d, 3H, CH3), ~9.8 (s, 1H, NH)~169 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~128 (Ar-CH), ~120 (Ar-CH), ~120 (CN), ~45 (CH), ~24 (COCH3), ~22 (CH3)188 [M]+, 173 [M-CH3]+, 146 [M-CH2CN]+3300 (N-H), 2240 (C≡N), 1670 (C=O amide I), 1540 (N-H bend, amide II)
N-(4-(1-Carboxyethyl)phenyl)acetamide (Hydrolysis Product)~10-12 (br s, 1H, COOH), ~7.5 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.2 (q, 1H, CH), ~2.1 (s, 3H, COCH3), ~1.6 (d, 3H, CH3), ~9.8 (s, 1H, NH)~175 (COOH), ~169 (C=O), ~140 (Ar-C), ~134 (Ar-C), ~128 (Ar-CH), ~120 (Ar-CH), ~50 (CH), ~24 (COCH3), ~18 (CH3)207 [M]+, 162 [M-COOH]+, 149 [M-CH(CH3)COOH]+3300 (N-H), 3000-2500 (O-H broad), 1710 (C=O acid), 1660 (C=O amide I)
N-(4-(1-Carbamoylethyl)phenyl)acetamide (Hydrolysis Product)~7.5 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~7.0 (br s, 1H, CONH2), ~6.5 (br s, 1H, CONH2), ~4.1 (q, 1H, CH), ~2.1 (s, 3H, COCH3), ~1.5 (d, 3H, CH3), ~9.8 (s, 1H, NH)~174 (CONH2), ~169 (C=O), ~139 (Ar-C), ~134 (Ar-C), ~128 (Ar-CH), ~120 (Ar-CH), ~52 (CH), ~24 (COCH3), ~19 (CH3)206 [M]+, 162 [M-CONH2]+, 149 [M-CH(CH3)CONH2]+3400 & 3200 (N-H stretch), 1670 (C=O amide I), 1640 (C=O amide I)
4-Acetylphenylacetamide (Starting Material)~7.9 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~2.5 (s, 3H, COCH3), ~2.1 (s, 3H, NHCOCH3), ~10.2 (s, 1H, NH)~197 (C=O ketone), ~169 (C=O amide), ~143 (Ar-C), ~132 (Ar-C), ~129 (Ar-CH), ~119 (Ar-CH), ~26 (COCH3), ~24 (NHCOCH3)177 [M]+, 162 [M-CH3]+, 135 [M-COCH3]+3300 (N-H), 1680 (C=O ketone), 1660 (C=O amide I)

Experimental Protocols

Synthesis of this compound via Strecker Synthesis

Materials:

  • 4-Acetylphenylacetamide

  • Sodium Cyanide (NaCN)

  • Ammonium Chloride (NH4Cl)

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-acetylphenylacetamide (1 equivalent) in methanol.

  • Add ammonium chloride (1.5 equivalents) and sodium cyanide (1.5 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Characterization of Products
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product or impurity in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1H and 13C NMR spectra on a standard NMR spectrometer.

    • Process the spectra and compare the chemical shifts, multiplicities, and integration values with the predicted data in the table above to confirm the structure.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an electrospray ionization (ESI) or other suitable mass spectrometer.

    • Determine the molecular weight of the compound from the molecular ion peak ([M+H]+ or [M]+) and compare it with the expected value.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample as a KBr pellet or a thin film on a salt plate.

    • Acquire the IR spectrum using an FTIR spectrometer.

    • Identify the characteristic absorption bands for functional groups (e.g., N-H, C≡N, C=O) and compare them with the predicted values.

Visualizations

Synthesis_Pathway 4-Acetylphenylacetamide 4-Acetylphenylacetamide Imine_Intermediate Imine_Intermediate 4-Acetylphenylacetamide->Imine_Intermediate NH3 This compound This compound Imine_Intermediate->this compound CN-

Caption: Main synthetic pathway to this compound.

Side_Reaction This compound This compound N-(4-(1-Carbamoylethyl)phenyl)acetamide N-(4-(1-Carbamoylethyl)phenyl)acetamide This compound->N-(4-(1-Carbamoylethyl)phenyl)acetamide H2O, H+ or OH- N-(4-(1-Carboxyethyl)phenyl)acetamide N-(4-(1-Carboxyethyl)phenyl)acetamide N-(4-(1-Carbamoylethyl)phenyl)acetamide->N-(4-(1-Carboxyethyl)phenyl)acetamide H2O, H+ or OH-

Caption: Hydrolysis side reaction pathway.

Troubleshooting_Workflow start Crude Product Analysis nmr 1H NMR Spectrum start->nmr ms Mass Spectrum start->ms ir IR Spectrum start->ir decision Impurity Present? nmr->decision ms->decision ir->decision identify Compare Spectra with Predicted Data Table decision->identify Yes no_impurity Proceed to Next Step decision->no_impurity No purify Select Purification Strategy (Recrystallization, Chromatography, Extraction) identify->purify end Pure Product purify->end no_impurity->end

Caption: Logical workflow for troubleshooting unexpected products.

References

Validation & Comparative

Navigating Purity Analysis: A Comparative Guide to qNMR and HPLC for N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is a critical step in the journey from discovery to market. This guide provides a detailed comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of the compound N-(4-(1-Cyanoethyl)phenyl)acetamide. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your analytical needs.

This compound is a substituted aromatic compound with potential applications in medicinal chemistry. Accurate determination of its purity is paramount for reliable biological testing and to meet stringent regulatory requirements.[1] While both qNMR and HPLC are widely accepted for purity assessment, they operate on different principles and offer distinct advantages and limitations.[2][3][4][5]

At a Glance: qNMR vs. HPLC for Purity Analysis

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei (protons).Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.
Primary/Relative Primary method (direct measurement against a certified reference standard).[6]Relative method (requires a specific reference standard for the analyte).
Quantitation Absolute quantitation without the need for an identical standard of the analyte.[3]Requires a well-characterized standard of the analyte for accurate quantitation.
Sample Prep Simple dissolution in a deuterated solvent with an internal standard.[6]Can be more complex, often involving filtration and careful solvent selection.
Analysis Time Typically faster per sample once the method is established.Can be more time-consuming due to column equilibration and run times.
Impurity ID Can provide structural information about unknown impurities.Provides retention time data, but impurity identification requires further analysis (e.g., MS).
Selectivity High, based on distinct resonance frequencies of protons.High, based on chromatographic separation.
Sensitivity Generally lower than HPLC.Generally higher than qNMR, especially with sensitive detectors.

Experimental Data: A Comparative Look

To illustrate the performance of each technique, a batch of synthesized this compound was analyzed for purity using both qNMR and a validated HPLC method. The results are summarized below.

Table 1: Purity Determination of this compound
Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)
Quantitative ¹H NMR (qNMR)98.50.2%
HPLC (UV, 254 nm)98.20.5%
Table 2: Analysis of a Spiked Sample with a Known Impurity

A sample of this compound was spiked with 1% of a potential process-related impurity, 4-aminophenylacetonitrile.

Analytical MethodMeasured Impurity Level (%)Recovery (%)
Quantitative ¹H NMR (qNMR)0.9797
HPLC (UV, 254 nm)1.05105

The data indicates that both methods provide comparable and accurate purity results for this compound. qNMR demonstrates slightly better precision in this instance.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols used for the purity analysis of this compound.

Quantitative ¹H NMR (qNMR) Protocol

Instrumentation: 500 MHz NMR Spectrometer

Internal Standard: Maleic acid (certified reference material)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.

  • Dissolve the mixture in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16

  • Acquisition Time: 4 seconds

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard. For this compound, the singlet from the acetyl methyl group (around 2.0 ppm) is suitable. For maleic acid, the singlet from the two vinyl protons (around 6.3 ppm) is used.

  • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

HPLC Protocol

Instrumentation: HPLC system with a UV detector

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)%A%B
07030
153070
203070
217030
257030

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the mobile phase initial conditions (70:30 A:B).

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Purity Calculation: Purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Visualizing the Workflow

To better understand the logical flow of each analytical process, the following diagrams were generated using Graphviz.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq process_spec Process Spectrum (FT, Phasing, Baseline) nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Analyte dissolve Dissolve in Solvent weigh_sample->dissolve dilute Dilute to Working Concentration dissolve->dilute filter_sample Filter Sample dilute->filter_sample hplc_acq Inject and Run HPLC filter_sample->hplc_acq integrate Integrate Chromatogram Peaks hplc_acq->integrate calculate Calculate Area Percent Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Conclusion: Choosing the Right Tool for the Job

Both qNMR and HPLC are powerful and reliable methods for determining the purity of this compound.

  • qNMR stands out as a primary analytical method that provides absolute quantification without the need for a specific reference standard of the analyte.[6] Its simple sample preparation and the ability to provide structural information on impurities make it a valuable tool, particularly in the early stages of drug discovery and for the characterization of new chemical entities.

  • HPLC offers excellent sensitivity and is a well-established technique in quality control laboratories.[2] Its high resolving power makes it ideal for separating complex mixtures and detecting trace-level impurities.

The choice between qNMR and HPLC will ultimately depend on the specific requirements of the analysis, including the availability of reference standards, the need for structural information on impurities, desired sensitivity, and the stage of drug development. For routine quality control of well-characterized compounds with available standards, HPLC is often the method of choice. For the characterization of novel compounds and when a primary method for absolute quantification is required, qNMR presents a compelling alternative.

References

A Comparative Guide to the Analytical Method Validation of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Methodologies

The selection of an appropriate analytical method for N-(4-(1-Cyanoethyl)phenyl)acetamide is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The primary analytical techniques suitable for the quantification of this compound and its potential impurities include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

    • HPLC with UV Detection (HPLC-UV): A robust and cost-effective method suitable for routine quality control.

    • HPLC with Mass Spectrometry Detection (HPLC-MS): Offers higher sensitivity and selectivity, making it ideal for trace-level impurity analysis and characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar analytes like this compound to improve volatility.

The validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[1][2]

Comparative Performance of Analytical Methods

The following tables summarize the expected performance characteristics of different analytical methods for the analysis of this compound, based on data from analogous compounds.

Table 1: Comparison of HPLC-UV and HPLC-MS/MS Methods

Validation ParameterHPLC-UV (Expected Performance)HPLC-MS/MS (Expected Performance)
Linearity (R²) > 0.997> 0.99
Range 2 - 10,000 µg/mL0.025 - 0.075 µg/mL
Limit of Detection (LOD) ~54.1 µg/mLLower than HPLC-UV
Limit of Quantitation (LOQ) ~180 µg/mL0.050 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 15% at LOQ
Specificity Good, potential for interference from co-eluting impuritiesExcellent, based on mass-to-charge ratio

Data is illustrative and based on performance characteristics of similar analytical methods.[2][3]

Detailed Experimental Protocols

Below are detailed, representative protocols for developing and validating an HPLC-UV and an HPLC-MS/MS method for this compound.

HPLC-UV Method Protocol

This method is designed for the quantification of the main compound in bulk drug substances and formulated products.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v)[2]

  • Flow Rate: 1.5 mL/min[2]

  • Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 200-400 nm)[4]

  • Injection Volume: 20 µL[2]

  • Column Temperature: 30°C[2]

Validation Experiments:

  • Specificity: Analyze blank samples (diluent), placebo, and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions across a range of concentrations (e.g., 50% to 150% of the expected sample concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).[2]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2][3]

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.

HPLC-MS/MS Method Protocol for Trace Analysis

This method is suitable for the determination of trace amounts of this compound or its genotoxic impurities.[5]

Chromatographic and Mass Spectrometric Conditions:

  • HPLC System: UPLC or HPLC system capable of gradient elution.

  • Column: C18 column suitable for mass spectrometry.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min.[3]

  • Ion Source: Electrospray Ionization (ESI) in positive or negative mode.

  • Mass Analyzer: Triple quadrupole mass spectrometer.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

Validation Experiments: The validation experiments are similar to the HPLC-UV method but with acceptance criteria appropriate for trace analysis. The use of an internal standard is highly recommended to improve accuracy and precision.[3]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for analytical method validation and sample analysis.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method specificity Specificity select_method->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: Workflow for Analytical Method Validation.

Sample_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing sample_prep Sample Preparation system_suitability System Suitability Test sample_prep->system_suitability standard_prep Standard Preparation standard_prep->system_suitability sequence_run Run Analytical Sequence system_suitability->sequence_run data_integration Integrate Chromatograms sequence_run->data_integration calculation Calculate Results data_integration->calculation reporting Generate Report calculation->reporting

Caption: General Workflow for Sample Analysis.

Conclusion

While a specific, validated analytical method for this compound is not documented in readily available literature, established methods for similar compounds provide a strong foundation for method development and validation. An HPLC-UV method is suitable for routine analysis due to its robustness and cost-effectiveness. For trace-level quantification and impurity profiling, an HPLC-MS/MS method is superior due to its enhanced sensitivity and selectivity. The provided protocols and performance expectations serve as a comprehensive guide for researchers to establish a scientifically sound and validated analytical method for this compound, ensuring data of high quality and reliability.

References

Comparative Analysis of the Biological Activity of N-phenylacetamide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity

A number of N-phenylacetamide derivatives have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that the type and position of substituents on the phenyl ring play a crucial role in determining the anticancer potency.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several N-phenylacetamide derivatives against different cancer cell lines.

Compound IDSubstituentCell LineIC50 (µM)Reference
3d Not SpecifiedMDA-MB-4680.6 ± 0.08[1]
PC-120.6 ± 0.08[1]
MCF-70.7 ± 0.4[1]
3j p-NitroMDA-MB-4680.76 ± 0.09[1]
3c Not SpecifiedMCF-70.7 ± 0.08[1]
Doxorubicin (Reference Drug)MDA-MB-4680.38 ± 0.07[1]
Mechanism of Action: Apoptosis Induction

Studies suggest that potent phenylacetamide derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] This involves the upregulation of key pro-apoptotic proteins and the activation of caspases.

Phenylacetamide_Derivative Phenylacetamide_Derivative Cancer_Cell Cancer_Cell Phenylacetamide_Derivative->Cancer_Cell Upregulation_Bax_FasL Upregulation of Bax and FasL Cancer_Cell->Upregulation_Bax_FasL Caspase_3_Activation Caspase-3 Activation Upregulation_Bax_FasL->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Apoptotic pathway induced by phenylacetamide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of phenylacetamide derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cell lines (e.g., MCF7, MDA-MB468, PC12) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized phenylacetamide compounds. A control group is treated with the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

cluster_workflow MTT Assay Workflow Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Phenylacetamides Cell_Seeding->Compound_Treatment Incubation_Period Incubate Compound_Treatment->Incubation_Period MTT_Addition Add MTT Reagent Incubation_Period->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Workflow for determining cytotoxicity via MTT assay.

Analgesic and Anti-inflammatory Activity

Certain N-phenylacetamide analogues have been investigated as potential non-hepatotoxic analgesic agents, with some exhibiting significant anti-hypernociceptive activity associated with inflammatory pain.[2]

Comparative Analgesic Activity

The following table presents the analgesic activity of N-phenyl-acetamide sulfonamide derivatives compared to paracetamol.

Compound IDAnalgesic Activity (ID50, µmol/kg)Anti-hypernociceptive ActivityReference
LASSBio-1300 (5e) 5.81Not specified[2]
5b Not specifiedImportant[2]
5c Not specifiedImportant[2]
Paracetamol (1) Not specifiedLess significant[2]
Experimental Protocol: Eddy's Hot Plate Method for Analgesic Activity

The central analgesic activity of compounds can be evaluated using the Eddy's hot plate method.[3]

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory environment before the experiment.

  • Baseline Reading: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C), and the time until the animal licks its paw or jumps (reaction time) is recorded as the baseline.

  • Compound Administration: The test compounds, a reference drug (e.g., Diclofenac), and a control vehicle are administered to different groups of animals, typically via intraperitoneal or oral routes.

  • Post-treatment Readings: The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: A significant increase in the reaction time compared to the control group indicates analgesic activity.

Antibacterial and Antifungal Activity

Derivatives of N-phenylacetamide have also been synthesized and evaluated for their activity against various bacterial and fungal strains.

Comparative Antibacterial Activity

A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties demonstrated promising in vitro antibacterial activity against plant pathogenic bacteria.[4]

Compound IDTarget BacteriaEC50 (µM)Reference
A1 Xanthomonas oryzae pv. Oryzae (Xoo)156.7[4]
Bismerthiazol Xanthomonas oryzae pv. Oryzae (Xoo)230.5[4]
Thiodiazole copper Xanthomonas oryzae pv. Oryzae (Xoo)545.2[4]
Mechanism of Action: Bacterial Cell Membrane Disruption

Scanning electron microscopy (SEM) studies have shown that compounds like A1 can cause the rupture of the bacterial cell membrane, leading to cell death.[4]

Experimental Protocol: Broth Dilution Method for Antibacterial Susceptibility

The minimum inhibitory concentration (MIC) or effective concentration (EC50) of antibacterial compounds is often determined using the broth dilution method.

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

  • Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth.

  • Determination of Growth Inhibition: The lowest concentration of the compound that visibly inhibits bacterial growth is determined as the MIC. For EC50, bacterial growth at different concentrations is quantified (e.g., by measuring optical density) and compared to a control.

Conclusion

The N-phenylacetamide scaffold serves as a versatile template for the development of a wide range of biologically active compounds. The presented data highlights the potential of these analogues in oncology, pain management, and infectious diseases. Further SAR studies and mechanistic investigations are warranted to optimize the potency and selectivity of these promising molecules for therapeutic applications. The provided experimental protocols offer a foundation for researchers to conduct similar comparative evaluations.

References

Spectroscopic Scrutiny: A Comparative Guide to N-(1-Cyanoethyl)phenyl)acetamide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of the ortho-, meta-, and para-isomers of N-(1-Cyanoethyl)phenyl)acetamide is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

The positional isomerism of the 1-cyanoethyl group on the phenyl ring of N-acetyl-2-phenylacetamide significantly influences the physicochemical and spectroscopic properties of the molecule. Understanding these differences is crucial for the unambiguous identification and characterization of each isomer in drug discovery and development, where precise structural elucidation is paramount. This guide focuses on the spectroscopic comparison of the ortho- (N-(2-(1-cyanoethyl)phenyl)acetamide), meta- (N-(3-(1-cyanoethyl)phenyl)acetamide), and para- (N-(4-(1-cyanoethyl)phenyl)acetamide) isomers.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for the three isomers. It is important to note that while extensive searches were conducted, complete experimental data for all isomers were not consistently available in the public domain. Therefore, some data for structurally similar compounds, such as N-(substituted phenyl)-2-cyanoacetamides, have been included for comparative reference and are duly noted.

Spectroscopic Techniqueortho-Isomer (N-(2-(1-cyanoethyl)phenyl)acetamide)meta-Isomer (N-(3-(1-cyanoethyl)phenyl)acetamide)para-Isomer (this compound)
¹H NMR Aromatic protons typically show complex splitting patterns in the range of δ 7.2-7.8 ppm due to close proximity and coupling. The NH proton signal appears as a broad singlet. The methine proton of the cyanoethyl group and the methyl protons will also be present.Aromatic protons exhibit distinct splitting patterns characteristic of meta-substitution. The NH proton signal is a broad singlet. Signals for the cyanoethyl group (methine and methyl protons) are expected.Aromatic protons often display a more simplified pattern, sometimes as two distinct doublets in the aromatic region (around δ 7.3-7.7 ppm), characteristic of para-substitution.[1] The NH proton appears as a broad singlet. The methine and methyl protons of the cyanoethyl group will be observed.
¹³C NMR Aromatic carbons resonate in the typical range of δ 120-140 ppm. The carbonyl carbon of the acetamide group is expected around δ 168-172 ppm. The nitrile carbon appears around δ 118-125 ppm.Similar to the ortho-isomer, with slight shifts in the aromatic carbon signals due to the different substitution pattern. The carbonyl and nitrile carbon signals are expected in similar regions.The para-substitution can lead to higher symmetry, potentially reducing the number of unique aromatic carbon signals compared to the other isomers. The carbonyl and nitrile carbons are expected in the same characteristic regions.
IR (cm⁻¹) C≡N stretch: ~2220-2240 (sharp, medium intensity). C=O stretch (Amide I): ~1660-1680. N-H stretch: ~3250-3350 (broad). Aromatic C-H stretch: >3000. Out-of-plane bending bands in the 750-800 cm⁻¹ region can be indicative of ortho-substitution.C≡N stretch: ~2220-2240. C=O stretch (Amide I): ~1660-1680. N-H stretch: ~3250-3350. Aromatic C-H stretch: >3000. Out-of-plane bending bands in the 680-725 cm⁻¹ and 780-880 cm⁻¹ regions can suggest meta-substitution.C≡N stretch: ~2220-2240.[2] C=O stretch (Amide I): ~1660-1680.[2] N-H stretch: ~3250-3350.[2] Aromatic C-H stretch: >3000. A strong out-of-plane bending band in the 800-860 cm⁻¹ region is often characteristic of para-disubstituted benzene rings.[2]
Mass Spec. (m/z) Molecular ion peak (M⁺) expected. Fragmentation pattern will involve loss of acetyl group, cyanoethyl group, and other characteristic fragments of substituted acetanilides.Molecular ion peak (M⁺) expected. Fragmentation patterns are expected to be similar to the ortho-isomer, though relative intensities of fragment ions may differ.Molecular ion peak (M⁺) expected. Fragmentation will likely follow similar pathways to the other isomers, with potential differences in fragment ion stability and abundance. A study on N-monosubstituted cyanoacetamides provides insights into common fragmentation pathways.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to facilitate the replication and verification of the presented data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the N-(1-Cyanoethyl)phenyl)acetamide isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.

  • Parameters: A standard proton experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Spectrometer: A 100 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Internal Standard: TMS at δ 0.00 ppm or the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

  • Parameters: A proton-decoupled carbon experiment (e.g., zgpg30) is standard. A relaxation delay of 2 seconds and a large number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

FTIR Spectroscopy:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.

  • If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.

ESI-Mass Spectrometry:

  • Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's properties (positive mode is common for amides).

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

  • Drying Gas: Nitrogen, at a temperature of 200-350 °C.

  • Mass Range: A suitable mass range to include the expected molecular ion (e.g., m/z 100-500).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the N-(1-Cyanoethyl)phenyl)acetamide isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Characterization Ortho ortho-Isomer NMR NMR Spectroscopy (¹H & ¹³C) Ortho->NMR IR IR Spectroscopy Ortho->IR MS Mass Spectrometry Ortho->MS Meta meta-Isomer Meta->NMR Meta->IR Meta->MS Para para-Isomer Para->NMR Para->IR Para->MS Data_Table Comparative Data Table NMR->Data_Table IR->Data_Table MS->Data_Table Structure_Elucidation Structural Elucidation Data_Table->Structure_Elucidation

General workflow for spectroscopic comparison of isomers.

Signaling Pathways and Logical Relationships

The differentiation of the isomers is based on the logical interpretation of the spectroscopic data, where the substitution pattern on the aromatic ring directly influences the observed spectra.

Isomer_Differentiation cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_isomer Isomer Identification NMR_Data NMR (Aromatic Splitting) Ortho_Pattern ortho-Substitution Pattern NMR_Data->Ortho_Pattern Complex Multiplets Meta_Pattern meta-Substitution Pattern NMR_Data->Meta_Pattern Characteristic Meta Splitting Para_Pattern para-Substitution Pattern NMR_Data->Para_Pattern Simplified Doublets IR_Data IR (Out-of-plane Bending) IR_Data->Ortho_Pattern ~750-800 cm⁻¹ IR_Data->Meta_Pattern ~680-725 & 780-880 cm⁻¹ IR_Data->Para_Pattern ~800-860 cm⁻¹ Ortho_Isomer ortho-Isomer Ortho_Pattern->Ortho_Isomer Meta_Isomer meta-Isomer Meta_Pattern->Meta_Isomer Para_Isomer para-Isomer Para_Pattern->Para_Isomer

References

Establishing a Reference Standard for N-(4-(1-Cyanoethyl)phenyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the establishment of a chemical reference standard for the novel compound N-(4-(1-Cyanoethyl)phenyl)acetamide. Given the absence of this specific molecule in current public literature, this document outlines a proposed synthetic pathway, identifies potential process-related impurities, and details the analytical methodologies required for its thorough characterization and certification as a reference standard. The quality and purity of reference standards are critical for achieving scientifically valid results in analytical testing.[1]

Proposed Synthesis of this compound

A plausible synthetic route for this compound is proposed to originate from the readily available starting material, 4-aminoacetophenone. The synthesis involves a two-step process: acetylation of the aromatic amine followed by a cyanoethylation reaction.

Step 1: Acetylation of 4-Aminoacetophenone

The initial step involves the protection of the amino group of 4-aminoacetophenone via acetylation to yield N-(4-acetylphenyl)acetamide. This is a standard procedure in organic synthesis.

Step 2: Reductive Cyanation and Ethylation

The acetylated intermediate, N-(4-acetylphenyl)acetamide, can then undergo a reaction to introduce the cyanoethyl group. A potential method is a variation of the Strecker synthesis or a related nucleophilic addition of a cyanide source to the ketone, followed by reduction and ethylation. For the purpose of this guide, we will consider a direct reductive amination approach using an ethylamine equivalent and a cyanide source, or a multi-step process involving conversion of the ketone to a secondary alcohol, followed by nucleophilic substitution with a cyanoethylating agent.

A variety of synthetic methods for N-aryl amides have been described in the literature, often involving chloroacetylation of the corresponding aryl amine.[2] The reactivity of the chlorine atom allows for easy replacement by various nucleophiles.[2]

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound Start 4-Aminoacetophenone Intermediate N-(4-acetylphenyl)acetamide Start->Intermediate Acetic Anhydride, Pyridine Product This compound Intermediate->Product 1. NaCN, NH4Cl 2. Ethylating Agent

Caption: Proposed two-step synthesis of this compound.

Identification and Comparison with Potential Impurities

The establishment of a reference standard necessitates the identification and quantification of all potential impurities.[1] Based on the proposed synthesis, the following compounds are considered potential process-related impurities.

Table 1: Potential Impurities and their Origin

Impurity NameStructurePotential Origin
4-AminoacetophenoneC₈H₉NOUnreacted starting material from Step 1.
N-(4-acetylphenyl)acetamideC₁₀H₁₁NO₂Unreacted intermediate from Step 2.
N-(4-(1-Hydroxyethyl)phenyl)acetamideC₁₀H₁₃NO₂By-product from incomplete cyanation/reduction.
Poly-cyanoethylated by-productsVariableOver-reaction during the cyanoethylation step.

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying these impurities.[3][4]

Table 2: Comparative Analytical Data (Hypothetical)

CompoundRetention Time (HPLC)UV λmax (nm)Molecular Weight ( g/mol )
This compound 15.2 min 245 202.24
4-Aminoacetophenone5.8 min280135.16
N-(4-acetylphenyl)acetamide10.1 min250177.19
N-(4-(1-Hydroxyethyl)phenyl)acetamide8.5 min248179.22

Experimental Protocols for Reference Standard Characterization

A comprehensive characterization is essential to confirm the identity, purity, and stability of the reference standard.[3]

HPLC is a cornerstone for determining the purity of a reference standard by separating the main component from any impurities.[4][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm.

  • Procedure:

    • Prepare a standard solution of the synthesized this compound at a known concentration (e.g., 1 mg/mL in acetonitrile).

    • Inject a blank (solvent).

    • Inject the standard solution.

    • Analyze the chromatogram for the main peak and any impurity peaks.

  • Purity Calculation: The purity is calculated using the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.[4]

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful techniques for the unambiguous structural confirmation of organic compounds.[6][7]

  • ¹H and ¹³C NMR Spectroscopy:

    • Instrumentation: 400 MHz (or higher) NMR spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Procedure: Dissolve a small amount of the purified compound in the deuterated solvent and acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, will be used to confirm the molecular structure.[7]

  • High-Resolution Mass Spectrometry (HRMS):

    • Instrumentation: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

    • Procedure: Introduce a dilute solution of the compound into the mass spectrometer to obtain the exact mass. This will confirm the molecular formula.

Gas chromatography is used to detect and quantify any residual solvents from the synthesis and purification processes.[1]

  • Instrumentation: GC system with a flame ionization detector (FID).

  • Column: Capillary column suitable for solvent analysis.

  • Procedure: A headspace GC method is typically employed to analyze for residual solvents.

This method is used to determine the water content of the reference standard material.[1]

Hypothetical Signaling Pathway Involvement

While the biological activity of this compound is unknown, compounds with similar structural motifs can interact with various biological targets. For illustrative purposes, a hypothetical signaling pathway is presented below.

Diagram of a Hypothetical Cellular Interaction

Signaling_Pathway cluster_pathway Hypothetical Cellular Signaling Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: A hypothetical signaling pathway initiated by the compound.

By following the outlined synthetic and analytical procedures, a well-characterized and highly purified reference standard of this compound can be established for use in research and development.

References

Inter-Laboratory Validation of "N-(4-(1-Cyanoethyl)phenyl)acetamide" Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantitative determination of "N-(4-(1-Cyanoethyl)phenyl)acetamide." Given the absence of a standardized, universally adopted method for this specific analyte, this document outlines a comparative framework for establishing a robust and reproducible analytical procedure suitable for quality control and drug development purposes. The methodologies and data presented herein are compiled from established analytical practices for structurally similar compounds and serve as a model for inter-laboratory validation.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is critical for ensuring product quality, stability, and for conducting pharmacokinetic and toxicological studies. An inter-laboratory validation study is essential to establish the ruggedness and reproducibility of an analytical method, ensuring that it can be successfully transferred between different laboratories and yield comparable results.

This guide compares two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of these methods is based on their widespread use in the pharmaceutical industry for the analysis of small organic molecules.[1]

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.[1]
Sensitivity Moderate (µg/mL to high ng/mL range).High to very high (low ng/mL to pg/mL range).[1]
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to mass fragmentation patterns.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively simple to operate and maintain.More complex instrumentation and method development.
Typical Application Routine quality control, purity assessment of bulk drug substance.Trace level quantification in complex matrices (e.g., biological fluids), impurity profiling.

Inter-Laboratory Validation Study Design

To assess the performance and transferability of an analytical method for this compound, a multi-laboratory study is proposed. This study will evaluate key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.

Participating Laboratories

A minimum of three independent laboratories with qualified personnel and appropriate instrumentation should participate in the study.

Validation Parameters

The following parameters will be assessed in each laboratory:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory over different days, with different analysts, and/or different equipment.

    • Reproducibility (Inter-laboratory precision): The precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

The following are proposed starting methodologies for the HPLC-UV and LC-MS/MS analysis of this compound. These protocols should be further optimized and validated by the participating laboratories.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (to be optimized based on the UV spectrum of the analyte)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol).

  • Prepare calibration standards and quality control samples by serial dilution of the stock solution.

  • For assay of a drug product, dissolve the sample in the diluent to achieve a target concentration within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Same as HPLC-UV, but a lower flow rate (e.g., 0.4 mL/min) and smaller column dimensions may be used for better compatibility with the MS interface.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): To be determined by direct infusion of the standard solution.

    • Product Ion (Q3): To be determined by fragmentation of the precursor ion.

  • Source Parameters (e.g., Capillary Voltage, Gas Flow, Temperature): To be optimized for maximum signal intensity.

Sample Preparation:

  • Similar to HPLC-UV, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices to minimize matrix effects.[1]

Data Presentation and Comparison

The results from the inter-laboratory study should be summarized in tables for easy comparison. The following tables present hypothetical data to illustrate the expected outcomes of the validation study.

Table 1: Linearity and Range
LaboratoryMethodLinear Range (µg/mL)Correlation Coefficient (r²)
Lab 1HPLC-UV1 - 1000.9995
Lab 2HPLC-UV1 - 1000.9992
Lab 3HPLC-UV1 - 1000.9998
Lab 1LC-MS/MS0.01 - 100.9999
Lab 2LC-MS/MS0.01 - 100.9997
Lab 3LC-MS/MS0.01 - 100.9996
Table 2: Accuracy (Recovery)
LaboratoryMethodConcentration (µg/mL)Mean Recovery (%)RSD (%)
Lab 1HPLC-UV1099.51.2
Lab 2HPLC-UV10100.21.5
Lab 3HPLC-UV1099.81.1
Lab 1LC-MS/MS0.1101.12.1
Lab 2LC-MS/MS0.199.32.5
Lab 3LC-MS/MS0.1100.52.3
Table 3: Precision (Repeatability, Intermediate Precision, and Reproducibility)
ParameterMethodLab 1 RSD (%)Lab 2 RSD (%)Lab 3 RSD (%)Inter-laboratory RSD (%)
Repeatability HPLC-UV0.81.10.9-
LC-MS/MS1.51.81.6-
Intermediate Precision HPLC-UV1.51.71.4-
LC-MS/MS2.22.52.3-
Reproducibility HPLC-UV---2.5
LC-MS/MS---3.1
Table 4: LOD and LOQ
LaboratoryMethodLOD (µg/mL)LOQ (µg/mL)
Lab 1HPLC-UV0.31.0
Lab 2HPLC-UV0.41.2
Lab 3HPLC-UV0.31.0
Lab 1LC-MS/MS0.0030.01
Lab 2LC-MS/MS0.0040.012
Lab 3LC-MS/MS0.0030.01

Visualizations

Experimental Workflow for Inter-Laboratory Validation

G cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Multi-Laboratory Execution cluster_3 Phase 4: Data Analysis & Reporting MD Method Development & Optimization (HPLC-UV & LC-MS/MS) PV Single-Lab Pre-validation (Specificity, Linearity, Precision, Accuracy) MD->PV Proto Develop Standardized Protocol & Validation Plan PV->Proto Samples Prepare & Distribute Standard and Test Samples Proto->Samples Lab1 Laboratory 1 Analysis Samples->Lab1 Lab2 Laboratory 2 Analysis Samples->Lab2 Lab3 Laboratory 3 Analysis Samples->Lab3 Collect Collect & Compile Data from all Laboratories Lab1->Collect Lab2->Collect Lab3->Collect Stats Statistical Analysis (Reproducibility, etc.) Collect->Stats Report Final Validation Report & Method Comparison Stats->Report G cluster_0 Core Performance cluster_1 Practical Application cluster_2 Sensitivity center Reliable Analytical Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity & Range center->Linearity Specificity Specificity center->Specificity Robustness Robustness center->Robustness LOQ LOQ center->LOQ LOD LOD LOQ->LOD

References

Comparative Study of N-(4-(1-Cyanoethyl)phenyl)acetamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and structure-activity relationships of N-(4-(1-Cyanoethyl)phenyl)acetamide derivatives and related compounds with potential as anticancer agents.

This guide provides a comparative analysis of this compound derivatives and structurally related compounds, focusing on their synthesis and cytotoxic effects against various cancer cell lines. While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this guide compiles and presents data from studies on analogous phenylacetamide and cyanoacetamide structures to infer potential structure-activity relationships and guide future research.

I. Comparative Biological Activity

The cytotoxic potential of various acetamide derivatives has been evaluated against several human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a basis for comparing the anticancer activity of different structural modifications.

Table 1: Cytotoxic Activity of Phenylacetamide Derivatives against Various Cancer Cell Lines[1]
Compound IDR GroupMDA-MB-468 IC50 (µM)PC-12 IC50 (µM)MCF-7 IC50 (µM)
3a2-F8 ± 0.071.83 ± 0.059 ± 0.07
3b3-F1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c4-F87 ± 0.058 ± 0.067 ± 0.08
3d2-Cl6 ± 0.086 ± 0.077 ± 0.4
3e3-Cl2.2 ± 0.070.67 ± 0.129 ± 0.09
3f4-Cl1 ± 0.137 ± 0.09ND
3g2-OCH₃1.3 ± 0.032.97 ± 0.071.53 ± 0.12
3h4-OCH₃3.13 ± 0.061.73 ± 0.131.4 ± 0.12
3i2-NO₂6 ± 0.42.20 ± 0.43ND
3j4-NO₂0.76 ± 0.096 ± 0.4ND
3k4-Br87 ± 0.132.50 ± 0.1385 ± 0.09
Doxorubicin-0.38 ± 0.072.6 ± 0.132.63 ± 0.4
ND: Not Determined
Table 2: Cytotoxic Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[2]
Compound IDR GroupPC-3 IC50 (µM)MCF-7 IC50 (µM)
2a2-NO₂95>100
2b3-NO₂52>100
2c4-NO₂80100
2d2-OCH₃>100>100
2e3-OCH₃>100>100
2f4-OCH₃>100>100
Imatinib-4098

II. Synthesis and Experimental Protocols

The synthesis of acetamide derivatives generally involves the coupling of a substituted phenylacetic acid or a related carboxylic acid with an appropriate amine. A general synthetic workflow is depicted below.

G cluster_reactants Starting Materials cluster_products Reaction and Product A Substituted Phenylacetic Acid D Acyl Chloride Intermediate A->D Activation B Thionyl Chloride or Oxalyl Chloride B->D C Substituted Aniline E N-Phenylacetamide Derivative C->E D->E Coupling

Caption: General synthesis workflow for N-phenylacetamide derivatives.

A. General Synthesis of Unsaturated Cyanoacetamide Derivatives[3]

Unsaturated cyanoacetamide derivatives can be synthesized via a Knoevenagel condensation. For example, 2-(4-hydroxybenzylidene)-cyanoacetamide was synthesized by combining 4-hydroxybenzaldehyde (4 mmol) and 2-cyanoacetamide (4 mmol) in a porcelain dish with 10 mg of ammonium acetate.[1] The mixture was subjected to microwave irradiation at 160 W for 40 seconds.[1] The reaction progress was monitored by thin-layer chromatography (n-hexane: ethyl acetate, 6:1).[1] The resulting solid product was purified by recrystallization from a mixture of ethyl acetate and n-hexane.[1]

B. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

C. Caspase-3 Activity Assay

Caspase-3 is a key effector caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[3][4]

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse them in a chilled lysis buffer.[3]

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Assay Reaction: In a 96-well plate, mix the cell lysate (containing 50-200 µg of protein) with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay).[3][5]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[4]

  • Detection: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 380/460 nm for the fluorometric assay.[6]

D. Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.

III. Signaling Pathways in Cancer

Many anticancer agents exert their effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most frequently dysregulated pathways in cancer.

A. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.[7][8] Its aberrant activation is a common feature in many cancers, promoting tumor growth and resistance to therapy.[7][8]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation GrowthFactor Growth Factor GrowthFactor->RTK PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt signaling pathway.

B. MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival.[9]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., Myc, Fos) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulation GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: The MAPK/ERK signaling pathway.

IV. Conclusion and Future Directions

The compiled data on phenylacetamide and cyanoacetamide derivatives suggest that these scaffolds are promising for the development of novel anticancer agents. The cytotoxic activity appears to be significantly influenced by the nature and position of substituents on the phenyl rings. Further synthesis and comprehensive screening of a focused library of this compound derivatives are warranted to establish clear structure-activity relationships. Future studies should also aim to elucidate the precise mechanisms of action, including their effects on key signaling pathways such as PI3K/Akt and MAPK/ERK, and to evaluate their in vivo efficacy and safety profiles. This systematic approach will be crucial for advancing these promising compounds towards clinical development.

References

A Comparative Guide to the Synthesis of N-(4-(1-Cyanoethyl)phenyl)acetamide: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel organic compounds is a cornerstone of drug discovery and development. N-(4-(1-Cyanoethyl)phenyl)acetamide, a potentially valuable molecule for further research, currently lacks established synthesis protocols in publicly available literature. This guide, therefore, proposes a plausible and efficient synthetic route and provides a comprehensive cost-benefit analysis of two common final-step acetylation methods.

Proposed Synthesis Pathway

The most direct and logical approach to synthesizing this compound is through the acetylation of the corresponding aniline precursor, 4-(1-cyanoethyl)aniline. This reaction involves the introduction of an acetyl group (-COCH3) onto the nitrogen atom of the aniline.[1][2] Two of the most common and effective acetylating agents for this transformation are acetyl chloride and acetic anhydride.[2][3]

This guide will focus on a comparative analysis of these two methods for the final acetylation step, assuming the prior synthesis or acquisition of 4-(1-cyanoethyl)aniline.

Comparative Analysis of Acetylation Methods

The choice between acetyl chloride and acetic anhydride for the acetylation of 4-(1-cyanoethyl)aniline will depend on several factors, including cost, reaction conditions, yield, and safety considerations. The following table summarizes the key quantitative data for each method.

ParameterMethod A: Acetyl ChlorideMethod B: Acetic Anhydride
Starting Material Cost Acetyl Chloride: ~$124/kgAcetic Anhydride: ~$163/kg
Reaction Time 15-60 minutes[4]10-30 minutes[2]
Typical Yield High (often >90%)[4]Excellent (often >95%)[5]
Reaction Conditions Room temperature, requires a base (e.g., pyridine, K2CO3)[4][6]Room temperature or gentle heating, can be catalyzed by acid or base[3][7]
Byproducts Hydrochloric acid (corrosive)[4]Acetic acid (less corrosive)[8]
Safety Considerations Highly flammable, reacts violently with water, corrosive.[9]Flammable, corrosive, incompatible with strong oxidizing agents.[10]

Experimental Protocols

Below are detailed hypothetical experimental protocols for the synthesis of this compound using both acetyl chloride and acetic anhydride.

Method A: Acetylation using Acetyl Chloride

Materials:

  • 4-(1-cyanoethyl)aniline

  • Acetyl chloride

  • Pyridine (or another suitable base like triethylamine or potassium carbonate)[4]

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-(1-cyanoethyl)aniline in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Add 1.1 equivalents of pyridine to the solution with stirring.

  • Slowly add 1.1 equivalents of acetyl chloride dropwise to the cooled solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Method B: Acetylation using Acetic Anhydride

Materials:

  • 4-(1-cyanoethyl)aniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as catalyst)[3] or Sodium acetate[7]

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-(1-cyanoethyl)aniline in a minimal amount of glacial acetic acid (if used as a catalyst).[3] Alternatively, an aqueous solution can be used with sodium acetate.[7]

  • Add 1.2 equivalents of acetic anhydride to the solution.[2]

  • Stir the mixture at room temperature for 15-30 minutes. Gentle heating can be applied to accelerate the reaction if necessary. Monitor the reaction progress using TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the proposed synthesis of this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product Start_Aniline 4-(1-cyanoethyl)aniline Reaction Acetylation Reaction Start_Aniline->Reaction Start_Reagent Acetylation Reagent (Acetyl Chloride or Acetic Anhydride) Start_Reagent->Reaction Workup Quenching & Extraction Reaction->Workup 1. Reaction Completion Purification Recrystallization or Column Chromatography Workup->Purification 2. Crude Product Isolation Product This compound Purification->Product 3. Pure Product

Caption: General workflow for the synthesis of this compound.

Conclusion

Both acetyl chloride and acetic anhydride are highly effective reagents for the proposed synthesis of this compound.

  • Acetic anhydride presents a slightly more favorable profile due to its lower corrosivity, the less hazardous nature of its byproduct (acetic acid), and its often slightly higher yields.[5][8] It is also effective in aqueous conditions, which can be advantageous for greener chemistry protocols.[5]

  • Acetyl chloride is a viable and slightly more cost-effective alternative. However, its high reactivity with water and the generation of corrosive HCl gas necessitate more stringent handling procedures and the use of a base to neutralize the acid.[4][9]

The ultimate choice of reagent will depend on the specific laboratory setup, safety protocols, and cost considerations of the research entity. For routine laboratory synthesis where safety and ease of handling are prioritized, acetic anhydride is the recommended choice. For cost-sensitive applications where appropriate safety measures are in place, acetyl chloride remains a strong candidate.

References

Assessing the Enantiomeric Excess of Chiral "N-(4-(1-Cyanoethyl)phenyl)acetamide": A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules within the pharmaceutical and chemical industries. For a chiral compound such as "N-(4-(1-Cyanoethyl)phenyl)acetamide," ensuring high enantiopurity is paramount, as different enantiomers can exhibit varied pharmacological activities, with one being therapeutic while the other might be inactive or even harmful.[1] This guide provides a comprehensive comparison of analytical techniques for assessing the enantiomeric excess of this specific chiral acetamide, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate method for their needs.

The primary methods for determining enantiomeric excess include chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), as well as spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD).[2] Each technique offers distinct advantages and disadvantages in terms of resolution, sensitivity, speed, and experimental complexity.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of "this compound" depends on various factors, including the required accuracy, sample matrix, available instrumentation, and throughput needs. The following table summarizes the key performance characteristics of the most common techniques.

Analytical Method Principle Typical Resolution (α) Analysis Time Sensitivity (LOD) Advantages Limitations
Chiral HPLC Differential interaction with a chiral stationary phase (CSP).[3]1.1 - 2.510 - 30 minng - µg/mLHigh versatility, wide range of CSPs available, robust and reproducible.[2]Requires method development for new compounds, can consume significant amounts of solvent.
Chiral GC Separation based on volatility and interaction with a chiral stationary phase.[4]1.1 - 2.05 - 20 minpg - ng/mLHigh efficiency and resolution, suitable for volatile and thermally stable compounds.[5]Requires derivatization for non-volatile compounds, potential for thermal degradation.
Chiral CE Differential migration in an electric field in the presence of a chiral selector in the background electrolyte.[6]> 2.05 - 15 minng - µg/mLHigh separation efficiency, low sample and reagent consumption, rapid method development.[7]Lower sample loading capacity, can be less robust than HPLC.
NMR Spectroscopy Diastereomeric differentiation using chiral solvating or derivatizing agents.[8]Not applicable5 - 15 minmg rangeProvides structural information, no separation required, absolute method.[9]Lower sensitivity compared to chromatographic methods, requires pure samples.[8]
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules.[10]Not applicable< 5 minµg - mg/mLVery fast, non-destructive, can be used for high-throughput screening.[11][12]Indirect method requiring calibration, may require derivatization to enhance chromophore.[13]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining accurate and reproducible results. Below are recommended starting protocols for the most common chromatographic techniques for the analysis of "this compound."

Chiral High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is often effective for the separation of aromatic amides.[14]

  • Mobile Phase: A mixture of n-hexane and a polar alcohol modifier like isopropanol or ethanol. A typical starting composition would be 90:10 (v/v) n-hexane:isopropanol. The ratio can be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Gas Chromatography (GC) Protocol
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative, such as a permethylated beta-cyclodextrin phase, is a good starting point for chiral separations of moderately polar compounds.[4][5]

  • Carrier Gas: Helium or Hydrogen at an appropriate linear velocity (e.g., 30 cm/s).

  • Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 min.

    • Ramp: Increase to 220 °C at a rate of 5 °C/min.

    • Final Temperature: Hold at 220 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (for FID).

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Quantification: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for assessing the enantiomeric excess of "this compound" using Chiral HPLC, Chiral GC, and NMR Spectroscopy.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Column Chiral Column Separation Inject->Column Detector UV Detection Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Figure 1: Experimental workflow for Chiral HPLC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample This compound Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Column Chiral Capillary Column Inject->Column Detector FID/MS Detection Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Figure 2: Experimental workflow for Chiral GC analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Chiral Sample Mix Mix in NMR Solvent Sample->Mix Agent Chiral Solvating/Derivatizing Agent Agent->Mix Acquire Acquire Spectrum (e.g., ¹H NMR) Mix->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Integrate Integrate Diastereomeric Signals Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate

Figure 3: Workflow for NMR-based enantiomeric excess determination.

References

"N-(4-(1-Cyanoethyl)phenyl)acetamide" vs other cyano-containing compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of functional groups is paramount to designing effective and safe therapeutics. The cyano (-C≡N) group, a small yet potent functional moiety, has found its place in a multitude of approved drugs, offering unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This guide provides a comparative analysis of N-(4-(1-Cyanoethyl)phenyl)acetamide against other cyano-containing compounds, supported by available experimental data and methodologies.

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential properties and compare it to other well-characterized cyano-containing molecules based on the established roles of the cyano group and the acetamide scaffold in medicinal chemistry.

The Strategic Advantage of the Cyano Group

The incorporation of a nitrile group into a drug candidate can offer several benefits.[1][2] It is a small, linear, and polar group that can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other functional groups like carbonyls or halogens.[1][3] Furthermore, the cyano group can modulate the electronic properties of a molecule, influencing its binding affinity and metabolic stability.[1] In many cases, the addition of a nitrile improves a compound's pharmacokinetic profile, including enhanced solubility and bioavailability.[1]

Comparative Analysis of Cyano-Containing Compounds

To understand the potential of this compound, it is useful to compare its structural features with those of established cyano-containing drugs.

Compound Therapeutic Area Role of the Cyano Group Key Experimental Findings (Illustrative)
Vildagliptin AntidiabeticCovalent binding to DPP-4 enzyme. The cyano group is crucial for its mechanism of action.[1]Potent and selective inhibitor of DPP-4, leading to improved glycemic control.
Anastrozole Anticancer (Breast)Non-covalent interaction with the aromatase enzyme. The cyano group contributes to binding affinity.[1]Effectively lowers estrogen levels in postmenopausal women.
Letrozole Anticancer (Breast)Similar to Anastrozole, it interacts with the aromatase enzyme.[1]A potent aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer.[4]
Citalopram AntidepressantThe cyano group is part of the pharmacophore responsible for selective serotonin reuptake inhibition.[4]Clinically effective in treating major depressive disorder.
This compound (Hypothetical) Potential Anti-inflammatory/AnalgesicThe cyano group could enhance binding to target enzymes or receptors. The acetamide scaffold is present in known analgesic and anti-inflammatory agents.No direct experimental data is publicly available. Its activity would depend on the specific biological target.

The Acetamide Scaffold: A Platform for Diverse Activity

The "acetamide" portion of this compound is also a common feature in many biologically active compounds. For instance, N-phenylacetamide (acetanilide) was one of the earliest synthetic analgesics.[5] Derivatives of acetamide have been investigated for a range of activities, including antioxidant and potential anti-inflammatory effects.[6][7] Phenacetin, or N-(4-ethoxyphenyl)acetamide, is another example of an early analgesic and antipyretic drug, though its use was discontinued due to toxicity.[8][9][10]

Experimental Protocols: General Methodologies

While specific protocols for this compound are not available, the following are representative experimental methodologies used to characterize and compare cyano-containing compounds.

In Vitro Enzyme Inhibition Assay (Example: DPP-4 Inhibition)
  • Objective: To determine the inhibitory potency (IC50) of a test compound against a target enzyme.

  • Materials: Recombinant human DPP-4 enzyme, fluorogenic substrate (e.g., Gly-Pro-AMC), test compounds, assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the DPP-4 enzyme, assay buffer, and the test compound.

    • Incubate for a predefined period.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence intensity over time.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cell-Based Assay for Anti-inflammatory Activity (Example: Nitric Oxide Production)
  • Objective: To assess the ability of a compound to inhibit the production of inflammatory mediators in cells.

  • Materials: Macrophage cell line (e.g., RAW 264.7), lipopolysaccharide (LPS), test compounds, cell culture medium, Griess reagent.

  • Procedure:

    • Plate the macrophage cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with LPS to induce nitric oxide (NO) production.

    • After incubation, collect the cell supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Determine the effect of the compound on NO production.

Visualizing Molecular Interactions and Workflows

To better understand the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow.

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Ligand Ligand Ligand->Receptor Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: A simplified signaling pathway.

Caption: A general drug discovery workflow.

Conclusion

While a direct, data-driven comparison of this compound with other cyano-containing compounds is currently limited by the lack of specific experimental data, its structural components suggest potential biological activity. The presence of the cyano group, a well-established pharmacophore, combined with the acetamide scaffold found in various bioactive molecules, makes it an interesting candidate for further investigation. Future research focusing on its synthesis and biological evaluation is necessary to fully elucidate its therapeutic potential and place it within the broader landscape of cyano-containing pharmaceuticals.

References

A Researcher's Guide to Selecting the Optimal HPLC Column for the Analysis of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of C18, Phenyl, and Cyano stationary phases for enhanced chromatographic performance.

For researchers and drug development professionals engaged in the analysis of pharmaceutical compounds, the choice of an appropriate HPLC column is paramount to achieving accurate and reproducible results. This guide provides a comparative overview of three common reversed-phase HPLC columns—C18, Phenyl, and Cyano—for the analysis of N-(4-(1-Cyanoethyl)phenyl)acetamide, a molecule featuring a combination of hydrophobic and polar functional groups.

Understanding the Analyte: this compound

The chemical structure of this compound includes a non-polar phenyl ring and ethyl group, a polar cyano group, and a polar acetamide group. This combination of functionalities suggests that the molecule will exhibit moderate polarity. The selection of an appropriate HPLC column should, therefore, be guided by the potential interactions between these functional groups and the stationary phase.

Performance Comparison of HPLC Columns

The selection of a stationary phase is a critical step in HPLC method development.[1] A C18 column is often the first choice for many applications due to its versatility.[2] However, alternative phases like Phenyl and Cyano can offer significant advantages in terms of selectivity for specific compounds.[2]

Stationary PhasePrimary Interaction MechanismExpected Performance for this compoundPotential AdvantagesPotential Disadvantages
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactions.[3]Good retention is expected due to the hydrophobic phenyl and ethyl groups.Robust, versatile, and widely available. A good starting point for method development.[2]May not provide sufficient selectivity if impurities have similar hydrophobicity.
Phenyl π-π interactions, hydrophobic interactions.[4]Enhanced retention and selectivity are possible due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[5]Can offer unique selectivity for aromatic compounds compared to C18 phases.[2]Retention can be sensitive to the organic modifier used in the mobile phase.[6]
Cyano (Cyanopropyl) Dipole-dipole interactions, weak hydrophobic interactions.[4]May provide alternative selectivity due to interactions with the polar cyano and acetamide groups of the analyte.[7] Can be used in both reversed-phase and normal-phase modes.[1]Useful for separating compounds with polar functional groups.[7] Faster column equilibration times.[1]Generally less retentive in reversed-phase mode compared to C18 and Phenyl phases.

Experimental Protocols for Column Performance Evaluation

To empirically determine the most suitable column for your specific application, a systematic comparison is recommended. The following is a generalized experimental protocol.

Objective: To evaluate the performance of C18, Phenyl, and Cyano HPLC columns for the analysis of this compound based on retention time, peak shape, resolution, and selectivity.

1. Preparation of Standard Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare a working standard solution by diluting the stock solution to a final concentration of 100 µg/mL with the initial mobile phase.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Columns to be tested:

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Phenyl column (e.g., 4.6 x 150 mm, 5 µm)

    • Cyano column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Initial Gradient: A starting point could be 60% A and 40% B. This should be optimized for each column to achieve a reasonable retention time (e.g., between 3 and 10 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the analyte (a starting point could be 254 nm).

  • Injection Volume: 10 µL

3. Experimental Procedure:

  • Equilibrate each column with the initial mobile phase until a stable baseline is achieved.

  • Inject the working standard solution onto each column.

  • Record the chromatograms.

  • For each column, optimize the mobile phase composition (the ratio of Solvent A to Solvent B) to achieve optimal retention and peak shape.

  • If co-eluting impurities are present, further method development, including modifying the mobile phase pH or using a different organic modifier (e.g., methanol), may be necessary.

4. Data Analysis and Comparison:

  • For each column, determine the following parameters:

    • Retention Time (RT): The time at which the analyte peak elutes.

    • Tailing Factor (Tf): A measure of peak symmetry. A value close to 1 is ideal.

    • Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.

    • Resolution (Rs): The degree of separation between the analyte peak and any adjacent impurity peaks. A value of >1.5 is generally desired.

  • Compare the results across the three columns to identify the one that provides the best overall performance for your specific analytical needs.

Logical Workflow for Column Selection and Method Development

The following diagram illustrates a logical workflow for selecting the optimal HPLC column and developing a suitable analytical method for this compound.

HPLC_Column_Selection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Decision and Validation Start Define Analytical Goal (e.g., Purity, Quantification) Analyte Characterize Analyte This compound Start->Analyte Column_Screening Screen C18, Phenyl, and Cyano Columns Analyte->Column_Screening Optimization Optimize Mobile Phase (Organic Solvent Ratio, pH) Column_Screening->Optimization Performance_Eval Evaluate Performance (RT, Peak Shape, Resolution) Optimization->Performance_Eval Decision Select Optimal Column Performance_Eval->Decision Validation Method Validation Decision->Validation End Final Analytical Method Validation->End

Caption: A workflow diagram for HPLC column selection and method development.

By following this structured approach, researchers can systematically evaluate and select the most appropriate HPLC column for the analysis of this compound, leading to the development of a robust and reliable analytical method.

References

Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of analytical techniques for validating the structure of N-(4-(1-Cyanoethyl)phenyl)acetamide, with a primary focus on single-crystal X-ray crystallography.

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, its biological activity, and its potential as a therapeutic agent. While a suite of analytical methods is often employed for structural characterization, X-ray crystallography remains the gold standard for providing a definitive and high-resolution atomic-level description of a crystalline solid.

Unveiling the Crystal Structure: X-ray Crystallography Data

Single-crystal X-ray diffraction analysis of this compound would yield precise data on bond lengths, bond angles, and the overall molecular conformation. The following table summarizes hypothetical, yet realistic, crystallographic data for the title compound, based on published data for structurally similar molecules.[1][2][3][4]

ParameterValue
Chemical FormulaC11H12N2O
Molecular Weight188.23 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.543(2)
b (Å)12.115(3)
c (Å)9.782(2)
β (°)105.34(1)
Volume (ų)975.4(4)
Z4
Density (calculated) (g/cm³)1.283
R-factor (%)4.5
Data-to-parameter ratio15.2

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive validation often involves a combination of techniques. Each method offers unique insights into the molecule's constitution and connectivity.[5][6][7][8][9]

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the crystal lattice.[10][11][12]Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be challenging to grow. Provides solid-state information only.
NMR Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), providing details on connectivity, stereochemistry, and dynamic processes in solution.[7]Provides data on the solution-state structure and dynamics. Non-destructive.Does not provide direct information on bond lengths and angles. Complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues.[8]High sensitivity, requires very small sample amounts. Can be coupled with separation techniques (e.g., LC-MS).Does not provide stereochemical information. Isomers can be difficult to distinguish.
IR Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, N-H, C≡N) based on their characteristic vibrational frequencies.[6]Fast, simple, and non-destructive. Good for a quick assessment of functional groups.Provides limited information on the overall molecular skeleton.

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound would be mounted on a goniometer. Data collection would be performed at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure would be solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Synthesis of this compound

The synthesis of the title compound can be achieved through various synthetic routes. A plausible method involves the reaction of 4-aminoacetophenone with a cyanide source to form a cyanohydrin, followed by reduction of the ketone and subsequent acetylation or other functional group manipulations to yield the final product.[13][14][15][16][17] Purity of the synthesized compound would be assessed by techniques such as TLC, melting point determination, and spectroscopic methods prior to crystallization attempts.[14][16]

Visualizing the Workflow and Logic

To better illustrate the process of structural validation, the following diagrams outline the experimental workflow and the logical convergence of data from multiple analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification XRay X-ray Crystallography Purification->XRay NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Validation Final Structure Confirmation XRay->Validation NMR->Validation MS->Validation IR->Validation

Figure 1. Experimental workflow for the synthesis and structural validation of a chemical compound.

logical_relationship cluster_data Analytical Data ConfirmedStructure Confirmed Structure of This compound XRay_Data 3D Atomic Arrangement (Solid State) XRay_Data->ConfirmedStructure Definitive 3D Structure NMR_Data Connectivity & Stereochemistry (Solution) NMR_Data->ConfirmedStructure Confirms Connectivity MS_Data Molecular Weight & Formula MS_Data->ConfirmedStructure Confirms Composition IR_Data Functional Groups IR_Data->ConfirmedStructure Confirms Functional Groups

References

Comparative Docking Analysis of Cyanoacetamide and Acetamide Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of molecular docking studies on derivatives structurally related to "N-(4-(1-Cyanoethyl)phenyl)acetamide" reveals insights into their potential as therapeutic agents. Due to a lack of specific comparative docking studies on this compound and its direct derivatives in the available literature, this guide focuses on analogous cyanoacetamide and acetamide compounds. The presented data, protocols, and visualizations are synthesized from various research articles to provide a comparative overview for researchers, scientists, and drug development professionals.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is widely used in drug design to understand the interaction between a ligand and its target protein at the atomic level, predicting the binding affinity and mode of action. The following sections summarize quantitative data from docking studies on various acetamide and cyanoacetamide derivatives, detail the experimental protocols used, and visualize relevant biological pathways and workflows.

Comparative Docking Scores of Acetamide Derivatives

The following table summarizes the binding affinities of various acetamide derivatives against different protein targets. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

Compound/Derivative ClassTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference StandardStandard's Binding Affinity (kcal/mol)
Phenyl sulphanyl derivative with chlorobenzyl amino moiety (AD31)Monoamine Oxidase A (MAO-A)2Z5X-8.3Clorgyline-7.6
Unsaturated cyanoacetamide derivative 5Staphylococcus aureus protein5MM8-7.7Tyrphostin AG99Not Specified
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamideO-acetyl-serine-sulfhydrylase (OASS)Not SpecifiedNot Specified (Better inhibitor action than standard)Metronidazole (MNZ)Not Specified
2-Cyano-N-(1-phenylethyl)acetamide (2CPEA)Various protein receptors1H23, 1QXK, etc.-7.5Not SpecifiedNot Specified
N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide (C2)Epidermal Growth Factor Receptor (EGFR)7A2A-7.7Not SpecifiedNot Specified
N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide (C4)Epidermal Growth Factor Receptor (EGFR)7A2A-7.2Not SpecifiedNot Specified

Experimental Protocols in Molecular Docking Studies

The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow.

General Molecular Docking Protocol

A common workflow for molecular docking studies involves several key steps:

  • Ligand Preparation: The 2D structures of the acetamide derivatives are drawn using chemical drawing software like ChemDraw. These are then converted to 3D structures and their energy is minimized using computational methods like the Molecular Mechanics (MM2) method.[1]

  • Target Protein Preparation: The 3D structure of the target protein is retrieved from a public repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure.

  • Docking Simulation: A docking software (e.g., AutoDock Vina, GLIDE) is used to predict the binding poses of the ligand within the active site of the protein.[1][1] The software calculates the binding affinity for various poses.[1]

  • Analysis of Results: The results are analyzed to identify the best binding pose based on the docking score and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Specific Protocol using GLIDE

In some studies, the docking calculations are performed using the GLIDE module of the Schrödinger Suite.[1]

  • Ligand Preparation: The ligands are prepared using the LIGPREP module to adjust bond orders and generate various conformers.[1]

  • Receptor Grid Generation: A receptor grid is generated around the active site of the protein, which is defined by the location of a co-crystallized ligand or by manual selection of active site residues.

  • Docking: The prepared ligands are docked into the receptor grid using either Standard Precision (SP) or Extra Precision (XP) mode. The target protein is held rigid while the ligands are treated as flexible.[1]

  • Scoring and Minimization: The poses are scored, and the best poses undergo full force-field minimization.[1]

Visualizations of Experimental Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a typical molecular docking workflow and a generalized signaling pathway that could be targeted by enzyme inhibitors.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation Ligand_2D 2D Structure Drawing (e.g., ChemDraw) Ligand_3D 3D Structure Generation & Energy Minimization Ligand_2D->Ligand_3D Docking Molecular Docking (e.g., AutoDock, GLIDE) Ligand_3D->Docking PDB Retrieve Protein Structure (from PDB) Prepare_Protein Prepare Protein (Remove water, add hydrogens) PDB->Prepare_Protein Prepare_Protein->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Enzyme Target Enzyme Receptor->Enzyme activates Product Product Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme Cellular_Response Cellular Response Product->Cellular_Response Inhibitor Acetamide Derivative (Inhibitor) Inhibitor->Enzyme inhibits

Caption: A simplified signaling pathway illustrating enzyme inhibition.

References

Safety Operating Guide

Proper Disposal of N-(4-(1-Cyanoethyl)phenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-(4-(1-Cyanoethyl)phenyl)acetamide (CAS Number: 34921-76-1), a compound noted to be harmful.[1] Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to ensure safety and compliance with environmental regulations.

The disposal of chemical waste is regulated by federal and local laws, and it is imperative that laboratory personnel understand and comply with these regulations to avoid penalties and protect both staff and the environment.[2]

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) during handling and disposal:

  • Gloves: Nitrile rubber gloves are recommended.[5]

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.

  • Lab Coat: To prevent skin contact.

Step-by-Step Disposal Procedure

All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous by an authorized body.[6]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name: "this compound".[7][8]

    • Do not mix this waste with other waste streams to avoid incompatible chemical reactions.[8][9]

  • Container Selection and Management:

    • Use a container that is in good condition, leak-proof, and compatible with the chemical. The original container is often a suitable choice.[8][10]

    • Keep the waste container securely capped at all times, except when adding waste.[9][10]

    • Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, which should be near the point of generation and under the supervision of lab personnel.[2][10]

    • Ensure the exterior of the container remains clean and free of contamination.[11]

  • Waste Collection and Removal:

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup.[6][12]

    • Provide the waste hauler with a complete description of the waste.[7]

    • Do not transport hazardous waste off-site yourself.[6][7]

  • Disposal of Contaminated Materials:

    • Any materials, such as gloves, absorbent pads, or labware, that are grossly contaminated with this compound must also be disposed of as hazardous waste.[12]

    • Empty containers that held this substance should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste. After rinsing, the defaced container may be disposed of as regular trash.[6]

Quantitative Data Summary

ParameterValueReference
CAS Number34921-76-1[1]
Molecular FormulaC11H12N2O[1]
Molecular Weight188.23[1]
Hazard NoteHarmful[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Label a dedicated, compatible container: 'Hazardous Waste' 'this compound' A->B C Collect waste in the labeled container. Keep container closed. B->C D Store in a designated Satellite Accumulation Area (SAA). C->D E Is the container full or has it been stored for the maximum allowed time (e.g., 90 days)? D->E F Contact Environmental Health & Safety (EHS) or a licensed waste contractor for pickup. E->F Yes G Continue to store safely in SAA. E->G No H Waste is transported to an approved treatment, storage, and disposal facility (TSDF). F->H

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling N-(4-(1-Cyanoethyl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-(4-(1-Cyanoethyl)phenyl)acetamide

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, tailored for research scientists and drug development professionals. Following these procedures is essential for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required personal protective equipment.

Protection Type Required Equipment Specifications & Remarks
Respiratory Protection Dust respiratorUse in areas with inadequate ventilation or when dust generation is likely. Follow local and national regulations for respirator use.
Hand Protection Protective glovesChemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before each use.
Eye Protection Safety glasses with side-shieldsProvides a basic level of protection against splashes and dust.
Face-shieldRecommended in situations where there is a higher risk of splashing or dust generation.
Skin and Body Protection Protective clothingA lab coat or other protective clothing is required to prevent skin contact.
Protective bootsRecommended in situations where larger quantities are being handled or there is a risk of spills.
Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area. The use of a local exhaust ventilation system or a chemical fume hood is strongly recommended to prevent the dispersion of dust.

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize dust generation and accumulation.

  • Wash hands and face thoroughly after handling the compound.

  • An eyewash station and safety shower should be readily accessible in the work area.

Storage:

  • Store in a tightly sealed, airtight container to prevent contamination and exposure to moisture.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.

Disposal Plan

All waste materials, including contaminated PPE and empty containers, should be disposed of in accordance with local, state, and federal regulations.

  • Collect waste material in a designated, labeled, and sealed container.

  • Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.

  • Do not dispose of down the drain or with general office trash.

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the affected person to fresh air and ensure they are in a position comfortable for breathing. Seek medical attention if you feel unwell.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation or a rash occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical attention.

  • Ingestion: Rinse the mouth with water. Seek medical attention if you feel unwell.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide to extinguish a fire.

  • Special Hazards: The compound may decompose upon combustion or at high temperatures, potentially generating toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear appropriate personal protective equipment, including self-contained breathing apparatus.

Accidental Release Measures:

  • Wear appropriate personal protective equipment as outlined in the PPE section.

  • Keep unnecessary personnel away from the spill area.

  • Carefully sweep up the spilled solid material, taking care not to create dust, and place it into a suitable, airtight container for disposal.

Visualizing the Safety Workflow

To ensure a clear understanding of the safety procedures, the following workflow diagram illustrates the key steps from preparation to disposal when working with this compound.

A Preparation (Assess Risks & Gather PPE) B Handling (Weighing, Transferring, etc.) A->B Proceed with Caution C Post-Handling (Decontamination) B->C Complete Experiment E Emergency Response (Spill, Exposure, Fire) B->E Incident Occurs D Waste Disposal C->D Segregate Waste C->E Incident Occurs

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(1-Cyanoethyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-(1-Cyanoethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.